Mipomersen
Descripción
Propiedades
Key on ui mechanism of action |
Mipomersen binds to the mRNA that codes for apoB-100. This binding leads to double-stranded RNA, which is degraded by RNase H and prevents translation of the mRNA to form the apo B-100 protein. |
|---|---|
Número CAS |
1000120-98-8 |
Fórmula molecular |
C230H305N67O122P19S19-19 |
Peso molecular |
7158 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2R,3R,4S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4S,5R)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4R,5S)-3-[[(2S,3S,4R,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2S,3S,4S,5S)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyloxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]sulfanyl-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]sulfanylphosphinate |
InChI |
InChI=1S/C230H324N67O122P19S19/c1-97-55-278(217(309)256-177(97)231)141-45-131(112(400-141)70-381-422(327,328)442-136-50-146(283-66-108(12)196(302)275-228(283)320)406-118(136)76-387-427(337,338)448-140-54-150(294-93-253-154-191(294)266-214(243)270-200(154)306)409-120(140)78-389-428(339,340)446-138-52-148(292-91-250-151-186(240)246-89-248-188(151)292)407-121(138)79-390-430(343,344)450-169-124(413-204(160(169)373-37-27-363-17)286-59-101(5)181(235)260-221(286)313)83-394-435(353,354)455-174-128(417-209(165(174)378-42-32-368-22)291-68-110(14)198(304)277-230(291)322)87-396-434(351,352)453-172-126(415-207(163(172)376-40-30-366-20)289-62-104(8)184(238)263-224(289)316)85-395-433(349,350)452-171-123(412-206(162(171)375-39-29-365-19)288-61-103(7)183(237)262-223(288)315)82-393-432(347,348)449-168-111(69-298)410-211(159(168)372-36-26-362-16)296-95-254-155-192(296)267-215(244)271-201(155)307)439-420(323,324)384-74-117-137(51-147(405-117)284-67-109(13)197(303)276-229(284)321)444-425(333,334)388-77-119-139(53-149(408-119)293-92-252-153-190(293)265-213(242)269-199(153)305)447-426(335,336)386-71-113-132(46-142(401-113)279-56-98(2)178(232)257-218(279)310)440-421(325,326)383-73-115-135(49-145(403-115)282-65-107(11)195(301)274-227(282)319)443-424(331,332)385-75-116-134(48-144(404-116)281-64-106(10)194(300)273-226(281)318)441-423(329,330)382-72-114-133(47-143(402-114)280-57-99(3)179(233)258-219(280)311)445-429(341,342)392-81-129-176(167(380-44-34-370-24)212(419-129)297-96-255-156-193(297)268-216(245)272-202(156)308)457-438(359,360)398-86-127-173(164(377-41-31-367-21)208(416-127)290-63-105(9)185(239)264-225(290)317)454-436(355,356)399-88-130-175(166(379-43-33-369-23)210(418-130)295-94-251-152-187(241)247-90-249-189(152)295)456-437(357,358)397-84-125-170(161(374-38-28-364-18)205(414-125)287-60-102(6)182(236)261-222(287)314)451-431(345,346)391-80-122-157(299)158(371-35-25-361-15)203(411-122)285-58-100(4)180(234)259-220(285)312/h55-68,89-96,111-150,157-176,203-212,298-299H,25-54,69-88H2,1-24H3,(H,323,324)(H,325,326)(H,327,328)(H,329,330)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,351,352)(H,353,354)(H,355,356)(H,357,358)(H,359,360)(H2,231,256,309)(H2,232,257,310)(H2,233,258,311)(H2,234,259,312)(H2,235,260,313)(H2,236,261,314)(H2,237,262,315)(H2,238,263,316)(H2,239,264,317)(H2,240,246,248)(H2,241,247,249)(H,273,300,318)(H,274,301,319)(H,275,302,320)(H,276,303,321)(H,277,304,322)(H3,242,265,269,305)(H3,243,266,270,306)(H3,244,267,271,307)(H3,245,268,272,308)/p-19/t111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122+,123-,124-,125+,126-,127+,128-,129-,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,157+,158+,159-,160-,161+,162-,163-,164+,165-,166+,167-,168-,169-,170+,171-,172-,173+,174-,175+,176-,203+,204-,205+,206-,207-,208+,209-,210+,211-,212-/m1/s1 |
Clave InChI |
TZRFSLHOCZEXCC-HIVFKXHNSA-A |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])S[C@H]3C[C@@H](O[C@@H]3COP(=O)([O-])S[C@H]4C[C@@H](O[C@@H]4COP(=O)([O-])S[C@H]5C[C@@H](O[C@@H]5COP(=O)([O-])S[C@H]6C[C@@H](O[C@@H]6COP(=O)([O-])S[C@H]7C[C@@H](O[C@@H]7COP(=O)([O-])S[C@H]8C[C@@H](O[C@@H]8COP(=O)([O-])S[C@H]9C[C@@H](O[C@@H]9COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])S[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OC[C@H]1[C@@H]([C@@H]([C@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])SC3CC(OC3COP(=O)([O-])SC4CC(OC4COP(=O)([O-])SC5CC(OC5COP(=O)([O-])SC6CC(OC6COP(=O)([O-])SC7CC(OC7COP(=O)([O-])SC8CC(OC8COP(=O)([O-])SC9CC(OC9COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=O)([O-])SC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=NC1=O)N)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)SP(=O)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=C(NC2=O)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)SP(=O)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O |
Origen del producto |
United States |
Foundational & Exploratory
Mipomersen: A Deep Dive into its Antisense Oligonucleotide Design and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (brand name Kynamro) is a second-generation antisense oligonucleotide (ASO) therapeutic designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2][3] As the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), ApoB-100 is a key target in the management of hypercholesterolemia.[1][3] this compound is specifically indicated as an adjunct therapy for patients with homozygous familial hypercholesterolemia (HoFH), a rare genetic disorder characterized by extremely high levels of LDL cholesterol. This technical guide provides an in-depth exploration of the core design and structural elements of this compound, its mechanism of action, and the experimental methodologies underpinning its development and validation.
This compound: Design and Chemical Structure
This compound is a 20-nucleotide single-stranded synthetic oligonucleotide with a specific sequence complementary to the messenger RNA (mRNA) of human ApoB-100.[2] Its design as a "gapmer" is a hallmark of second-generation ASOs, featuring a central block of deoxynucleotides flanked by modified ribonucleotides.[4] This chimeric structure is crucial for its mechanism of action and pharmacokinetic profile.
Sequence: 5'-GCCUCAGUCUGCTTCGCACC-3'
Key Structural Modifications:
-
Phosphorothioate (PS) Backbone: Throughout the entire oligonucleotide, the standard phosphodiester linkages are replaced with phosphorothioate linkages, where a non-bridging oxygen atom is substituted with a sulfur atom. This modification confers significant resistance to degradation by endogenous nucleases, thereby increasing the drug's stability and in vivo half-life. The PS backbone also enhances binding to plasma proteins, which facilitates distribution to tissues.[5]
-
2'-O-(2-methoxyethyl) (2'-MOE) Ribonucleotide "Wings": The five nucleotides at both the 5' and 3' ends of this compound are modified with a 2'-O-methoxyethyl group on the ribose sugar.[5][6] These "wings" serve two primary purposes: they further enhance nuclease resistance and increase the binding affinity of the oligonucleotide to its target mRNA.[5] The 2'-MOE modification locks the sugar conformation into an A-form geometry, which is favorable for RNA binding.
-
Deoxy-DNA "Gap": The central ten nucleotides of this compound consist of standard 2'-deoxynucleotides. This "gap" is the active region of the molecule. When this compound hybridizes with the target ApoB-100 mRNA, the resulting DNA-RNA heteroduplex in this gap region is recognized and cleaved by the enzyme Ribonuclease H (RNase H).
-
5-Methylcytosine: To further enhance binding affinity and stability, the cytosine bases within the 2'-MOE wings are methylated at the 5-position.
The combination of these modifications results in a highly stable, specific, and potent antisense therapeutic.
Mechanism of Action
This compound's therapeutic effect is achieved through the specific downregulation of ApoB-100 protein synthesis in the liver.[3] The process can be broken down into the following steps:
-
Hybridization: Following subcutaneous administration, this compound distributes to the liver, where it enters hepatocytes. Inside the cell, it binds with high specificity to its complementary sequence on the ApoB-100 mRNA.
-
RNase H Activation: The DNA-RNA heteroduplex formed in the central "gap" region of this compound and the ApoB-100 mRNA is a substrate for the endogenous enzyme RNase H1.
-
mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the ApoB-100 mRNA.
-
Inhibition of Protein Translation: The degradation of the ApoB-100 mRNA prevents it from being translated into the ApoB-100 protein by the ribosomes.
-
Reduced Lipoprotein Secretion: The diminished synthesis of ApoB-100, a critical component for the assembly and secretion of VLDL and subsequently LDL, results in a significant reduction in the levels of these atherogenic lipoproteins in the circulation.[1]
This mechanism is independent of the LDL receptor, making it an effective therapeutic strategy for patients with HoFH who have deficient or absent LDL receptor function.
Quantitative Data
The efficacy and pharmacokinetic profile of this compound have been extensively characterized in numerous clinical trials. The following tables summarize key quantitative data.
Table 1: Efficacy of this compound in Clinical Trials
| Population | Treatment Duration | Parameter | Mean Percent Reduction from Baseline (this compound 200 mg/week) | Reference(s) |
| Homozygous Familial Hypercholesterolemia | 26 weeks | LDL-C | 25% | [7] |
| ApoB | 27% | [7] | ||
| Lp(a) | 31% | [7] | ||
| Severe Hypercholesterolemia | 26 weeks | LDL-C | 36% | [2] |
| ApoB | 35% | [2] | ||
| Lp(a) | 23% | [2] | ||
| Heterozygous Familial Hypercholesterolemia with CAD | 26 weeks | LDL-C | 28% | [8] |
| ApoB | 26% | [8] | ||
| Lp(a) | 21% | [8] | ||
| High Risk for CAD | 26 weeks | LDL-C | 37% | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Administration Route | Subcutaneous | [3] |
| Time to Peak Plasma Concentration | 3-4 hours | [2] |
| Elimination Half-life | 1-2 months | [9] |
| Time to Steady-State | Approx. 3 months | |
| Metabolism | Nuclease-mediated | [9] |
| Excretion | Renal (as metabolites) |
Experimental Protocols
The development and validation of this compound involved a range of sophisticated experimental protocols, from its synthesis and purification to preclinical and clinical evaluation.
Solid-Phase Synthesis and Purification of this compound
This compound is manufactured using automated solid-phase phosphoramidite chemistry.
-
Synthesis: The oligonucleotide is synthesized on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. Each cycle of nucleotide addition involves four steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid.
-
Coupling: Addition of the next phosphoramidite monomer, activated by a catalyst, to the free 5'-hydroxyl group.
-
Sulfurization: Conversion of the unstable phosphite triester linkage to a more stable phosphorothioate triester using a sulfurizing agent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a concentrated ammonium hydroxide solution.
-
Purification: The crude this compound is purified using high-performance liquid chromatography (HPLC), typically ion-exchange or reversed-phase HPLC, to separate the full-length product from shorter failure sequences and other impurities.[10][11][12][13]
In Vitro RNase H Cleavage Assay
This assay is crucial for confirming the mechanism of action of gapmer ASOs like this compound.
-
Substrate Preparation: A short, radiolabeled or fluorescently tagged RNA oligonucleotide corresponding to the target sequence in ApoB-100 mRNA is synthesized.
-
Hybridization: The labeled RNA is annealed with this compound to form a DNA-RNA heteroduplex.
-
Enzymatic Reaction: Recombinant human RNase H1 is added to the duplex in a suitable buffer containing magnesium chloride (a required cofactor for the enzyme). The reaction is incubated at 37°C for a defined period.[14][15]
-
Analysis: The reaction is stopped, and the products are analyzed by denaturing polyacrylamide gel electrophoresis. The cleavage of the RNA target is visualized as a smaller band compared to the full-length RNA control.
Preclinical Evaluation in Animal Models
Animal models of hypercholesterolemia are used to assess the in vivo efficacy and safety of this compound.
-
Model Selection: Transgenic mice expressing human ApoB-100 are often used, as this compound is specific for the human sequence.
-
Drug Administration: this compound is administered to the animals, typically via subcutaneous injection, at various dose levels and frequencies.
-
Sample Collection: Blood samples are collected at specified time points to measure plasma lipid levels. At the end of the study, liver tissue is harvested for mRNA and histological analysis.
-
Efficacy Assessment:
-
Plasma Lipids: Total cholesterol, LDL-C, and ApoB levels are quantified using standard enzymatic assays and immunoassays.[16][17]
-
ApoB-100 mRNA Quantification: Total RNA is extracted from the liver tissue, and the levels of ApoB-100 mRNA are measured using quantitative real-time polymerase chain reaction (qRT-PCR).[18]
-
-
Safety Assessment:
Clinical Trial Methodology
The clinical development of this compound involved randomized, double-blind, placebo-controlled trials in patients with various forms of hypercholesterolemia.[2][3][7][8][22][23]
-
Patient Population: Patients meeting specific criteria for HoFH, severe hypercholesterolemia, or HeFH with cardiovascular disease were enrolled.[2][3][7][8][22][23]
-
Treatment Regimen: Patients self-administered this compound (typically 200 mg) or a placebo via subcutaneous injection once weekly for a defined period (e.g., 26 weeks).[2][3][7][8][22][23]
-
Efficacy Endpoints: The primary endpoint was typically the percent change in LDL-C from baseline. Secondary endpoints included changes in ApoB, total cholesterol, non-HDL-C, and Lp(a).
-
Safety Monitoring:
-
Adverse Events: All adverse events were recorded, with particular attention to injection site reactions (e.g., erythema, pain, pruritus) and flu-like symptoms.[24][25][26]
-
Liver Function: Liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase were monitored regularly.[4]
-
Hepatic Fat Quantification: In some studies, hepatic fat content was quantified non-invasively using magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS).[1][4][7][11][22][27][28]
-
Conclusion
This compound represents a significant advancement in the application of antisense technology for the treatment of severe genetic hypercholesterolemia. Its sophisticated "gapmer" design, incorporating a phosphorothioate backbone and 2'-O-methoxyethyl modifications, provides the necessary stability, binding affinity, and mechanism of action to effectively and specifically reduce the production of ApoB-100. The extensive preclinical and clinical data, gathered through rigorous experimental protocols, have thoroughly characterized its efficacy and safety profile, establishing it as a valuable therapeutic option for a patient population with a high unmet medical need. This in-depth understanding of its core design and structure is essential for researchers and drug development professionals working in the field of nucleic acid therapeutics.
References
- 1. Quantification of Liver Fat with Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic fat quantification of magnetic resonance imaging whole-liver segmentation for assessing the severity of nonalcoholic fatty liver disease: comparison with a region of interest sampling method - Zhang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 5. wjgnet.com [wjgnet.com]
- 6. benchchem.com [benchchem.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. dovepress.com [dovepress.com]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. neb.com [neb.com]
- 15. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatic fat quantification of magnetic resonance imaging whole-liver segmentation for assessing the severity of nonalcoholic fatty liver disease: comparison with a region of interest sampling method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term efficacy and safety of this compound in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SCARLETRED - VACCINATION - Monitoring of injection site reactions [scarletred.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. Comparison of RT-qPCR With Branched DNA to Quantify a Lipid Nanoparticle-Encapsulated mRNA Therapeutic in Serum and Liver Tissue Samples From Nonclinical PK Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Mipomersen: An In-Depth Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Mipomersen, a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100). The data presented herein, derived from studies in various animal models, offer critical insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its efficacy in reducing key atherogenic lipoproteins. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of oligonucleotide therapeutics and lipid-lowering agents.
Core Pharmacokinetic and Pharmacodynamic Parameters
The preclinical development of this compound involved extensive evaluation in multiple animal species, including mice, rats, and monkeys. These studies have demonstrated a consistent pharmacokinetic and pharmacodynamic profile that has translated well to human clinical trials.[1]
Pharmacokinetics: A Summary of ADME Properties
This compound exhibits predictable pharmacokinetic properties across all animal species studied.[2] Following subcutaneous (SC) administration, it is rapidly and extensively absorbed, distributing broadly to various tissues.[3] Metabolism occurs through the action of endo- and exonucleases, and the resulting metabolites are primarily excreted in the urine.[4] A key feature of this compound is its long tissue half-life, which supports infrequent dosing regimens.[5]
Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models
| Parameter | Mouse | Rat | Monkey |
| Absorption | |||
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | ~3-4 hours | ~3-4 hours |
| Bioavailability (SC) | Not Reported | Not Reported | Nearly Complete |
| Distribution | |||
| Protein Binding | ≥85% | ≥85% | ≥85% |
| Primary Tissues of Distribution | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes | Liver, Kidney, Bone Marrow, Adipose Tissue, Lymph Nodes |
| Metabolism | |||
| Primary Pathway | Nuclease-mediated hydrolysis | Nuclease-mediated hydrolysis | Nuclease-mediated hydrolysis |
| Cytochrome P450 Involvement | No | No | No |
| Excretion | |||
| Primary Route | Urinary (as metabolites) | Urinary (as metabolites) | Urinary (as metabolites) |
| Elimination Half-Life | |||
| Plasma (Terminal) | Not specified, long | Not specified, long | ~30 days |
| Tissue | ≥13 days | ≥13 days | 18-35 days |
Pharmacodynamics: Efficacy in Lipid Reduction
The primary pharmacodynamic effect of this compound is the dose- and time-dependent reduction of hepatic ApoB-100 mRNA.[4] This leads to a subsequent decrease in the synthesis and secretion of ApoB-containing lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), resulting in lower plasma concentrations of LDL-cholesterol (LDL-C) and total cholesterol.[8]
Table 2: Summary of this compound Pharmacodynamic Effects in Animal Models
| Parameter | Animal Model | Key Findings |
| ApoB-100 mRNA Reduction | Human ApoB Transgenic Mice | Dose-, concentration-, and time-dependent reduction in the liver. |
| All species studied | Consistent reduction in hepatic ApoB-100 mRNA. | |
| Lipid Lowering | ||
| LDL-C Reduction | Human ApoB Transgenic Mice | Significant reductions in LDL-C. |
| Total Cholesterol Reduction | Human ApoB Transgenic Mice | Significant reductions in total cholesterol. |
| Lipoprotein(a) [Lp(a)] Reduction | Mouse models | Demonstrated reductions in Lp(a). |
| Atherosclerosis Reduction | Mouse models | Evidence of reduced atherosclerosis. |
| EC50 Values | ||
| Liver | Human ApoB Transgenic Mice | 119 ± 15 µg/g |
| Plasma (Trough) | Human ApoB Transgenic Mice | 18 ± 4 ng/mL |
Mechanism of Action
This compound is a 20-base synthetic antisense oligonucleotide that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[4] Upon subcutaneous administration, this compound is distributed to the liver, where it binds to its target ApoB-100 mRNA.[4] This binding event creates a substrate for RNase H, an intracellular enzyme that selectively degrades the RNA strand of an RNA-DNA duplex.[10] The degradation of the ApoB-100 mRNA prevents its translation into the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL and subsequently LDL particles from the liver.[4][10]
Caption: Mechanism of action of this compound in a hepatocyte.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound.
Animal Models
-
Mice: Various strains of mice have been used, including human ApoB transgenic mice to assess the efficacy on the human target sequence. Chronic toxicity studies were conducted in mice for up to 6 months.[11] A mouse-specific surrogate ASO (ISIS 147764) was used in some studies to account for sequence differences between human and murine ApoB mRNA.[11]
-
Rats: Rats were used in pharmacokinetic and toxicology studies.[6]
-
Monkeys: Cynomolgus monkeys were used for pharmacokinetic, toxicology, and safety pharmacology studies, with chronic toxicity studies lasting up to 12 months.[11]
Dosing and Administration
-
Formulation: this compound was typically formulated in sterile phosphate-buffered saline (PBS) for injection.
-
Route of Administration: Subcutaneous (SC) injection was the primary route of administration in most preclinical efficacy and toxicology studies. Intravenous (IV) administration was used in some pharmacokinetic studies to determine bioavailability.[7]
-
Dosing Regimen: Dosing was typically performed on a weekly basis. Dose-ranging studies were conducted to establish the dose-response relationship for both efficacy and toxicity. For example, in a 6-month mouse study, a dose of 75 mg/kg/week of a mouse-specific surrogate was used.[11] In monkeys, doses up to 20 mg/kg SC have been studied.[12]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected at various time points post-dosing via standard methods (e.g., tail vein, retro-orbital sinus, or venipuncture) into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma was separated by centrifugation and stored at -70°C until analysis. Tissues were collected at the termination of the studies, weighed, and stored frozen.
-
Quantification of this compound:
-
Method: A highly sensitive and specific hybridization-based enzyme-linked immunosorbent assay (ELISA) was developed and validated for the quantification of this compound in plasma and tissue homogenates.[9]
-
Procedure Outline:
-
Capture Probe Hybridization: A biotinylated oligonucleotide complementary to one end of this compound is immobilized on a streptavidin-coated microplate.
-
Sample Incubation: Plasma or tissue homogenate is added to the wells, allowing this compound to bind to the capture probe.
-
Detection Probe Hybridization: A digoxigenin-labeled oligonucleotide complementary to the other end of this compound is added.
-
Enzyme Conjugate Addition: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition and Signal Detection: A chromogenic substrate is added, and the resulting colorimetric signal is measured, which is proportional to the concentration of this compound in the sample.
-
-
-
Data Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Pharmacodynamic Analysis
-
ApoB-100 mRNA Quantification:
-
Method: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the levels of ApoB-100 mRNA in liver tissue.
-
Procedure Outline:
-
RNA Extraction: Total RNA was isolated from liver tissue samples using standard methods (e.g., TRIzol reagent or column-based kits).
-
Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA was amplified using primers and probes specific for ApoB-100 mRNA. A housekeeping gene (e.g., GAPDH) was used for normalization.
-
Data Analysis: The relative expression of ApoB-100 mRNA was calculated using the comparative Ct (ΔΔCt) method.
-
-
-
Lipid and Lipoprotein Analysis:
-
Sample: Fasting serum or plasma samples were used for analysis.
-
Methods:
-
Toxicology and Safety Pharmacology
-
General Toxicology: Chronic toxicology studies of up to 6 months in mice and 12 months in monkeys were conducted with weekly dosing.[11] These studies included clinical observations, body weight measurements, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of a wide range of tissues.
-
Safety Pharmacology: Studies were conducted to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems.[12]
-
Histopathology: Tissues, particularly liver and kidney, were fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Caption: A representative experimental workflow for preclinical studies of this compound.
Conclusion
The extensive preclinical studies conducted on this compound in various animal models have provided a robust characterization of its pharmacokinetic and pharmacodynamic properties. The consistent cross-species data on its mechanism of action, ADME profile, and lipid-lowering efficacy have been instrumental in its clinical development. This technical guide summarizes the key findings and methodologies from these seminal studies, offering a valuable resource for the scientific community engaged in the research and development of novel therapeutics.
References
- 1. Advancing Hyperlipidemia Research with Lipidomics - Creative Proteomics [creative-proteomics.com]
- 2. Clinical and preclinical pharmacokinetics and pharmacodynamics of this compound (kynamro(®)): a second-generation antisense oligonucleotide inhibitor of apolipoprotein B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantitation of endogenous liver apolipoprotein B mRNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. DSpace [repository.escholarship.umassmed.edu]
Mipomersen: A Deep Dive into Cellular Uptake and Intracellular Trafficking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (brand name Kynamro) is a second-generation antisense oligonucleotide (ASO) designed as a therapeutic agent for homozygous familial hypercholesterolemia (HoFH).[1][2] It functions by inhibiting the synthesis of apolipoprotein B-100 (ApoB-100), a crucial component of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol.[3][4] The targeted action of this compound in hepatocytes makes understanding its cellular uptake and intracellular trafficking pathways a critical aspect of its pharmacology. This technical guide provides a comprehensive overview of the current knowledge on how this compound enters liver cells and navigates the intracellular environment to exert its therapeutic effect.
This compound's Journey into the Hepatocyte: Cellular Uptake Mechanisms
The cellular uptake of this compound into hepatocytes is a multi-step process primarily mediated by receptor-mediated endocytosis.[5] This process allows for the efficient internalization of the ASO from the bloodstream into the target liver cells.
Receptor-Mediated Endocytosis:
Unconjugated phosphorothioate ASOs like this compound are known to interact with a variety of cell surface proteins that facilitate their uptake.[6] While the precise contribution of each receptor in the uptake of this compound is an area of ongoing research, the asialoglycoprotein receptor (ASGPR) has been identified as a key player in the internalization of oligonucleotides into hepatocytes.[6][7] ASGPR is a C-type lectin receptor highly expressed on the surface of hepatocytes and is involved in the clearance of glycoproteins from circulation.[7][8] Although this compound is not a glycoprotein, evidence suggests that ASGPR1 contributes to the uptake of even unconjugated phosphorothioate ASOs.[3]
Other receptors, such as stabilin and scavenger receptors, are also known to mediate ASO uptake in other liver cell types like liver sinusoidal endothelial cells and Kupffer cells, respectively.[6] However, for hepatocytes, the primary target of this compound, ASGPR-mediated endocytosis is considered a significant pathway. The initial interaction is thought to involve the binding of the phosphorothioate backbone of this compound to these cell surface proteins.[3]
Navigating the Cell: Intracellular Trafficking of this compound
Once internalized, this compound embarks on a complex intracellular journey. The primary route involves trafficking through the endo-lysosomal pathway.
Endosomal Pathway and the Challenge of Escape:
Following endocytosis, this compound is enclosed within early endosomes. These vesicles mature into late endosomes and eventually fuse with lysosomes, which are degradative organelles. For this compound to be effective, it must escape this pathway and reach the cytoplasm and/or the nucleus where its target, the ApoB-100 mRNA, resides.[9] This process, known as endosomal escape, is a critical and often rate-limiting step for the efficacy of ASO therapeutics. The exact mechanism of endosomal escape for this compound is not fully elucidated but is an area of active investigation for all ASO drugs.
Cytoplasmic and Nuclear Localization:
After successful endosomal escape, this compound is released into the cytoplasm. From the cytoplasm, it can then translocate into the nucleus. The primary site of action for this compound is the nucleus, where it binds to the pre-mRNA of ApoB-100, and also in the cytoplasm where it can target mature mRNA.[10] The binding of this compound to the ApoB-100 mRNA creates a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme that selectively degrades the RNA strand of such duplexes.[2] This ultimately prevents the translation of ApoB-100 protein.
Quantitative Data on this compound's Pharmacokinetics and Cellular Activity
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference(s) |
| Administration | Subcutaneous injection | Human | [2] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Human | [11] |
| Bioavailability | 54% - 78% | Human | [12] |
| Plasma Protein Binding | >90% | Human | [11] |
| Apparent Terminal Half-life | 1-2 months | Human | [11] |
| Major Tissues of Distribution | Liver, kidney, bone marrow, adipose tissue | Animal, Human | [12][13] |
| Metabolism | Endonucleases and exonucleases | Human | [11] |
| Excretion | Primarily renal (as metabolites) | Human | [11] |
Table 2: this compound Cellular Activity and Efficacy
| Parameter | Value | Model System | Reference(s) |
| EC50 (ApoB-100 mRNA reduction) | 119 ± 15 µg/g (liver) | Human ApoB transgenic mouse | [13] |
| EC50 (ApoB-100 mRNA reduction) | 18 ± 4 ng/mL (plasma) | Human ApoB transgenic mouse | [13] |
| Binding Affinity (Kd) to ASGPR | Data not available | - | - |
| Intracellular Concentration | Data not available | - | - |
| Clinical Efficacy (LDL-C reduction) | 25% - 47% | Human (Phase III trials) | [14][15] |
| Clinical Efficacy (ApoB reduction) | 23% - 46% | Human (Phase II/III trials) | [13][14] |
Experimental Protocols for Studying this compound's Cellular Uptake and Trafficking
The investigation of this compound's cellular journey relies on a combination of molecular and cell biology techniques. Below is a generalized experimental protocol that can be adapted to study the uptake and trafficking of this compound in a hepatocyte cell line (e.g., HepG2).
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma cell line, HepG2, which expresses ASGPR.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
ASO Treatment:
-
Synthesize or obtain fluorescently labeled this compound (e.g., with Cy3 or FITC).
-
Plate HepG2 cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for quantitative assays).
-
Once cells reach desired confluency (typically 70-80%), replace the medium with fresh medium containing the desired concentration of fluorescently labeled this compound.
-
Incubate for various time points (e.g., 1, 4, 8, 24 hours) to study the kinetics of uptake and trafficking.
-
2. Visualization of Cellular Uptake and Trafficking:
-
Confocal Fluorescence Microscopy:
-
After incubation with fluorescently labeled this compound, wash the cells with phosphate-buffered saline (PBS) to remove unbound ASO.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Co-stain with antibodies against specific cellular markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes, or use fluorescently tagged organelle markers).
-
Mount the coverslips and visualize the subcellular localization of this compound using a confocal microscope.[7][16]
-
3. Quantification of Cellular Uptake:
-
Flow Cytometry:
-
Treat cells with fluorescently labeled this compound as described above.
-
At the end of the incubation period, detach the cells, wash with PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This provides a quantitative measure of the overall ASO uptake.
-
-
Fluorometry:
-
After treatment, lyse the cells and measure the fluorescence of the cell lysate using a fluorometer to quantify the total amount of internalized ASO.
-
4. Assessment of Target Knockdown:
-
Quantitative PCR (qPCR):
-
Treat HepG2 cells with unlabeled this compound at various concentrations.
-
After 24-48 hours, isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR with primers specific for ApoB-100 and a housekeeping gene (e.g., GAPDH) to quantify the relative expression of ApoB-100 mRNA.[5] A reduction in ApoB-100 mRNA levels indicates successful delivery and target engagement.
-
Conclusion
This compound's journey from subcutaneous injection to its target ApoB-100 mRNA within hepatocytes is a testament to the intricate processes of drug delivery at the cellular level. Its uptake is predominantly a receptor-mediated endocytic process, with the asialoglycoprotein receptor playing a significant role. The subsequent intracellular trafficking through the endosomal pathway and the crucial step of endosomal escape are key determinants of its therapeutic efficacy. While the broader strokes of this pathway are understood, further research is needed to elucidate the precise molecular machinery involved, particularly the specific receptors and the mechanisms of endosomal escape. A deeper understanding of these pathways will not only enhance our knowledge of this compound's pharmacology but also pave the way for the design of next-generation antisense oligonucleotides with improved cellular delivery and therapeutic profiles.
References
- 1. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Movie 3. [movie.biologists.com]
- 5. ncardia.com [ncardia.com]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular trafficking of transferrin-conjugated liposome/DNA complexes by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of this compound in the management of familial hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aumbiotech.com [aumbiotech.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using Confocal Microscopy to Investigate Intracellular Trafficking of Toll-Like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Mipomersen in Primary Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (formerly ISIS 301012) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100). As the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), ApoB-100 is a key target in the management of hypercholesterolemia. This compound is indicated for the treatment of homozygous familial hypercholesterolemia (HoFH). This technical guide provides an in-depth overview of the in vitro studies of this compound in primary hepatocytes, focusing on its mechanism of action, experimental protocols for its evaluation, and the quantitative data derived from preclinical studies. While specific in vitro data for this compound in primary hepatocytes is limited in publicly available literature, this guide synthesizes information from related studies to provide a comprehensive technical framework.
Mechanism of Action
This compound is a synthetic 20-nucleotide single-stranded oligonucleotide that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[1][2] Upon entering a hepatocyte, this compound binds to its target ApoB-100 mRNA sequence. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the heteroduplex, leading to the degradation of the ApoB-100 mRNA.[2] The reduction in functional ApoB-100 mRNA transcripts results in decreased translation and, consequently, a reduction in the synthesis of the ApoB-100 protein.[1][3] This ultimately leads to a decrease in the assembly and secretion of VLDL particles from the liver, and subsequently lower plasma levels of LDL cholesterol (LDL-C).[4][5]
Experimental Protocols
The following protocols are synthesized from established methodologies for studying the effects of antisense oligonucleotides in primary hepatocytes.
Isolation and Culture of Primary Hepatocytes
-
Source: Primary human or rodent (mouse, rat) hepatocytes.
-
Isolation: Hepatocytes are typically isolated from liver tissue using a two-step collagenase perfusion technique.
-
Plating: Isolated hepatocytes are plated on collagen-coated plates or flasks in a suitable culture medium (e.g., Williams' E Medium or DMEM) supplemented with fetal bovine serum (FBS), insulin, dexamethasone, and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C and 5% CO₂. The medium is typically changed after an initial attachment period of 4-6 hours and then daily.
This compound Treatment
-
Preparation: this compound is reconstituted in a sterile, nuclease-free buffer (e.g., phosphate-buffered saline).
-
Dosing: A range of this compound concentrations is added to the culture medium to determine a dose-response relationship. A negative control (e.g., a scrambled sequence ASO) and a vehicle control should be included.
-
Incubation: Hepatocytes are incubated with this compound for various time points (e.g., 24, 48, 72 hours) to assess the time-course of its effects.
Quantification of ApoB mRNA
-
RNA Isolation: Total RNA is extracted from the treated hepatocytes using a commercial RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative expression of ApoB mRNA is quantified by qPCR using primers specific for the ApoB gene. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization. The results are typically expressed as a percentage of the control-treated cells.
Quantification of ApoB Protein
-
Cell Lysate Preparation: For intracellular ApoB, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Secreted ApoB Collection: For secreted ApoB, the culture medium is collected, and cell debris is removed by centrifugation.
-
Quantification Methods:
-
Western Blotting: Cell lysates or concentrated culture media are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for ApoB. The protein bands are visualized and quantified using densitometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA kit specific for ApoB can be used to quantify the concentration of the protein in cell lysates or culture supernatants.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Human ApoB Transgenic Mouse Model
This table presents the estimated half-maximal effective concentration (EC₅₀) of this compound for reducing human ApoB mRNA in the liver of transgenic mice.[6]
| Parameter | Value | Tissue |
| EC₅₀ | 119 ± 15 µg/g | Liver |
This data indicates the concentration of this compound in the liver tissue required to achieve 50% of its maximal effect on ApoB mRNA reduction in this animal model.
Table 2: Representative In Vitro Efficacy of an Antisense Oligonucleotide in Primary Mouse Hepatocytes
The following data is from a study on a different ASO targeting the Hsd17b13 gene and is presented here as a representative example of the type of data that would be generated for this compound in a primary hepatocyte model.[7] This study demonstrates the time-dependent increase in potency of an ASO in vitro.
| Time Point | IC₅₀ (nM) |
| 24 hours | 83 |
| 48 hours | 76 |
| 72 hours | 29 |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of the ASO required to inhibit the target mRNA expression by 50%.
Summary and Conclusion
This compound effectively reduces the synthesis of ApoB-100 in hepatocytes by targeting its mRNA for degradation. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this compound and other antisense oligonucleotides in primary hepatocyte cultures. While specific quantitative in vitro data for this compound in primary hepatocytes is not extensively published, the available preclinical data from animal models confirms its potent and specific activity. Further in vitro studies using primary human hepatocytes would be valuable to precisely define its dose-response and time-course effects in a system that most closely mimics human liver physiology. This information is critical for the continued development and optimization of ASO-based therapies for liver-targeted diseases.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, an apolipoprotein B100 antisense, on lipoprotein (a) metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Mipomersen: A Deep Dive into Target Validation for Familial Hypercholesterolemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of mipomersen, an antisense oligonucleotide inhibitor of apolipoprotein B-100 (ApoB-100), for the treatment of familial hypercholesterolemia (FH). This document details the mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for the validation of this therapeutic agent.
Introduction to this compound and its Target
Familial hypercholesterolemia is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to a significantly increased risk of premature atherosclerotic cardiovascular disease.[1][2] The primary cause of FH lies in mutations in genes involved in LDL-C clearance, most commonly the LDL receptor gene.[3] this compound is a second-generation antisense oligonucleotide designed to specifically target the messenger RNA (mRNA) of ApoB-100, the primary structural protein of LDL and its precursor, very-low-density lipoprotein (VLDL).[2][4] By binding to the ApoB-100 mRNA, this compound facilitates its degradation by RNase H, thereby inhibiting the synthesis of ApoB-100 protein in the liver.[5][6] This leads to a reduction in the production of VLDL and subsequently LDL, resulting in lower plasma concentrations of LDL-C, ApoB, and other atherogenic lipoproteins like lipoprotein(a) [Lp(a)].[1][7]
Mechanism of Action of this compound
This compound's mechanism of action is independent of the LDL receptor, making it a valuable therapeutic option for FH patients with compromised or absent LDL receptor function.[8] The process begins with the subcutaneous administration of this compound, which is then distributed to the liver.[7] Within hepatocytes, the antisense oligonucleotide binds to its complementary sequence on the ApoB-100 mRNA. This RNA-DNA hybrid is recognized by the enzyme RNase H, which cleaves the mRNA strand, preventing its translation into the ApoB-100 protein. The reduction in ApoB-100 protein limits the assembly and secretion of VLDL particles from the liver, which are the precursors to LDL.
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with both homozygous (HoFH) and heterozygous (HeFH) familial hypercholesterolemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in Homozygous Familial Hypercholesterolemia (HoFH)
| Study | Treatment Group | N | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline ApoB (g/L) | % Change in ApoB | Baseline Lp(a) (mg/dL) | % Change in Lp(a) |
| Phase III (HoFH)[1] | This compound 200 mg/week | 34 | 439 | -25% | - | -27% | - | - |
| Placebo | 17 | 402 | -3% | - | -3% | - | - |
Table 2: Efficacy of this compound in Heterozygous Familial Hypercholesterolemia (HeFH)
| Study | Treatment Group | N | Baseline LDL-C (mg/dL) | % Change in LDL-C | Baseline ApoB (g/L) | % Change in ApoB | Baseline Lp(a) (mg/dL) | % Change in Lp(a) |
| Phase III (HeFH with CAD)[9][10] | This compound 200 mg/week | 83 | 150 | -28% | - | -26.3% | - | -21.1% |
| Placebo | 41 | 150 | +5.2% | - | - | - | - | |
| Phase III (Severe Hypercholesterolemia)[2][8] | This compound 200 mg/week | 39 | 278 | -36% | - | - | - | -33% |
| Placebo | 19 | 251 | +13% | - | - | - | -1.5% | |
| Statin Intolerant[8][11] | This compound 200 mg/week | 22 | - | -47% | - | -46% | - | -27% |
| Placebo | 11 | - | - | - | - | - | - |
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | This compound Frequency | Placebo Frequency |
| Injection Site Reactions | ~70-100%[10] | Lower |
| Flu-like Symptoms | ~29-46%[10] | Lower |
| Alanine Transaminase (ALT) Elevation (≥3x ULN) | ~6-21%[8][10] | ~0-1% |
| Hepatic Steatosis | Increased hepatic fat content observed[8] | Minimal change |
Experimental Protocols
This section provides an overview of the methodologies employed in the preclinical and clinical validation of this compound.
Preclinical Evaluation in Animal Models
Preclinical studies in various animal models, including LDL receptor-deficient (LDLR-/-) mice and human ApoB transgenic mice, were crucial in establishing the proof-of-concept for this compound.[3]
Experimental Workflow for Preclinical Animal Studies
Protocol: this compound Efficacy in LDLR-/- Mice
-
Animal Model: Male LDLR-/- mice on a C57BL/6 background.
-
Housing and Diet: Mice are housed in a temperature- and light-controlled environment with ad libitum access to water and a high-fat "Western-type" diet for a specified period to induce hypercholesterolemia.
-
This compound Administration: this compound or a saline control is administered via subcutaneous injection at a specified dose and frequency (e.g., 50 mg/kg twice weekly) for several weeks.
-
Blood Collection and Lipid Analysis: Blood samples are collected via retro-orbital or tail vein bleeding at baseline and at the end of the treatment period. Plasma total cholesterol, LDL-C, and triglycerides are measured using enzymatic colorimetric assays.
-
Tissue Collection: At the end of the study, mice are euthanized, and liver tissue is collected and snap-frozen in liquid nitrogen for subsequent molecular analysis.
-
ApoB mRNA Quantification: Total RNA is extracted from liver tissue using a commercial kit. ApoB mRNA levels are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers specific for mouse ApoB. Gene expression is normalized to a housekeeping gene such as GAPDH.
-
ApoB Protein Quantification: Liver protein lysates are prepared, and ApoB protein levels are determined by Western blotting using a specific anti-ApoB antibody. Plasma ApoB levels can be measured by ELISA.
In Vitro Validation in Cell Culture
Human hepatoma cell lines, such as HepG2, which naturally express and secrete ApoB-100, are commonly used for in vitro studies.
Protocol: this compound Efficacy in HepG2 Cells
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with varying concentrations of this compound or a control oligonucleotide for a specified duration (e.g., 24-72 hours) in serum-free media.
-
Quantification of Secreted ApoB-100: The cell culture medium is collected, and the concentration of secreted ApoB-100 is measured using a human ApoB-100 specific ELISA kit.
-
Quantification of Intracellular ApoB-100 and mRNA: Cells are lysed to extract total protein and RNA. Intracellular ApoB-100 protein levels are determined by Western blotting. ApoB-100 mRNA levels are quantified by RT-qPCR.
Clinical Trial Methodology
The clinical development of this compound involved several Phase I, II, and III trials. The general design of the pivotal Phase III trials is outlined below.
Protocol: Phase III Clinical Trial in FH Patients
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Patient Population: Patients with a diagnosis of HoFH or severe HeFH, often with pre-existing cardiovascular disease, and on maximally tolerated lipid-lowering therapy. Key inclusion criteria typically include an LDL-C level above a certain threshold (e.g., >100 mg/dL).
-
Treatment: Patients are randomized to receive weekly subcutaneous injections of this compound (typically 200 mg) or placebo for a defined period (e.g., 26 weeks).[1]
-
Efficacy Endpoints: The primary endpoint is typically the percent change in LDL-C from baseline to the end of treatment. Secondary endpoints include changes in ApoB, Lp(a), total cholesterol, and non-HDL-C.[8]
-
Lipid Measurement: Fasting lipid profiles are measured at baseline and at regular intervals throughout the study. LDL-C is often calculated using the Friedewald equation, unless triglycerides are elevated, in which case direct measurement is performed. ApoB and Lp(a) are measured by immunonephelometry or other validated immunoassays.
-
Safety Monitoring: Safety is assessed through the recording of adverse events, regular monitoring of liver function tests (ALT, AST), and assessment of hepatic fat content using magnetic resonance imaging (MRI).
-
Lipoprotein Apheresis: In some studies involving patients with severe FH, lipoprotein apheresis is a background therapy. The protocol for apheresis typically involves the extracorporeal removal of ApoB-containing lipoproteins from the plasma, with treatments occurring at regular intervals (e.g., weekly or bi-weekly).[12]
Signaling Pathways and Logical Relationships
The synthesis and secretion of ApoB-containing lipoproteins is a complex, multi-step process within the hepatocyte.
ApoB-100 Synthesis and Secretion Pathway
Conclusion
This compound has been validated as a therapeutic agent that effectively lowers LDL-C and other atherogenic lipoproteins in patients with familial hypercholesterolemia, including those with limited or no LDL receptor function. Its mechanism of action, directly targeting the synthesis of ApoB-100, provides a novel approach to managing this high-risk patient population. While efficacy has been clearly demonstrated, the use of this compound is associated with specific side effects, notably injection site reactions and the potential for hepatotoxicity, which require careful monitoring. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of lipid-lowering therapies.
References
- 1. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Lipoprotein Apheresis: Current Recommendations for Treating Familial Hypercholesterolemia and Elevated Lipoprotein(a) - ProQuest [proquest.com]
- 10. ahajournals.org [ahajournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Lipoprotein Apheresis: Current Recommendations for Treating Familial Hypercholesterolemia and Elevated Lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Antisense Therapy: A Technical Deep Dive into the Discovery and Development of Mipomersen (ISIS 301012)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mipomersen (ISIS 301012), an antisense oligonucleotide, represents a pioneering therapeutic approach to managing hypercholesterolemia, particularly in patients with homozygous familial hypercholesterolemia (HoFH). This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its rational design as a second-generation antisense agent to its clinical evaluation and regulatory journey. We delve into the core mechanism of action, detailing how this compound specifically targets the messenger RNA (mRNA) of apolipoprotein B-100 (apoB-100) to inhibit its synthesis. This guide presents a compilation of key preclinical and clinical data, structured for clarity and comparative analysis. Detailed methodologies for pivotal experiments are outlined, and the intricate signaling pathways and experimental workflows are visualized through Graphviz diagrams, offering a granular perspective for the scientific community.
Introduction: The Unmet Need and the Dawn of Antisense Technology
Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to premature atherosclerotic cardiovascular disease.[1] Homozygous FH (HoFH) is the most severe form, with patients exhibiting extremely high LDL-C levels and often experiencing cardiovascular events in childhood.[2] Traditional lipid-lowering therapies, such as statins, have limited efficacy in this patient population due to defective or absent LDL receptor function.[2] This created a significant unmet medical need for novel therapeutic strategies that could lower LDL-C through LDL receptor-independent mechanisms.
Antisense technology emerged as a promising approach to target the root cause of diseases at the genetic level. This technology utilizes short, synthetic strands of nucleic acids, known as antisense oligonucleotides (ASOs), to bind to specific mRNA sequences, thereby modulating protein expression.[3] this compound was conceived from this therapeutic paradigm, designed to specifically inhibit the production of apoB-100, the primary structural protein of LDL and its precursor, very-low-density lipoprotein (VLDL).[4]
The Discovery and Design of this compound (ISIS 301012)
This compound was discovered and developed by Ionis Pharmaceuticals (formerly Isis Pharmaceuticals).[5] It is a 20-nucleotide, second-generation antisense oligonucleotide with a specific sequence complementary to the coding region of human apoB-100 mRNA.[6]
Chemical Architecture
To enhance its drug-like properties, this compound incorporates key chemical modifications:
-
Phosphorothioate Backbone: The phosphate linkages in the oligonucleotide backbone are replaced with phosphorothioate linkages. This modification confers resistance to nuclease degradation, thereby increasing the drug's stability and half-life in vivo.[6]
-
2'-O-(2-methoxyethyl) (2'-O-MOE) Ribose Modifications: The flanking regions of the ASO (the "wings") are modified with 2'-O-MOE groups on the ribose sugar. These modifications increase binding affinity to the target mRNA and further enhance nuclease resistance, while the central "gap" region of deoxynucleotides remains unmodified to support RNase H activity.[7]
The specific sequence of this compound is 5'-GCCUCAGTCTGCTTCGCACC-3'.
Mechanism of Action
This compound's therapeutic effect is achieved through the following sequence of events:
-
Hepatic Distribution: Following subcutaneous administration, this compound distributes primarily to the liver, the main site of apoB-100 synthesis.[1]
-
Hybridization: Within hepatocytes, this compound binds with high specificity to its complementary sequence on the apoB-100 mRNA.
-
RNase H Activation: The formation of the DNA-RNA heteroduplex in the central "gap" region of the ASO activates Ribonuclease H (RNase H), a cellular enzyme.
-
mRNA Degradation: RNase H cleaves the apoB-100 mRNA strand of the heteroduplex, leading to its degradation.[8]
-
Inhibition of Protein Synthesis: The degradation of the apoB-100 mRNA prevents its translation into the apoB-100 protein.
-
Reduced Lipoprotein Secretion: The decreased availability of apoB-100 protein limits the assembly and secretion of VLDL particles from the liver, which are the precursors to LDL particles.
-
Lowered Plasma Lipids: The reduced secretion of VLDL and consequently LDL leads to a decrease in plasma levels of LDL-C, apoB, total cholesterol, and non-high-density lipoprotein cholesterol (non-HDL-C).[9]
Preclinical Development
A series of preclinical studies were conducted in various animal models to evaluate the pharmacology, pharmacokinetics, and toxicology of this compound. Due to species-specific differences in the apoB mRNA sequence, surrogate ASOs with sequences optimized for the respective animal models were often used.[5]
Pharmacodynamics
In preclinical studies, this compound and its surrogates demonstrated a dose- and time-dependent reduction in apoB-100 mRNA in the liver.[7][10] This led to significant reductions in total cholesterol and LDL-C in animal models.[10] Studies in mouse models also showed reductions in lipoprotein(a) [Lp(a)] and a decrease in atherosclerosis development.[10]
Pharmacokinetics
Pharmacokinetic studies revealed that this compound is rapidly absorbed after subcutaneous administration and distributes extensively to tissues, with the highest concentrations found in the liver and kidney.[1] It is highly bound to plasma proteins.[1] this compound has a long terminal elimination half-life of approximately 30 days in humans, allowing for once-weekly dosing.[1]
Toxicology
Toxicology studies were conducted in mice, rats, and monkeys.[5] The primary non-clinical toxicities observed were related to the accumulation of the oligonucleotide in the liver and kidneys, and pro-inflammatory effects.[5] Chronic studies of up to 2 years were conducted in rodents, and a 12-month study was performed in monkeys.[5]
Table 1: Summary of Key Preclinical Findings
| Parameter | Species | Key Findings | Reference |
| Pharmacodynamics | Mouse | Dose- and time-dependent reduction of apoB-100 mRNA; reduced total cholesterol, LDL-C, Lp(a), and atherosclerosis. | [7][10] |
| Pharmacokinetics | Mouse, Rat, Monkey, Human | Rapid subcutaneous absorption; extensive tissue distribution (liver, kidney); long half-life (~30 days in humans). | [1] |
| Toxicology | Mouse, Rat, Monkey | Pro-inflammatory effects; accumulation in liver and kidney. | [5] |
Experimental Protocols: Representative Preclinical Methods
-
High-Fat Diet-Induced Hypercholesterolemia in Rodents: Male Wistar rats or C57BL/6J mice are fed a diet supplemented with high cholesterol (e.g., 2%) and cholic acid for several weeks to induce hyperlipidemia.[11][12] Lipid profiles are monitored regularly.
-
Genetically Modified Mouse Models: LDL receptor knockout (LDLr-/-) mice or human apoB transgenic mice are used to model familial hypercholesterolemia.[13][14] These models exhibit elevated LDL-C levels and are susceptible to developing atherosclerosis.
-
Northern Blot Analysis:
-
Total RNA is isolated from liver tissue using standard methods (e.g., TRIzol reagent).
-
A specified amount of RNA (e.g., 15 µg) is separated by size on a denaturing formaldehyde-agarose gel.[15]
-
The RNA is transferred to a nylon membrane and crosslinked using UV radiation.[3]
-
The membrane is prehybridized and then hybridized with a radiolabeled probe complementary to the apoB-100 mRNA.[15]
-
After washing to remove unbound probe, the membrane is exposed to a phosphor screen, and the signal is quantified.[15]
-
-
Western Blot Analysis:
-
Liver tissue or plasma samples are lysed in a suitable buffer containing protease inhibitors.[16]
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[17]
-
The membrane is blocked to prevent non-specific antibody binding.[18]
-
The membrane is incubated with a primary antibody specific for apoB-100, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]
-
The signal is detected using a chemiluminescent substrate and imaged.[16]
-
Clinical Development
The clinical development of this compound involved a series of Phase I, II, and III clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Phase I studies were conducted in healthy volunteers with mild dyslipidemia to assess the safety, tolerability, and pharmacokinetics of this compound. These were typically randomized, double-blind, placebo-controlled, dose-escalation studies. A key Phase I study demonstrated dose-dependent reductions in plasma concentrations of apoB and LDL-C, with maximal reductions observed at a dose of 200 mg per week.[20]
Phase II Clinical Trials
Phase II trials were designed to evaluate the efficacy and safety of this compound in patients with hypercholesterolemia, including those on stable statin therapy. These studies further explored the dose-response relationship. A notable Phase II study (NCT00231569) in hypercholesterolemic subjects on statins showed that this compound at doses of 100 mg/week and higher significantly reduced apoB and LDL-C.[2][9]
Phase III Clinical Trials
Several pivotal Phase III trials were conducted to establish the efficacy and safety of this compound 200 mg once weekly as an adjunct to maximally tolerated lipid-lowering therapies in various high-risk patient populations.
Table 2: Summary of Key Phase III Clinical Trial Data for this compound (200 mg/week)
| Trial Identifier | Patient Population | N (this compound/Placebo) | Mean Baseline LDL-C (mmol/L) | Mean % Change in LDL-C (this compound vs. Placebo) | Mean % Change in ApoB (this compound vs. Placebo) | Mean % Change in Lp(a) (this compound vs. Placebo) | Reference |
| NCT00607373 | Homozygous FH (HoFH) | 34 / 17 | 11.4 / 10.4 | -25% vs. -3% | -27% vs. -4% | -31% vs. -19% | [2] |
| NCT00794664 | Severe Hypercholesterolemia | 39 / 19 | 7.2 / 6.5 | -36% vs. +13% | -33% vs. +8% | -33% vs. -1.5% | [21][22] |
| NCT00706849 | Heterozygous FH (HeFH) with CAD | 83 / 41 | ~3.6 | -28% vs. +5.2% | -26.3% vs. +4.8% | -21.1% vs. +5.9% | [23] |
Safety and Tolerability in Clinical Trials
The most common adverse events observed in clinical trials were injection site reactions (e.g., erythema, pain, pruritus) and flu-like symptoms (e.g., fatigue, pyrexia, myalgia).[24] A significant safety concern that emerged was the potential for hepatotoxicity, with some patients experiencing elevations in liver transaminases (ALT and AST) and an increase in hepatic fat content (steatosis).[24]
Experimental Protocols: Representative Clinical Methods
-
Fasting blood samples were collected at specified time points throughout the clinical trials.
-
Total cholesterol and triglycerides were measured using standard enzymatic assays.
-
HDL-C was determined after precipitation of apoB-containing lipoproteins.
-
LDL-C was calculated using the Friedewald equation for patients with triglycerides < 4.5 mmol/L; for those with higher triglyceride levels, direct measurement via ultracentrifugation was performed.
-
ApoB, apoA-I, and Lp(a) concentrations were determined by rate nephelometry.
-
Plasma concentrations of this compound were determined using a validated hybridization-based enzyme-linked immunosorbent assay (ELISA).[25] This assay typically involves the capture of the oligonucleotide by a complementary probe and detection with a specific antibody.
-
Hepatic fat content was assessed non-invasively using magnetic resonance imaging (MRI) or magnetic resonance spectroscopy (MRS).[26]
Regulatory History and Conclusion
This compound, under the brand name Kynamro, was approved by the U.S. Food and Drug Administration (FDA) in January 2013 as an adjunct therapy for HoFH.[5] However, it was rejected by the European Medicines Agency (EMA) due to concerns about its liver and cardiovascular adverse effects.[5] In 2019, the FDA approval for this compound was withdrawn.[5]
Despite its eventual withdrawal, the development of this compound marked a significant milestone in the field of lipid-lowering therapies and antisense technology. It provided a proof-of-concept for the viability of ASOs in treating genetic disorders and paved the way for the development of subsequent generations of antisense drugs with improved safety profiles. The extensive preclinical and clinical data gathered during its development continue to be a valuable resource for researchers in the fields of lipid metabolism, cardiovascular disease, and nucleic acid-based therapeutics.
References
- 1. How to find the sequence of this compound? [synapse.patsnap.com]
- 2. Efficacy and safety of this compound, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Northern Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. gmp-navigator.com [gmp-navigator.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Antisense oligonucleotide–mediated inhibition of angiopoietin-like protein 3 increases reverse cholesterol transport in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. addgene.org [addgene.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 23. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 24. Long-term efficacy and safety of this compound in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Mipomersen's Affinity and Specificity for Apolipoprotein B mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipomersen is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key protein in the formation of atherogenic lipoproteins. By binding with high affinity and specificity to the messenger RNA (mRNA) of ApoB-100, this compound triggers the degradation of the mRNA transcript, leading to a significant reduction in the production of ApoB-100 protein and consequently lowering levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins. This technical guide provides an in-depth analysis of the binding affinity and specificity of this compound for its target, including available quantitative data, detailed experimental protocols for characterization, and a discussion of its mechanism of action.
Introduction to this compound and its Target
This compound is a 20-nucleotide synthetic phosphorothioate-modified oligonucleotide.[1] Its sequence is complementary to a specific region of the human ApoB-100 mRNA, enabling it to bind via Watson-Crick base pairing.[2][3] This binding event is the critical first step in its mechanism of action, which ultimately leads to the reduction of circulating levels of ApoB-containing lipoproteins.[4][5][6] The drug is indicated for the treatment of homozygous familial hypercholesterolemia (HoFH), a genetic disorder characterized by extremely high levels of LDL-C.[1][4]
Target: Human Apolipoprotein B-100 mRNA (GenBank Accession Number: NM_000384.1)[2] Binding Site: Nucleotides 3249-3268 within the coding region of the ApoB mRNA.[2]
Binding Affinity of this compound for Apolipoprotein B mRNA
The 2'-O-methoxyethyl (2'-MOE) modifications in the "wings" of the this compound oligonucleotide are known to significantly increase the binding affinity for the target RNA compared to unmodified DNA or RNA.[7] This enhanced affinity contributes to the potency and prolonged duration of action of this compound.
Non-Specific Binding: It is important to distinguish between specific binding to the target mRNA and non-specific binding to other biological molecules. This compound has been shown to bind to plasma proteins, with albumin being a major binding partner. The dissociation constant (Kd) for this compound's binding to serum albumin is approximately 150 µM, indicating a relatively low-affinity, non-specific interaction.[8] This non-specific binding can influence the pharmacokinetics of the drug but is distinct from its high-affinity, specific interaction with ApoB mRNA.
Efficacy as an Indirect Measure of Affinity: The in vivo efficacy of this compound provides an indirect measure of its effective binding. In a human apoB transgenic mouse model, the EC50 values (the concentration at which 50% of the maximum effect is observed) for the reduction of human ApoB hepatic mRNA were estimated to be:
These low EC50 values are indicative of a high-affinity interaction between this compound and its target mRNA within the cellular environment.
Quantitative Data Summary
| Parameter | Value | Target | Significance |
| Dissociation Constant (Kd) | Not Publicly Available | This compound to ApoB mRNA | Direct measure of binding affinity. |
| EC50 (Liver) | 119 ± 15 μg/g | This compound effect on human ApoB mRNA in transgenic mice | Indicates high potency in the target tissue.[8] |
| EC50 (Plasma Trough) | 18 ± 4 ng/mL | This compound effect on human ApoB mRNA in transgenic mice | Relates plasma concentration to target engagement.[8] |
| Non-Specific Kd | ~150 µM | This compound to Serum Albumin | Characterizes low-affinity, non-specific interactions.[8] |
Specificity of this compound for Apolipoprotein B mRNA
The specificity of an antisense oligonucleotide is crucial for its safety profile, as off-target binding can lead to unintended effects. This compound's sequence has been designed to be highly specific for the human ApoB-100 mRNA.
Preclinical studies have demonstrated the target- and sequence-dependent inhibition of ApoB expression. In these studies, control antisense oligonucleotides with different sequences had no effect on ApoB mRNA levels.[9] Furthermore, this compound has been shown to not bind to the murine equivalent of ApoB mRNA, which lacks the complementary binding sequence, highlighting its species-specificity.[10]
While the precise sequence of this compound is proprietary, its design as a 20-mer oligonucleotide provides a high degree of theoretical specificity for its intended target in the vast human transcriptome.[1]
Experimental Protocols for Characterizing Binding Affinity and Specificity
Determining the binding affinity and specificity of an antisense oligonucleotide like this compound involves a combination of biophysical and cell-based assays. The following are detailed, representative protocols for key experiments.
In Vitro Transcription of Target ApoB mRNA Fragment
Objective: To produce a fragment of the ApoB mRNA containing the this compound binding site for use in in vitro binding assays.
Methodology:
-
Template Generation: A DNA template corresponding to a ~100-200 nucleotide region of the human ApoB mRNA encompassing the this compound binding site (nucleotides 3249-3268) is synthesized. This template should include a T7 RNA polymerase promoter sequence at the 5' end.
-
In Vitro Transcription Reaction: The DNA template is used in an in vitro transcription reaction with T7 RNA polymerase and ribonucleotide triphosphates (NTPs). To enable detection, the RNA can be radiolabeled by including [α-³²P]UTP or fluorescently labeled by including a labeled NTP.
-
Purification: The transcribed RNA fragment is purified using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure size homogeneity and removal of unincorporated nucleotides and enzymes.
-
Quantification: The concentration of the purified RNA is determined by UV-Vis spectrophotometry.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To directly measure the thermodynamic parameters of this compound binding to the ApoB mRNA fragment, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The purified ApoB mRNA fragment and this compound are dialyzed extensively against the same buffer to minimize buffer mismatch effects.
-
ITC Experiment: The ApoB mRNA fragment is placed in the sample cell of the ITC instrument, and this compound is loaded into the injection syringe.
-
Titration: A series of small injections of this compound into the sample cell is performed. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat released or absorbed per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and n.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (ka) and dissociation (kd) rate constants of this compound binding to the ApoB mRNA fragment, from which the dissociation constant (Kd = kd/ka) can be calculated.
Methodology:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is used. A biotinylated oligonucleotide complementary to a short, single-stranded region designed at one end of the ApoB mRNA fragment is immobilized on the chip surface.
-
Ligand Capture: The in vitro transcribed ApoB mRNA fragment is flowed over the sensor chip, allowing it to be captured by the immobilized complementary oligonucleotide.
-
Binding Analysis: this compound (the analyte) is flowed over the chip at various concentrations. The change in the SPR signal, which is proportional to the mass bound to the surface, is monitored in real-time.
-
Data Analysis: The association and dissociation phases of the sensorgrams are globally fit to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.
In Vitro RNase H Cleavage Assay for Functional Specificity
Objective: To demonstrate the sequence-specific, RNase H-dependent cleavage of ApoB mRNA in the presence of this compound.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the in vitro transcribed, labeled ApoB mRNA fragment, recombinant human RNase H, and varying concentrations of this compound or control oligonucleotides (e.g., a mismatched sequence).
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis: The reaction is stopped, and the RNA products are separated by denaturing PAGE.
-
Detection: The gel is exposed to a phosphor screen or imaged using a fluorescence scanner to visualize the full-length RNA and the cleavage products. The intensity of the bands is quantified to determine the percentage of cleavage.
Mechanism of Action: From Binding to ApoB Reduction
The binding of this compound to the ApoB mRNA is the initiating event in a cascade that leads to reduced ApoB protein synthesis.
-
Hybridization: this compound, a single-stranded DNA/RNA chimeric molecule, binds to its complementary sequence on the ApoB mRNA, forming a DNA-RNA heteroduplex.[1][4]
-
RNase H1 Recruitment: This heteroduplex is a substrate for the ubiquitously expressed enzyme Ribonuclease H1 (RNase H1).[11][12]
-
mRNA Cleavage: RNase H1 selectively cleaves the RNA strand of the DNA-RNA duplex, leading to the degradation of the ApoB mRNA.[1][11]
-
Inhibition of Translation: The degradation of the ApoB mRNA prevents it from being translated into the ApoB-100 protein by the ribosome.[4]
-
Reduced Lipoprotein Secretion: The decreased synthesis of ApoB-100 protein limits the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver, which in turn leads to reduced levels of LDL in the circulation.[6]
Conclusion
This compound's high binding affinity and specificity for its target, human apolipoprotein B-100 mRNA, are fundamental to its clinical efficacy. The 2'-MOE chemical modifications enhance its binding properties, leading to potent and sustained inhibition of ApoB synthesis. While a precise dissociation constant for the this compound-ApoB mRNA interaction is not publicly available, in vivo efficacy data and the known properties of second-generation antisense oligonucleotides strongly support a high-affinity interaction. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the binding properties of this compound and other antisense oligonucleotides, which is essential for the development of safe and effective RNA-targeted therapeutics.
References
- 1. How to find the sequence of this compound? [synapse.patsnap.com]
- 2. US20150139987A1 - Treatment of homozygous familial hypercholesterolemia - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein B antisense inhibition--update on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B | springermedizin.de [springermedizin.de]
- 10. Antisense inhibition of apoB synthesis with this compound reduces plasma apoC-III and apoC-III-containing lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Structural Basis of Mipomersen's Interaction with ApoB-100 mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Mipomersen, an antisense oligonucleotide (ASO), represents a significant therapeutic advance in the management of homozygous familial hypercholesterolemia. Its mechanism of action relies on the specific binding to the messenger RNA (mRNA) of apolipoprotein B-100 (apoB-100), leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the apoB-100 protein. This guide provides an in-depth technical overview of the structural biology governing the interaction between this compound and its RNA target. While direct structural and quantitative biophysical data for the this compound-apoB-100 mRNA complex are not publicly available, this document synthesizes information from studies on closely related second-generation ASOs, particularly those with 2'-O-methoxyethyl (2'-MOE) modifications, to provide a comprehensive understanding of the core principles. We present representative quantitative data, detailed experimental protocols for key biophysical and structural techniques, and visualizations of the critical pathways and workflows involved in studying this interaction.
Introduction to this compound and its Target
This compound is a 20-nucleotide synthetic antisense oligonucleotide designed to be perfectly complementary to a segment of the human apoB-100 mRNA sequence.[1][2] Its chemical architecture is characteristic of second-generation ASOs, featuring a phosphorothioate backbone that confers nuclease resistance and 2'-O-methoxyethyl (2'-MOE) modifications on the ribose units of the flanking nucleotides.[2][3] This "gapmer" design, with a central DNA-like core, is crucial for its mechanism of action.[4]
The target, apoB-100 mRNA, is translated to produce apolipoprotein B-100, a large protein that is an essential structural component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), often referred to as "bad cholesterol." By inhibiting the synthesis of apoB-100, this compound effectively reduces the levels of these atherogenic lipoproteins.[5][6]
Mechanism of Action: An RNase H-Dependent Pathway
The therapeutic effect of this compound is mediated through the recruitment of RNase H, a ubiquitous cellular enzyme.[1][7] The process can be broken down into the following key steps:
-
Hybridization: this compound, circulating in the bloodstream, is taken up by hepatocytes. Within the cell, it binds to its complementary sequence on the apoB-100 mRNA, forming a DNA-RNA heteroduplex.[6]
-
RNase H Recruitment: The central "gap" of deoxynucleotides in the this compound ASO, when bound to the RNA, creates a structure that is recognized and bound by RNase H1.[4][7]
-
RNA Cleavage: RNase H1 selectively cleaves the RNA strand of the heteroduplex, leaving the this compound ASO intact.[1][7]
-
Target Degradation: The cleaved apoB-100 mRNA is subsequently degraded by cellular exonucleases, preventing its translation into the apoB-100 protein.[7]
-
ASO Recycling: The intact this compound molecule can then bind to another apoB-100 mRNA molecule, allowing for multiple rounds of target degradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apolipoprotein B antisense inhibition--update on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Mipomersen's Impact on Lipid Metabolism: A Technical Guide Beyond LDL-C Reduction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipomersen, a second-generation antisense oligonucleotide, is designed to inhibit the synthesis of apolipoprotein B-100 (ApoB), the primary structural protein of atherogenic lipoproteins. While its efficacy in reducing low-density lipoprotein cholesterol (LDL-C) is well-established, its effects on lipid metabolism extend significantly beyond this primary endpoint. This technical guide provides an in-depth exploration of this compound's broader impact on the lipid profile, including its effects on lipoprotein(a) (Lp(a)), very-low-density lipoprotein (VLDL), triglycerides (TGs), and high-density lipoprotein (HDL). Detailed summaries of quantitative data from key clinical trials are presented in tabular format for straightforward comparison. Furthermore, this document outlines the detailed methodologies for pivotal experiments and visualizes the core mechanism of action and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of lipid-modulating therapeutics.
Mechanism of Action: Targeting the Root of Atherogenic Lipoprotein Production
This compound's therapeutic action is rooted in its ability to specifically target and degrade the messenger RNA (mRNA) for ApoB in the liver. This process is mediated by RNase H, an endogenous enzyme that recognizes the DNA-RNA heteroduplex formed between this compound and the ApoB mRNA. The subsequent cleavage of the mRNA prevents its translation into the ApoB-100 protein, thereby reducing the assembly and secretion of ApoB-containing lipoproteins from hepatocytes.[1][2][3]
Quantitative Effects on Lipid Parameters Beyond LDL-C
This compound's inhibition of ApoB synthesis leads to a cascading effect on various lipid parameters. The following tables summarize the quantitative changes observed in key clinical trials.
Effects on Apolipoprotein B (ApoB) and Lipoprotein(a) (Lp(a))
This compound directly reduces the production of ApoB, which is reflected in decreased plasma concentrations.[4] As Lp(a) is composed of an LDL-like particle containing ApoB covalently bound to apolipoprotein(a), a reduction in ApoB synthesis also leads to a significant decrease in Lp(a) levels.[5][6]
| Trial/Patient Population | Treatment Group | Baseline (mean) | Percent Change from Baseline (mean/median) | p-value vs. Placebo | Reference(s) |
| Apolipoprotein B | |||||
| Severe Hypercholesterolemia | This compound 200 mg/week | 1.5 g/L | -36% | <0.001 | [7] |
| Heterozygous Familial Hypercholesterolemia (HeFH) with CAD | This compound 200 mg/week | 1.4 g/L | -26.3% | <0.001 | [2][8] |
| Homozygous Familial Hypercholesterolemia (HoFH) | This compound 200 mg/week | 1.8 g/L | -27% | <0.001 | [9] |
| Statin-Intolerant | This compound 200 mg/week | 1.8 g/L | -46% | <0.001 | [10] |
| Lipoprotein(a) | |||||
| Severe Hypercholesterolemia | This compound 200 mg/week | 58 nmol/L | -33% | <0.001 | [7][11][12] |
| HeFH with CAD | This compound 200 mg/week | 72 nmol/L | -21.1% | <0.001 | [2][8] |
| HoFH | This compound 200 mg/week | 65 nmol/L | -31% | <0.01 | [9] |
| Statin-Intolerant | This compound 200 mg/week | 50 nmol/L | -27% | <0.001 | [10] |
| Pooled Phase III Analysis | This compound 200 mg/week | 45 mg/dL | -26.4% (median) | <0.001 | [13] |
Effects on VLDL, Triglycerides, and HDL
The reduction in ApoB synthesis directly impacts the formation of VLDL particles in the liver. This leads to subsequent reductions in plasma VLDL-C and triglyceride levels.[14] The effect on HDL-C is more variable, with some studies reporting a modest increase.[9]
| Trial/Patient Population | Treatment Group | Baseline (mean) | Percent Change from Baseline (mean/median) | p-value vs. Placebo | Reference(s) |
| VLDL-Cholesterol | |||||
| HoFH | This compound 200 mg/week | 0.6 mmol/L | -17% (median) | <0.01 | [9] |
| Triglycerides | |||||
| HoFH | This compound 200 mg/week | 1.6 mmol/L | -18% (median) | =0.013 | [9] |
| Statin-Intolerant | This compound 200 mg/week | 1.8 mmol/L | -17% | <0.05 | [10] |
| HDL-Cholesterol | |||||
| HoFH | This compound 200 mg/week | 1.1 mmol/L | +15% (median) | =0.035 | [9] |
| Severe Hypercholesterolemia | This compound 200 mg/week | 1.2 mmol/L | No significant change | NS | [11][12] |
| HeFH with CAD | This compound 200 mg/week | 1.2 mmol/L | No significant change | NS | [2][8] |
Effects on LDL Particle Size and Number
This compound has been shown to preferentially reduce the number of small, dense LDL particles, which are considered to be more atherogenic.[15][16] This shift in LDL particle distribution represents a potentially beneficial effect beyond the overall reduction in LDL-C.
| Trial/Patient Population | Treatment Group | Parameter | Percent Change from Baseline (mean) | p-value vs. Placebo | Reference(s) |
| Statin-Intolerant | This compound 200 mg/week | Total LDL Particles | -49% | <0.001 | [17] |
| Small LDL Particles | -56% | <0.001 | [17] | ||
| Large LDL Particles | -4% | <0.017 | [17] | ||
| HeFH with CAD | This compound 200 mg/week | Small LDL Particles | Significant Reduction | <0.001 | [16] |
| LDL Particle Size | Increase | <0.001 | [16] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the effects of this compound on lipid metabolism.
Quantification of Apolipoprotein B mRNA
Objective: To measure the level of ApoB mRNA in liver tissue or cells to confirm the on-target effect of this compound.
Methodology: Droplet Digital PCR (ddPCR)
-
RNA Extraction: Total RNA is extracted from liver biopsy samples or cultured hepatocytes using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).
-
ddPCR Reaction Setup: The ddPCR reaction mixture is prepared containing cDNA template, ddPCR supermix for probes (no dUTP), and a primer-probe assay for human APOB. A reference gene (e.g., B2M) is also amplified in a duplex reaction for normalization.
-
Note: Specific primer and probe sequences for APOB would be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
-
Droplet Generation: The ddPCR mixture is loaded into a droplet generator cartridge with droplet generation oil to create a water-in-oil emulsion of approximately 20,000 droplets per sample.
-
PCR Amplification: The droplets are transferred to a 96-well PCR plate and thermal cycling is performed using a thermal cycler with the following representative conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30 s and 60°C for 60 s, and a final step at 98°C for 10 min.
-
Droplet Reading and Analysis: The fluorescence of each droplet is read using a droplet reader (e.g., QX200 Droplet Reader, Bio-Rad). The data is analyzed using the accompanying software to determine the concentration of the target ApoB mRNA in copies/µL.
Lipoprotein Particle Analysis
Objective: To determine the concentration and size of lipoprotein particles.
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Fasting blood samples are collected in EDTA tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
NMR Data Acquisition:
-
Samples are thawed and a small aliquot (e.g., 200 µL) is transferred to an NMR tube.
-
Proton (¹H) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) equipped with a clinical analyzer.
-
The methyl proton signals from the lipids within the lipoprotein particles are measured. The signal envelope is centered at approximately 0.8 ppm.
-
-
Data Analysis:
-
The complex NMR signal is deconvoluted using a proprietary algorithm (e.g., LipoScience, LabCorp).
-
This deconvolution is based on the distinct spectral properties of different lipoprotein subclasses (VLDL, IDL, LDL, and HDL) of varying sizes.
-
The concentration of each lipoprotein subclass is calculated from the measured amplitudes of their unique NMR signals.
-
Weighted-average lipoprotein particle sizes are derived from the sum of the diameter of each subclass multiplied by its relative mass percentage.
-
Stable Isotope Kinetic Studies
Objective: To determine the production rate (PR) and fractional catabolic rate (FCR) of lipoproteins.
Methodology: Primed-Constant Infusion of Labeled Amino Acids
-
Tracer Infusion: A primed-constant intravenous infusion of a stable isotope-labeled amino acid, typically [5,5,5-²H₃]leucine (D₃-leucine), is administered to subjects in a metabolic ward.
-
Blood Sampling: Blood samples are collected at multiple time points before and during the infusion (e.g., hourly for up to 12-24 hours) to measure the isotopic enrichment of the tracer in the plasma free amino acid pool and in the apolipoproteins of interest.
-
Lipoprotein Isolation: VLDL, IDL, and LDL fractions are isolated from plasma by sequential ultracentrifugation.
-
Apolipoprotein Separation and Analysis: ApoB-100 is separated from other proteins by SDS-PAGE. The protein bands are excised and hydrolyzed to their constituent amino acids.
-
Mass Spectrometry: The isotopic enrichment of the labeled amino acid (e.g., D₃-leucine) in the hydrolysate is determined by gas chromatography-mass spectrometry (GC-MS).
-
Kinetic Modeling: The tracer-to-tracee ratios over time are used in multicompartmental models (e.g., SAAM II software) to calculate the FCR (in pools/day) and the PR (in mg/kg/day) of the apolipoprotein in each lipoprotein fraction.
Conclusion
This compound's therapeutic effects extend well beyond the reduction of LDL-C. By targeting the synthesis of ApoB, it comprehensively modifies the atherogenic lipid profile, including significant reductions in Lp(a), VLDL, and triglycerides, and a favorable shift in LDL particle size. The quantitative data and experimental methodologies presented in this guide underscore the multifaceted impact of this compound on lipid metabolism. This in-depth understanding is crucial for the continued research and development of novel lipid-lowering therapies and for positioning such treatments within the evolving landscape of cardiovascular risk management. The provided protocols offer a foundational framework for researchers aiming to investigate the nuanced effects of this and similar therapeutic agents.
References
- 1. youtube.com [youtube.com]
- 2. Apolipoprotein B synthesis inhibition with this compound in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Data from Two this compound Phase 3 Trials Presented at ACC | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 8. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. endorama.gr [endorama.gr]
- 11. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound preferentially reduces small low-density lipoprotein particle number in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. researchgate.net [researchgate.net]
The Critical Role of RNase H1 in Mipomersen-Mediated mRNA Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mipomersen, a second-generation antisense oligonucleotide (ASO), represents a targeted therapeutic approach for the reduction of Apolipoprotein B-100 (ApoB-100), a key protein in the metabolism of atherogenic lipoproteins. The efficacy of this compound is fundamentally reliant on the cellular enzyme Ribonuclease H1 (RNase H1). This technical guide provides an in-depth exploration of the mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and workflows. Understanding the intricate interplay between this compound and RNase H1 is paramount for the development and optimization of antisense therapies.
Introduction: this compound and the Antisense Mechanism
This compound is a 20-nucleotide synthetic phosphorothioate antisense oligonucleotide designed to be perfectly complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[1][2] By binding to its target mRNA, this compound inhibits the synthesis of the ApoB-100 protein, leading to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[3][4] This therapeutic strategy is particularly relevant for conditions such as homozygous familial hypercholesterolemia (HoFH).[5]
The core of this compound's mechanism lies in its ability to recruit the endogenous enzyme RNase H1.[6] This guide will dissect this critical interaction and provide the technical details necessary for its study and application in a research and development setting.
The Central Role of RNase H1
RNase H1 is a ubiquitously expressed endonuclease that specifically cleaves the RNA strand of an RNA:DNA heteroduplex.[6][7] This enzymatic activity is the cornerstone of the therapeutic effect of this compound and other similar gapmer ASOs.
Mechanism of RNase H1-Mediated Cleavage
The process can be broken down into the following key steps:
-
Cellular Uptake and Distribution: this compound, administered subcutaneously, is distributed to various tissues, with the primary site of action being the liver, the main production site of ApoB-100.[2][5]
-
Hybridization: Within the liver cells, this compound binds with high specificity to its complementary sequence on the ApoB-100 mRNA, forming a DNA:RNA heteroduplex.[3]
-
RNase H1 Recruitment and Cleavage: This hybrid duplex is recognized as a substrate by RNase H1. The enzyme then hydrolyzes the phosphodiester bonds of the mRNA strand within the duplex.[6][7]
-
mRNA Degradation and ASO Recycling: The cleavage of the mRNA by RNase H1 destabilizes the transcript, marking it for further degradation by cellular exonucleases. The intact this compound molecule is then released and can bind to another ApoB-100 mRNA molecule, allowing for multiple rounds of degradation.[7]
-
Reduced Protein Synthesis: The degradation of the ApoB-100 mRNA prevents its translation into the ApoB-100 protein, leading to a decrease in the assembly and secretion of VLDL and subsequently LDL particles.[3][4]
Quantitative Data on this compound Efficacy
The efficacy of this compound in reducing ApoB-100 and related lipoproteins has been demonstrated in both preclinical and clinical studies.
Preclinical Data
In a human apoB transgenic mouse model, this compound demonstrated a dose- and concentration-dependent reduction of human apoB mRNA in the liver. The estimated EC50 values were 119 ± 15 µg/g in the liver and 18 ± 4 ng/mL in the plasma.[8]
Clinical Trial Data
Multiple clinical trials have evaluated the efficacy of this compound at a dose of 200 mg/week. The following tables summarize the key findings.
Table 1: Percentage Reduction in Key Lipoprotein Parameters with this compound (200 mg/week)
| Parameter | Mean Percentage Reduction from Baseline | Placebo | Reference |
| LDL-C | -28% to -47% | +5.2% to +13% | [5][9][10][11] |
| ApoB-100 | -26.3% to -50% | No significant change | [5][9][10] |
| Lipoprotein(a) | -21.1% to -33% | No significant change | [5][11][12] |
| Total Cholesterol | -19.4% | No significant change | [10] |
Table 2: Dose-Dependent Reduction of ApoB and LDL-C in a Phase 2 Study
| This compound Dose (mg/week) | Mean % Reduction in ApoB | Mean % Reduction in LDL-C |
| 100 | -19% | -21% |
| 200 | -34% | -33% |
| 300 | -54% | -52% |
| 400 | -50% | -47% |
| Data from a 5-week treatment period in hypercholesterolemic subjects on stable statin therapy.[10] |
Experimental Protocols
To study the role of RNase H1 in this compound-mediated mRNA degradation, a series of in vitro and cellular assays are employed.
Quantification of ApoB-100 mRNA Levels by RT-qPCR
This protocol is essential for determining the direct effect of this compound on its target mRNA.
Objective: To quantify the relative levels of ApoB-100 mRNA in cells treated with this compound compared to control cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound and control ASOs
-
Cell culture reagents
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and instrument
-
Primers and probes for human ApoB-100 and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment: Plate hepatocytes and allow them to adhere. Treat cells with varying concentrations of this compound or a control ASO for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers and a probe specific for ApoB-100 and a reference gene.
-
Data Analysis: Calculate the relative expression of ApoB-100 mRNA normalized to the reference gene using the ΔΔCt method.
References
- 1. youtube.com [youtube.com]
- 2. This compound, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 12. ahajournals.org [ahajournals.org]
Investigating the Chemical Modifications of Mipomersen for Enhanced Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical chemical modifications of Mipomersen, a second-generation antisense oligonucleotide (ASO), designed to enhance its stability and therapeutic efficacy. This compound's design incorporates key chemical alterations that address the primary challenges faced by oligonucleotide therapeutics, namely rapid degradation by nucleases and insufficient binding affinity to the target mRNA. This document provides a comprehensive overview of these modifications, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the understanding and future development of oligonucleotide-based drugs.
Core Chemical Modifications for this compound Stability
This compound's enhanced stability and potent in vivo activity are primarily attributed to two key chemical modifications: a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (2'-MOE) sugar modifications . These alterations work synergistically to protect the oligonucleotide from enzymatic degradation and improve its hybridization characteristics with the target mRNA, apolipoprotein B-100 (ApoB-100).[1][2]
Phosphorothioate (PS) Backbone
The phosphorothioate modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[3] This seemingly minor change confers significant resistance to degradation by both endo- and exonucleases, which are abundant in biological fluids and tissues.[3][4] While the PS modification is crucial for extending the in vivo half-life of ASOs, it can slightly decrease the thermal stability (melting temperature, Tm) of the oligonucleotide-RNA duplex compared to the natural phosphodiester linkage.[4][5]
2'-O-Methoxyethyl (2'-MOE) Sugar Modification
To counteract the potential decrease in binding affinity from the PS backbone and to further enhance stability, this compound incorporates 2'-O-methoxyethyl (2'-MOE) modifications in the sugar moiety of the nucleotides.[6] This modification, a hallmark of second-generation ASOs, offers several advantages:
-
Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, further protecting the phosphodiester linkage from nuclease attack.[6]
-
Enhanced Binding Affinity: The 2'-MOE modification locks the sugar into an RNA-like C3'-endo conformation, which is favorable for hybridization with the target RNA. This results in a significant increase in the melting temperature (Tm) of the duplex, with an reported increase of 0.9 to 1.6 °C per modification.[6]
-
Improved Specificity: Oligonucleotides with 2'-MOE modifications have shown a greater loss of affinity in the presence of mismatched bases, indicating enhanced specificity for the target sequence.[6]
The "Gapmer" Design
This compound utilizes a "gapmer" structure, which is a chimeric design that leverages the benefits of both PS and 2'-MOE modifications.[4] This design consists of a central "gap" of deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-MOE modified nucleotides.[4] This arrangement is critical for its mechanism of action, which involves the recruitment of RNase H to cleave the target mRNA. The 2'-MOE wings provide high binding affinity and nuclease stability, while the central DNA-like gap is necessary for RNase H recognition and cleavage of the mRNA strand.[4]
Quantitative Data on Stability Enhancement
The following tables summarize the quantitative impact of phosphorothioate and 2'-O-methoxyethyl modifications on the stability of oligonucleotides.
Table 1: Comparative Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Resistance | Half-life in Serum | Key Findings |
| Unmodified (Phosphodiester) | Low | Minutes | Rapidly degraded by endo- and exonucleases.[7] |
| Phosphorothioate (PS) | High | Up to 1 hour (plasma) | Provides significant protection against a broad range of nucleases.[1][8] |
| 2'-O-Methyl (2'-OMe) | Moderate to High | - | Offers substantial protection, particularly against endonucleases.[3] |
| 2'-O-Methoxyethyl (2'-MOE) | High | Contributes to increased stability and tissue residence time.[1] | Provides excellent protection against exonucleases.[4] |
| PS and 2'-MOE (Gapmer) | Very High | ~30 days (this compound in humans)[9][10] | The combination in a gapmer design offers optimal stability in vivo. |
Table 2: Comparative Thermal Stability (Melting Temperature, Tm) of Modified Oligonucleotides
| Oligonucleotide Modification | Tm vs. Unmodified | ΔTm per Modification | Key Findings |
| Unmodified (Phosphodiester) | Baseline | - | Reference for comparison. |
| Phosphorothioate (PS) | Decreased | Varies with sequence | The PS modification slightly destabilizes the duplex. A 15-mer PS-oligo:RNA duplex had a Tm of 33.9°C compared to 45.1°C for the phosphodiester control.[4][5] |
| 2'-O-Methyl (2'-OMe) | Increased | +1.5°C | A 2'-OMe modified oligo duplex with DNA had a Tm of 62.8°C, higher than its PS counterpart at 57.7°C.[5] |
| 2'-O-Methoxyethyl (2'-MOE) | Increased | +0.9 to +1.6°C | Significantly enhances the thermal stability of the duplex.[6] |
| PS and 2'-MOE (Gapmer) | Increased (overall) | - | The stabilizing effect of the 2'-MOE wings compensates for the slight destabilization by the PS backbone in the gap, resulting in a high overall Tm. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the stability of this compound and other chemically modified oligonucleotides.
Nuclease Resistance Assay in Serum
Objective: To evaluate the stability of oligonucleotides in the presence of nucleases found in biological fluids.
Methodology:
-
Oligonucleotide Preparation: Resuspend purified oligonucleotides (e.g., unmodified, fully PS, 2'-MOE, and gapmer) in nuclease-free water to a final concentration of 20 µM.
-
Serum Incubation: Add the oligonucleotide to 90% human or animal serum to a final concentration of 2 µM.
-
Time Course: Incubate the samples at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The 0-hour time point serves as the undegraded control.[4]
-
Sample Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with SYBR Gold staining, capillary gel electrophoresis (CGE), or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of full-length, intact oligonucleotide remaining.[11]
3'-Exonuclease Degradation Assay
Objective: To specifically assess the resistance of oligonucleotides to 3'-exonuclease activity, a major degradation pathway in serum.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the oligonucleotide substrate (e.g., 1 µg), 1x reaction buffer for the chosen 3'-exonuclease (e.g., Exonuclease III), and nuclease-free water.
-
Enzyme Digestion: Initiate the reaction by adding a defined amount of 3'-exonuclease (e.g., 25-50 units of Exonuclease III).[12][13]
-
Time Course and Termination: Incubate the reaction at 37°C. Samples are taken at different time intervals and the reaction is stopped by adding a chelating agent like EDTA or by heat inactivation (e.g., 70°C for 10-30 minutes).[12][13]
-
Analysis: The degradation products are analyzed by gel electrophoresis to visualize the extent of digestion over time.
Thermal Stability (Melting Temperature, Tm) Analysis
Objective: To determine the thermal stability of the duplex formed between the ASO and its complementary RNA target, which is an indicator of binding affinity.
Methodology:
-
Duplex Formation: Anneal the modified oligonucleotide with its complementary RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Melting Curve Generation: Place the annealed duplex sample in a quartz cuvette. Slowly increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute). Monitor the change in absorbance at 260 nm as a function of temperature.[4]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the sigmoidal melting curve.
RNase H Activity Assay
Objective: To confirm that the gapmer design of this compound effectively recruits RNase H to cleave the target mRNA.
Methodology:
-
Duplex Formation: Anneal the gapmer ASO with its target RNA substrate. The RNA can be radiolabeled (e.g., with 32P) or fluorescently labeled for detection.[14][15]
-
RNase H Incubation: Incubate the ASO-RNA duplex with recombinant RNase H enzyme in a suitable reaction buffer containing MgCl2, a necessary cofactor for the enzyme.[14][16]
-
Reaction Termination: After a defined incubation period at 37°C, stop the reaction by adding a chelating agent like EDTA.[14]
-
Analysis of Cleavage Products: The reaction products are separated by gel electrophoresis. Cleavage of the RNA by RNase H will result in the appearance of smaller RNA fragments, which can be visualized by autoradiography (for radiolabeled RNA) or fluorescence imaging. The percentage of cleaved RNA is then quantified.[15]
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a general workflow for assessing the stability of antisense oligonucleotides.
This compound's Mechanism of Action
Caption: this compound's mechanism of action in hepatocytes.
Experimental Workflow for ASO Stability Assessment
Caption: General workflow for assessing the stability of antisense oligonucleotides.
Logical Relationship of this compound's Modifications and Stability
Caption: Logical relationship of this compound's modifications to its stability.
Conclusion
The chemical modifications incorporated into this compound, namely the phosphorothioate backbone and 2'-O-methoxyethyl sugar substitutions in a gapmer design, are fundamental to its success as a therapeutic agent. These modifications effectively address the inherent instability of natural oligonucleotides, leading to a drug with a prolonged half-life and enhanced target affinity. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of future antisense oligonucleotide therapeutics. A thorough understanding of these principles is crucial for the continued advancement of this promising class of drugs.
References
- 1. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pnas.org [pnas.org]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. neb.com [neb.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mipomersen Administration in Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Mipomersen, an antisense oligonucleotide (ASO) targeting apolipoprotein B (ApoB), in mouse models of atherosclerosis. The following sections detail the mechanism of action, experimental protocols, and expected quantitative outcomes based on preclinical studies.
Introduction
This compound is a second-generation ASO designed to inhibit the synthesis of ApoB-100, the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] By binding to the mRNA of ApoB-100 in the liver, this compound facilitates its degradation by RNase H, thereby reducing the translation of the ApoB-100 protein.[2] This leads to a decrease in the secretion of VLDL and LDL particles from the liver, resulting in lower plasma levels of LDL cholesterol (LDL-C) and other atherogenic lipoproteins.[2][3] Preclinical studies in mouse models of atherosclerosis have demonstrated that this reduction in circulating atherogenic lipoproteins translates to a significant decrease in the development and progression of atherosclerotic plaques.[4][5]
Mechanism of Action
This compound's mechanism of action is a targeted, RNA-based intervention. The ASO is a synthetic strand of nucleic acids complementary to a specific sequence of the human and murine ApoB mRNA.[4] Once administered, this compound distributes to the liver, where it hybridizes with the ApoB mRNA. This RNA-DNA heteroduplex is recognized and cleaved by the enzyme RNase H, an endogenous nuclease. The degradation of the ApoB mRNA prevents it from being translated into the ApoB protein by the ribosome, thus inhibiting the assembly and secretion of VLDL and subsequently LDL particles.
References
- 1. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense oligonucleotide reduction of apoB-ameliorated atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mipomersen Delivery for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key protein in the formation of atherogenic lipoproteins. It is a 20-base synthetic strand of nucleic acid that is complementary to the messenger RNA (mRNA) of human ApoB-100. By binding to the ApoB-100 mRNA, this compound facilitates its degradation by RNase H, thereby preventing the translation of the ApoB-100 protein and leading to a reduction in the levels of low-density lipoprotein (LDL) cholesterol and other ApoB-containing lipoproteins.[1][2][3]
These application notes provide detailed protocols for the in vitro delivery of this compound to relevant cell lines, such as the human hepatoma cell lines HepG2 and Huh7, which endogenously express ApoB. The described methods include lipid-mediated transfection, electroporation, and gymnotic delivery. Furthermore, protocols for the quantification of ApoB mRNA and protein knockdown are provided to assess the efficacy of this compound delivery.
Mechanism of Action: this compound-Mediated ApoB-100 Knockdown
This compound's mechanism of action begins with its introduction into a target cell, such as a hepatocyte. Once inside, the antisense oligonucleotide binds to its complementary sequence on the ApoB-100 mRNA. This binding event creates a DNA-RNA hybrid duplex. The cellular enzyme RNase H recognizes this hybrid and cleaves the ApoB-100 mRNA strand. This cleavage renders the mRNA non-functional, preventing it from being translated into the ApoB-100 protein by the ribosome. The ultimate result is a decrease in the synthesis and secretion of ApoB-100 and, consequently, a reduction in the assembly and release of VLDL and LDL particles.
In Vitro Delivery Techniques: A Comparative Overview
Several methods can be employed to deliver this compound into cultured cells. The choice of method will depend on the cell type, experimental goals, and available equipment.
| Delivery Method | Principle | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Lipid-Mediated Transfection | Cationic lipids form complexes with negatively charged ASOs, facilitating entry into the cell. | 10 - 100 nM | 24 - 72 hours | High efficiency in many cell lines. | Can cause cytotoxicity; requires optimization. |
| Electroporation | An electrical pulse creates transient pores in the cell membrane for ASO entry. | 1 - 10 µM | 24 - 72 hours | High efficiency, especially for hard-to-transfect cells. | Can cause significant cell death; requires specialized equipment. |
| Gymnotic Delivery | "Naked" ASOs are added directly to the cell culture medium and are taken up by the cells' natural processes. | 1 - 50 µM | 3 - 10 days | Simple and low toxicity. | Lower efficiency; requires higher ASO concentrations and longer incubation times. |
Experimental Protocols
Lipid-Mediated Transfection using Lipofectamine RNAiMAX
This protocol is optimized for the delivery of this compound to adherent hepatocyte cell lines such as HepG2 and Huh7 in a 24-well plate format.
Materials:
-
This compound stock solution (e.g., 20 µM in nuclease-free water)
-
Lipofectamine™ RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
-
HepG2 or Huh7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 cells/well for HepG2).
-
Preparation of this compound-Lipid Complexes (per well): a. This compound dilution: In a sterile microcentrifuge tube, dilute the desired amount of this compound (e.g., to a final concentration of 10-100 nM) in 50 µL of Opti-MEM™ I Medium. Mix gently. b. Lipofectamine RNAiMAX dilution: In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.[4] c. Complex formation: Combine the diluted this compound and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation. The total volume will be 100 µL.
-
Transfection: a. Aspirate the growth medium from the cells. b. Add 400 µL of fresh, pre-warmed complete growth medium to each well. c. Add the 100 µL of this compound-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells for analysis of ApoB mRNA and protein levels.
References
- 1. worthington-biochem.com [worthington-biochem.com]
- 2. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison between Lipofectamine RNAiMAX and GenMute transfection agents in two cellular models of human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mipomersen in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[1][2] As an important therapeutic agent for conditions such as homozygous familial hypercholesterolemia, accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[3][4] This document provides detailed application notes and experimental protocols for the quantification of this compound in plasma and tissue samples using state-of-the-art analytical techniques.
Mechanism of Action
This compound is a synthetic 20-base oligonucleotide that is complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[2] Upon subcutaneous administration, this compound distributes to the liver, where it binds to the target ApoB-100 mRNA.[5][6] This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the duplex, leading to the degradation of the ApoB-100 mRNA and a subsequent reduction in the synthesis of the ApoB-100 protein.[1][5][6] This ultimately results in decreased production of atherogenic lipoproteins.[3]
Caption: this compound's mechanism of action in hepatocytes.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound in plasma and tissue samples. These values are compiled from multiple sources and may vary based on specific experimental conditions.
Table 1: Quantification of this compound in Plasma
| Analytical Method | Sample Volume | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Reference |
| LC-MS/MS | 50 µL | 0.5 | 250 | >0.99 | [7] |
| Hybridization-Ligation ELISA | 25 µL | 0.228 | 100 | Not Reported | [8] |
Table 2: Quantification of this compound in Tissue Homogenate
| Analytical Method | Tissue Type | LLOQ (ng/g) | ULOQ (ng/g) | Linearity (r²) | Reference |
| LC-MS/MS | Liver | 1.0 | 500 | >0.99 | [9] |
| Hybridization-Ligation ELISA | Liver | 0.5 | 200 | Not Reported |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a robust method for the quantification of this compound in plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for LC-MS/MS quantification of this compound.
a. Sample Preparation (Solid-Phase Extraction)
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile with an internal standard). Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., 50 mM ammonium acetate, pH 5.5).
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash buffer (e.g., 50 mM ammonium acetate in 10% methanol) to remove impurities.
-
Elution: Elute this compound with 500 µL of elution buffer (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column for oligonucleotide analysis (e.g., C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA and 400 mM HFIP in methanol.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
c. Data Analysis
Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Quantification of this compound in Liver Tissue by Hybridization-Ligation ELISA
This protocol details a sensitive and specific method for quantifying this compound in liver tissue homogenates using a hybridization-ligation based enzyme-linked immunosorbent assay (ELISA).
Caption: Workflow for Hybridization-Ligation ELISA.
a. Sample Preparation (Tissue Homogenization)
-
Weigh Tissue: Accurately weigh a portion of the frozen liver tissue (approximately 50-100 mg).
-
Homogenization: Homogenize the tissue in a suitable lysis buffer (e.g., containing proteinase K) using a bead-based homogenizer.
-
Incubation: Incubate the homogenate at 55°C for 2 hours to ensure complete cell lysis and protein digestion.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant containing the tissue lysate for analysis.
b. Hybridization-Ligation ELISA Procedure
-
Plate Coating: Coat a 96-well streptavidin plate with a biotinylated capture probe that is complementary to a portion of the this compound sequence. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Hybridization: Add the tissue lysate samples and standards to the wells, followed by the addition of a digoxigenin (DIG)-labeled detection probe that is complementary to another portion of the this compound sequence. Incubate for 2 hours at 37°C.
-
Ligation: Add a DNA ligase to the wells to ligate the capture and detection probes that are hybridized to the this compound target. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis
Calculate the concentration of this compound in the samples by interpolating the absorbance values from a standard curve generated using known concentrations of this compound.
Conclusion
The methods described in these application notes provide robust and reliable approaches for the quantification of this compound in both plasma and tissue samples. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, throughput, and the available instrumentation. Proper validation of these methods in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data for drug development and clinical studies.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. This compound (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of Apolipoprotein B in Lipid Transport: A Guide to Using Mipomersen
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Mipomersen, an antisense oligonucleotide, to investigate the function of apolipoprotein B (ApoB) in lipid transport. These notes and protocols are intended for researchers, scientists, and professionals involved in drug development.
Introduction to this compound and Apolipoprotein B
Apolipoprotein B is a crucial structural protein for the assembly and secretion of atherogenic lipoproteins, including very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] Elevated levels of ApoB are strongly associated with an increased risk of cardiovascular disease. This compound is a second-generation antisense oligonucleotide that specifically targets the messenger RNA (mRNA) of human ApoB-100 in the liver.[3] By binding to the ApoB mRNA, this compound triggers its degradation, thereby inhibiting the synthesis of the ApoB-100 protein.[3][4] This targeted inhibition makes this compound a valuable tool for studying the intricate role of ApoB in the transport and metabolism of lipids.
Mechanism of Action of this compound
This compound is a synthetic strand of nucleic acid designed to be complementary to a specific sequence of the ApoB mRNA.[3] Following subcutaneous administration, it is distributed to the liver.[1] Within hepatocytes, this compound binds to the ApoB mRNA, forming a duplex that is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of an RNA/DNA hybrid. This action leads to the degradation of the ApoB mRNA, preventing its translation into the ApoB-100 protein.[4] The reduction in ApoB-100 synthesis directly curtails the assembly and secretion of VLDL particles from the liver, which are the precursors to LDL particles.[2] Consequently, there is a significant reduction in the plasma concentrations of VLDL, LDL, and total ApoB.[1][2]
Data Presentation
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound in reducing ApoB and other lipid parameters.
Table 1: Efficacy of this compound in Patients with Severe Hypercholesterolemia
| Parameter | This compound (200 mg/week) | Placebo | p-value | Reference |
| LDL-C (% change) | -47 ± 18 | - | <0.001 | [2] |
| ApoB (% change) | -46 ± 20 | - | <0.001 | [2] |
| Total Cholesterol (% change) | Significant reduction | - | - | [2] |
| Triglycerides (% change) | Significant reduction | - | - | [2] |
| Lp(a) (% change) | -27 | - | <0.001 | [2] |
| HDL-C (% change) | No significant change | - | - | [2] |
Table 2: Efficacy of this compound in Patients with Heterozygous Familial Hypercholesterolemia and Coronary Artery Disease
| Parameter | This compound (200 mg/week) | Placebo | p-value | Reference |
| LDL-C (% change) | -28.0 | +5.2 | <0.001 | [5] |
| ApoB (% change) | -26.3 | - | <0.001 | [5] |
| Total Cholesterol (% change) | -19.4 | - | <0.001 | [5] |
| Lp(a) (% change) | -21.1 | - | <0.001 | [5] |
| HDL-C (% change) | No significant change | - | - | [5] |
Table 3: Efficacy of this compound in High-Risk Hypercholesterolemic Patients
| Parameter | This compound (200 mg/week) | Placebo | p-value | Reference |
| LDL-C (% change) | -36.9 | -4.5 | <0.001 | [6] |
| ApoB (% change) | -38 | - | <0.001 | [6] |
| Lp(a) (% change) | -24 | - | <0.001 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of ApoB in lipid transport using this compound.
In Vitro Studies: Inhibition of ApoB Synthesis and Secretion in HepG2 Cells
The human hepatoma cell line HepG2 is a well-established model for studying hepatic lipoprotein metabolism as it synthesizes and secretes ApoB-100.
Objective: To determine the effect of this compound on ApoB-100 synthesis and secretion from HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or a suitable research-grade equivalent)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Antibodies: Primary anti-ApoB antibody, secondary HRP-conjugated antibody
-
Reagents for SDS-PAGE and Western blotting
-
ELISA kit for human ApoB
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for ApoB and a housekeeping gene)
Protocol:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash cells with serum-free DMEM.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) in serum-free DMEM for 24-48 hours. To stimulate lipoprotein production, the medium can be supplemented with oleic acid (e.g., 0.4 mM).
-
-
Analysis of ApoB Secretion (ELISA):
-
After the treatment period, collect the cell culture medium.
-
Centrifuge the medium to remove any detached cells.
-
Quantify the concentration of secreted ApoB-100 in the medium using a human ApoB ELISA kit according to the manufacturer's instructions.
-
-
Analysis of Intracellular ApoB Levels (Western Blot):
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease inhibitors.
-
Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a low-percentage acrylamide gel (e.g., 4-15% gradient gel) suitable for large proteins.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against ApoB-100.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Analysis of ApoB mRNA Levels (RT-qPCR):
-
Extract total RNA from the treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform quantitative PCR (qPCR) using primers specific for human ApoB and a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative expression of ApoB mRNA using the ΔΔCt method.
-
In Vivo Studies: this compound in a Mouse Model of Hyperlipidemia
ApoE knockout (ApoE-/-) mice fed a high-fat diet are a widely used animal model for studying hyperlipidemia and atherosclerosis.
Objective: To investigate the effect of this compound on plasma lipid levels, ApoB concentration, and the development of atherosclerosis in ApoE-/- mice.
Materials:
-
ApoE-/- mice
-
High-fat diet (e.g., Western diet)
-
This compound (or a suitable research-grade equivalent)
-
Saline solution (for placebo)
-
Equipment for subcutaneous injections
-
Equipment for blood collection (e.g., retro-orbital or cardiac puncture)
-
ELISA kit for mouse ApoB
-
Reagents for plasma lipid profiling (cholesterol, triglycerides)
-
Equipment and reagents for histological analysis of atherosclerotic plaques (e.g., Oil Red O staining)
Protocol:
-
Animal Model and Treatment:
-
Use male ApoE-/- mice (e.g., 8-12 weeks old).
-
Feed the mice a high-fat diet for a specified period (e.g., 4-12 weeks) to induce hyperlipidemia and atherosclerotic plaque formation.
-
Divide the mice into two groups: a control group receiving subcutaneous injections of saline and a treatment group receiving subcutaneous injections of this compound (e.g., 10-30 mg/kg) once or twice weekly. The duration of treatment will depend on the study's endpoint (e.g., 4-8 weeks for lipid lowering, 8-16 weeks for atherosclerosis assessment).
-
-
Blood Collection and Analysis:
-
Collect blood samples at baseline and at regular intervals during the treatment period.
-
At the end of the study, collect a final blood sample via cardiac puncture under anesthesia.
-
Separate plasma by centrifugation.
-
Measure plasma levels of total cholesterol, triglycerides, and HDL-cholesterol using commercially available enzymatic kits. Calculate LDL-cholesterol using the Friedewald formula (if triglycerides are <400 mg/dL).
-
Quantify plasma ApoB concentrations using a mouse ApoB ELISA kit.
-
-
Atherosclerosis Assessment:
-
After the final blood collection, perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
-
For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area using image analysis software.
-
For cross-sectional analysis, embed the aortic root in OCT compound, prepare cryosections, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the plaque area.[7][8][9]
-
Perform additional histological stains (e.g., Masson's trichrome for collagen, Mac-2 for macrophages) to characterize plaque composition.[7][8][9]
-
Protocols for Lipid Analysis
1. Plasma Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 0.4 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., isopropanol for enzymatic assays, or a specific solvent for chromatography).
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling:
-
Derivatization: Convert fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with methanol containing an acid catalyst (e.g., 14% boron trifluoride in methanol) at 60°C for 30 minutes.
-
Extraction of FAMEs: Add hexane and water to the reaction mixture, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a FAMEWAX).
-
Data Analysis: Identify individual fatty acids based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each fatty acid.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Lipidomics:
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform).
-
LC Separation: Inject the sample onto a reverse-phase C18 column using a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid and ammonium formate) to separate different lipid classes and species.
-
MS Detection: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of lipid species.
-
Data Analysis: Use specialized software to identify and quantify individual lipid species based on their accurate mass, retention time, and fragmentation patterns (MS/MS).
Conclusion
This compound serves as a potent and specific inhibitor of ApoB synthesis, making it an invaluable tool for elucidating the complex role of ApoB in lipid transport and the pathogenesis of atherosclerosis. The protocols and data presented in this document provide a solid foundation for researchers to design and execute experiments aimed at further understanding these critical biological processes. The use of both in vitro and in vivo models, coupled with detailed analytical techniques, will continue to advance our knowledge and aid in the development of novel therapeutic strategies for dyslipidemia and cardiovascular disease.
References
- 1. This compound and other therapies for the treatment of severe familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 6. This compound, an apolipoprotein B synthesis inhibitor, reduces atherogenic lipoproteins in patients with severe hypercholesterolemia at high cardiovascular risk: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of a Novel Mouse Model for Atherosclerotic Vulnerable Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathological and molecular analyses of atherosclerotic lesions in ApoE-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of 1-Year-Old Female Apolipoprotein E-Deficient Mice Reveals Advanced Atherosclerosis with Vulnerable Plaque Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Mipomersen Treatment Protocol for Primary Human Hepatocyte Culture
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mipomersen is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1][2] As the primary structural protein of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), ApoB-100 is a key target in the management of hypercholesterolemia.[2] this compound binds in a sequence-specific manner to the mRNA of ApoB-100 in hepatocytes, leading to its degradation by RNase H and a subsequent reduction in ApoB-100 protein translation.[3][4] This application note provides a detailed protocol for the treatment of primary human hepatocytes with this compound, enabling researchers to study its effects on ApoB-100 expression and secretion in a controlled in vitro environment.
Mechanism of Action
This compound's mechanism of action is a targeted reduction of ApoB-100 synthesis at the post-transcriptional level.
Caption: this compound signaling pathway in hepatocytes.
Experimental Protocols
This section details the necessary protocols for culturing primary human hepatocytes, treating them with this compound, and analyzing the downstream effects.
Culture of Primary Human Hepatocytes
Primary human hepatocytes are the gold standard for in vitro liver models but require specific handling to maintain viability and function.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with supplements)
-
Hepatocyte Maintenance Medium
-
Collagen-coated cell culture plates (e.g., 6-well or 24-well)
-
37°C water bath
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Pre-warm Hepatocyte Plating Medium in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes.
-
Gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and count using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a density of approximately 0.5 - 1.0 x 10⁶ viable cells/mL.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 4-6 hours, replace the plating medium with Hepatocyte Maintenance Medium.
-
Maintain the culture by replacing the medium every 24-48 hours.
This compound Treatment
Two primary methods for delivering this compound to cultured hepatocytes are presented: gymnotic delivery and lipid-mediated transfection.
2.1. Method A: Gymnotic Delivery (Transfection Reagent-Free)
This method relies on the natural uptake of modified antisense oligonucleotides by hepatocytes and is generally associated with lower cytotoxicity.
Materials:
-
This compound sodium salt
-
Hepatocyte Maintenance Medium
-
Sterile, nuclease-free water
Protocol:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
On the day of treatment (typically 24 hours after seeding), dilute the this compound stock solution in Hepatocyte Maintenance Medium to the desired final concentrations. A concentration range of 1-10 µM is a recommended starting point for dose-response experiments.
-
Aspirate the old medium from the hepatocyte cultures.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 48-72 hours.
-
Proceed with downstream analysis of mRNA, protein, and potential toxicity.
2.2. Method B: Lipid-Mediated Transfection (Lipofectamine RNAiMAX)
This method can enhance the uptake of this compound, potentially leading to a more potent effect at lower concentrations.
Materials:
-
This compound sodium salt
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
Hepatocyte Maintenance Medium (antibiotic-free)
Protocol:
-
One day before transfection, ensure hepatocytes are 30-50% confluent.
-
For each well to be transfected (example for a 24-well plate):
-
Dilute 1-10 pmol of this compound in 25 µL of Opti-MEM. Mix gently.
-
Dilute 0.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM. Mix gently.
-
-
Combine the diluted this compound and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the 50 µL of this compound-Lipofectamine RNAiMAX complexes to the well containing hepatocytes in fresh, antibiotic-free Hepatocyte Maintenance Medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-72 hours before analysis. The medium may be changed after 4-6 hours if toxicity is a concern.[5][6]
Quantification of ApoB-100 mRNA by qRT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human ApoB-100 and a reference gene (e.g., GAPDH, 18S rRNA)
-
qPCR instrument
Protocol:
-
Lyse the treated and control hepatocytes and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or fluorometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, primers, and master mix. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression of ApoB-100 mRNA, normalized to the reference gene.
Quantification of Secreted ApoB-100 Protein by ELISA
Materials:
-
Human ApoB-100 ELISA kit
-
Microplate reader
Protocol:
-
Collect the culture supernatant from treated and control wells.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength.
-
Calculate the concentration of ApoB-100 in the samples based on the standard curve.[3][7]
Analysis of Intracellular ApoB-100 by Western Blot
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against human ApoB-100
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ApoB-100 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: this compound Treatment and Analysis Parameters
| Parameter | Gymnotic Delivery | Lipofectamine RNAiMAX Delivery |
| This compound Concentration | 1 - 10 µM | 1 - 50 nM |
| Incubation Time | 48 - 72 hours | 24 - 72 hours |
| Endpoint Analysis | ApoB-100 mRNA (qRT-PCR) | ApoB-100 mRNA (qRT-PCR) |
| Secreted ApoB-100 (ELISA) | Secreted ApoB-100 (ELISA) | |
| Intracellular ApoB-100 (Western Blot) | Intracellular ApoB-100 (Western Blot) | |
| Cytotoxicity (LDH, ATP assays) | Cytotoxicity (LDH, ATP assays) |
Table 2: Expected Outcomes of this compound Treatment
| Analyte | Expected Change | Method of Quantification |
| ApoB-100 mRNA | Decrease | qRT-PCR |
| Secreted ApoB-100 Protein | Decrease | ELISA |
| Intracellular ApoB-100 Protein | Decrease | Western Blot |
Experimental Workflow
A visual representation of the experimental process from cell culture to data analysis.
Caption: Experimental workflow for this compound treatment.
References
- 1. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Gymnotic Delivery of LNA Mixmers Targeting Viral SREs Induces HIV-1 mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA and Mipomersen for Apolipoprotein B Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein B (ApoB) is the primary structural protein of atherogenic lipoproteins, including low-density lipoprotein (LDL). Elevated levels of ApoB are a key causal factor in the development of atherosclerotic cardiovascular disease. Consequently, reducing plasma ApoB levels is a primary goal of lipid-lowering therapies. This document provides a detailed comparison of two distinct therapeutic modalities for ApoB knockdown: lentiviral-mediated short hairpin RNA (shRNA) and the antisense oligonucleotide, Mipomersen.
Lentiviral shRNA offers the potential for long-term, stable knockdown of ApoB expression following a single administration. By integrating into the host cell genome, the shRNA is continuously transcribed, leading to sustained silencing of the ApoB gene. This approach is currently in preclinical development.
This compound is a second-generation antisense oligonucleotide that binds to the mRNA of human ApoB-100, targeting it for degradation by RNase H.[1] This prevents the translation of the ApoB-100 protein, thereby reducing the production of VLDL and subsequently LDL. This compound was approved by the FDA for the treatment of homozygous familial hypercholesterolemia but has since been withdrawn from the market.
These application notes provide a comprehensive overview of both technologies, including their mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.
Mechanisms of Action
Lentiviral shRNA-mediated ApoB Knockdown
Lentiviral vectors are engineered to deliver a genetic payload, in this case, an shRNA sequence specifically targeting the ApoB mRNA, into host cells. Once inside the cell, the lentiviral RNA is reverse-transcribed and integrated into the host cell's genome. The cell's transcriptional machinery then continuously produces the shRNA, which is processed by the Dicer and RISC complexes to generate a single-stranded siRNA that guides the cleavage and subsequent degradation of the target ApoB mRNA. This effectively silences ApoB gene expression.
This compound-mediated ApoB Knockdown
This compound is a synthetic, single-stranded antisense oligonucleotide chemically modified to enhance stability and binding affinity. Administered subcutaneously, it is primarily taken up by the liver. Within hepatocytes, this compound binds with high specificity to its complementary sequence on the ApoB-100 mRNA. This DNA-RNA hybrid is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand of the hybrid, leading to the degradation of the ApoB-100 mRNA and a reduction in the synthesis of the ApoB-100 protein.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for both lentiviral shRNA and this compound based on available preclinical and clinical studies.
Table 1: Efficacy of ApoB Knockdown and Lipid Reduction
| Parameter | Lentiviral shRNA (preclinical, mice) | This compound (clinical trials, humans) |
| ApoB Reduction | Dose-dependent; up to ~95% reduction in liver ApoB mRNA | ~25-47% reduction in plasma ApoB[2][3] |
| LDL-C Reduction | Correlated with ApoB knockdown | ~25-47% reduction[2][3] |
| Total Cholesterol Reduction | Significant reduction correlated with ApoB knockdown | ~19.4% reduction[2] |
| Lipoprotein(a) Reduction | Not extensively reported | ~21.1-27% reduction[2][3] |
| Triglyceride Reduction | Variable, potential for hepatic triglyceride accumulation | Variable, generally modest reduction |
| HDL-C Levels | Generally unaffected | No significant change[2] |
Table 2: Pharmacokinetics and Dosing
| Parameter | Lentiviral shRNA | This compound |
| Dosing Regimen | Potential for single administration | 200 mg once weekly, subcutaneous injection |
| Duration of Effect | Potentially lifelong due to genomic integration | Half-life of approximately 1-2 months |
| Primary Site of Action | Liver (following systemic delivery) | Liver |
Table 3: Adverse Effects and Safety Profile
| Parameter | Lentiviral shRNA | This compound |
| Hepatotoxicity | Potential for insertional mutagenesis (theoretical risk), liver enzyme elevations possible with high doses | Risk of elevated liver transaminases and hepatic steatosis (liver fat accumulation)[3] |
| Off-Target Effects | Potential for off-target gene silencing by the shRNA | Minimal off-target effects due to high specificity of the antisense oligonucleotide |
| Immunogenicity | Potential for immune response to the viral vector or transgene product | Injection site reactions (erythema, pain, pruritus), flu-like symptoms (fatigue, chills, myalgia)[3] |
| Other | Risks associated with viral vector administration | N/A |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of ApoB knockdown by lentiviral shRNA and this compound.
Caption: Experimental workflow for evaluating ApoB knockdown strategies.
Experimental Protocols
Lentiviral shRNA for ApoB Knockdown
1. shRNA Design and Cloning into Lentiviral Vector (pLKO.1)
-
1.1. shRNA Design:
-
Identify a 21-nucleotide target sequence within the coding region of the human or mouse ApoB mRNA. Utilize online design tools (e.g., from Broad Institute, Sigma-Aldrich) to select sequences with high predicted efficacy and low off-target potential.
-
Design forward and reverse oligonucleotides that include the 21-nt sense and antisense sequences separated by a loop sequence (e.g., CTCGAG) and flanked by restriction enzyme sites compatible with the pLKO.1 vector (e.g., AgeI and EcoRI).
-
-
1.2. Oligonucleotide Annealing:
-
Resuspend forward and reverse oligos to a final concentration of 20 µM in annealing buffer (100 mM NaCl, 50 mM HEPES, pH 7.4).
-
Mix equal volumes of the forward and reverse oligos.
-
Heat the mixture to 95°C for 4 minutes, then gradually cool to room temperature to allow for annealing.
-
-
1.3. Vector Digestion and Ligation:
-
Digest the pLKO.1 vector with AgeI and EcoRI restriction enzymes.
-
Purify the digested vector backbone by gel electrophoresis.
-
Ligate the annealed shRNA oligonucleotides into the digested pLKO.1 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion by Sanger sequencing.
-
2. Lentivirus Production and Titration
-
2.1. Cell Culture:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
2.2. Transfection:
-
Co-transfect HEK293T cells with the pLKO.1-shApoB plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI).
-
-
2.3. Virus Harvest and Concentration:
-
Harvest the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
2.4. Titration (Functional Titer):
-
Serially dilute the concentrated lentivirus and transduce a target cell line (e.g., HEK293T or HepG2) in the presence of polybrene (8 µg/mL).
-
After 72 hours, determine the percentage of transduced cells (e.g., by measuring the expression of a fluorescent reporter gene like GFP via flow cytometry, or by selecting for puromycin resistance).
-
Calculate the functional titer in transducing units per milliliter (TU/mL).
-
3. In Vitro Knockdown in HepG2 Cells
-
3.1. Transduction:
-
Plate HepG2 cells in a 6-well plate.
-
Transduce the cells with the ApoB shRNA lentivirus at a multiplicity of infection (MOI) of 5-10 in the presence of polybrene.
-
-
3.2. Selection and Analysis:
-
After 48-72 hours, select for stably transduced cells using puromycin (1-2 µg/mL).
-
Expand the puromycin-resistant cells and assess ApoB knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
4. In Vivo ApoB Knockdown in Mice
-
4.1. Animal Model:
-
Use a suitable mouse model of hypercholesterolemia, such as LDLR-/- mice fed a high-fat diet.
-
-
4.2. Lentivirus Administration:
-
Administer a single dose of the lentiviral vector (e.g., 1 x 10^9 TU per mouse) via tail vein injection.
-
-
4.3. Monitoring and Analysis:
-
Monitor the mice for changes in body weight and overall health.
-
Collect blood samples at regular intervals to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.
-
At the end of the study, euthanize the mice and harvest the liver for analysis of ApoB mRNA and protein levels, as well as histological assessment of liver steatosis (Oil Red O staining).
-
This compound for ApoB Knockdown
1. In Vitro Knockdown in HepG2 Cells
-
1.1. Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS.
-
-
1.2. This compound Treatment:
-
Prepare a stock solution of this compound in sterile PBS.
-
Treat HepG2 cells with varying concentrations of this compound (e.g., 1-100 µM) for 24-72 hours.
-
-
1.3. Analysis:
-
Assess ApoB knockdown at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
Evaluate cell viability using an MTT or similar assay.
-
2. In Vivo ApoB Knockdown in Mice
-
2.1. Animal Model:
-
Use a mouse model of hypercholesterolemia (e.g., LDLR-/- mice on a high-fat diet).
-
-
2.2. This compound Administration:
-
Administer this compound via subcutaneous injection at a dose of, for example, 10 mg/kg, once or twice weekly.
-
-
2.3. Monitoring and Analysis:
-
Monitor the mice and collect blood and liver samples as described for the lentiviral shRNA protocol.
-
Analytical Methods
1. Quantitative Real-Time PCR (qRT-PCR) for ApoB mRNA
-
Isolate total RNA from cells or liver tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for ApoB and a housekeeping gene (e.g., GAPDH or actin) for normalization.
-
Calculate the relative expression of ApoB mRNA using the ΔΔCt method.
2. Western Blot for ApoB Protein
-
Prepare protein lysates from cells or liver tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against ApoB.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
3. Serum Lipid Analysis
-
Collect blood from mice via retro-orbital or tail vein bleeding.
-
Separate the serum by centrifugation.
-
Measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available colorimetric or enzymatic assay kits.
4. Liver Histology
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin for H&E staining.
-
For the detection of neutral lipids, embed fresh liver tissue in OCT compound, freeze, and section. Stain with Oil Red O and counterstain with hematoxylin.
Conclusion
Both lentiviral shRNA and this compound have demonstrated efficacy in knocking down ApoB expression and reducing atherogenic lipoprotein levels. Lentiviral shRNA offers the potential for a long-lasting, single-dose therapy, but faces challenges related to in vivo delivery, safety, and regulatory approval. This compound, while effective, requires regular administration and is associated with a risk of hepatotoxicity and other side effects. The choice between these and other emerging technologies will depend on a careful evaluation of their respective efficacy, safety, and long-term durability in specific patient populations. The protocols outlined in this document provide a framework for the preclinical and in vitro evaluation of these promising therapeutic strategies.
References
- 1. Apolipoprotein B antisense inhibition--update on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 3. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Mipomersen: Application Notes and Protocols for Quantifying ApoB mRNA Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring Apolipoprotein B (ApoB) mRNA levels in response to Mipomersen treatment. This compound is an antisense oligonucleotide designed to specifically target and degrade ApoB mRNA in the liver, thereby reducing the synthesis of ApoB protein and lowering levels of atherogenic lipoproteins.[1][2][3][4][5][6] Accurate and reliable quantification of ApoB mRNA is a critical step in assessing the primary pharmacodynamic effect of this compound in both preclinical and clinical research.
This document outlines detailed protocols for three key methodologies: quantitative reverse transcription PCR (qRT-PCR), Northern blotting, and in situ hybridization. Additionally, it presents a summary of expected quantitative changes in ApoB mRNA levels based on available study data and provides visualizations to clarify experimental workflows and the underlying biological pathway.
Data Presentation: The Effect of this compound on ApoB mRNA and Protein Levels
This compound has been shown to cause a dose-, concentration-, and time-dependent reduction of ApoB-100 mRNA in the liver.[7] This reduction in mRNA directly correlates with a decrease in ApoB protein and subsequently, levels of LDL-C and other atherogenic lipoproteins.[7]
The following tables summarize the quantitative effects of this compound on both ApoB mRNA (from preclinical studies) and ApoB protein (from clinical trials), as the latter is a direct downstream consequence of the mRNA reduction.
Table 1: Preclinical Efficacy of this compound on Human ApoB mRNA in a Transgenic Mouse Model
| Parameter | Value | Reference |
| Estimated EC50 for hepatic human ApoB mRNA reduction | 119 ± 15 µg/g of liver tissue | [7] |
| Estimated EC50 in plasma | 18 ± 4 ng/mL | [7] |
| Observed reduction in human ApoB-100 mRNA | 70.0% | [8] |
EC50 (Half-maximal effective concentration) represents the concentration of this compound required to reduce ApoB mRNA levels by 50%.
Table 2: Reduction in Circulating ApoB Protein Levels in Human Clinical Trials with this compound (200 mg/week)
| Patient Population | Mean Percent Reduction in ApoB | Study Duration | Reference |
| Mild Dyslipidemia | ~50% | 4 weeks | [1] |
| Statin Intolerant High-Risk Patients | 46% | 26 weeks | [9] |
| Heterozygous Familial Hypercholesterolemia with Coronary Artery Disease | 26.3% | 26 weeks | [10] |
| Homozygous Familial Hypercholesterolemia | 27% | 26 weeks | [11] |
| Severe Hypercholesterolemia | 36% | 26 weeks | [11] |
| High-Risk Hypercholesterolemia | 38% | 26 weeks | [11] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound is a synthetic antisense oligonucleotide that is complementary to a specific sequence within the messenger RNA (mRNA) of human ApoB-100.[1][4][6] Upon administration, it distributes primarily to the liver, where it binds to the ApoB mRNA.[5] This binding event creates an RNA-DNA hybrid, which is a substrate for RNase H, an endogenous enzyme. RNase H cleaves the mRNA strand of the hybrid, leading to the degradation of the ApoB mRNA.[4] The reduction in the available ApoB mRNA template results in decreased synthesis of the ApoB-100 protein, a crucial component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[12] Consequently, the production and secretion of these atherogenic lipoproteins from the liver are diminished.[11]
Caption: this compound binds to ApoB mRNA, leading to its degradation and reduced lipoprotein production.
Experimental Workflow for ApoB mRNA Quantification
The general workflow for quantifying ApoB mRNA levels from liver tissue involves several key steps, regardless of the specific technique used. The process begins with the collection of a liver biopsy sample, from which total RNA is extracted and purified. The quality and quantity of the isolated RNA are then assessed to ensure its suitability for downstream applications. Following this, the levels of ApoB mRNA are measured using one of the detailed methods described below: qRT-PCR for sensitive and specific quantification, Northern blotting for size and integrity analysis, or in situ hybridization for visualizing the spatial distribution of the mRNA within the tissue.
Caption: Workflow for measuring ApoB mRNA from liver tissue.
Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR)
This is the most sensitive and widely used method for quantifying mRNA levels.
a. RNA Isolation:
-
Extract total RNA from liver tissue samples using a reagent like TRIzol or a column-based kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
c. Real-Time PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay.
-
Human ApoB Primer Sequences (Reference NM_000384): [9]
-
Forward Primer: 5'-AGAGGACAGAGCCTTGGTGGAT-3'
-
Reverse Primer: 5'-CTGGACAAGGTCATACTCTGCC-3'
-
-
Reaction Setup (per 20 µL reaction):
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative quantification of ApoB mRNA, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Northern Blotting
Northern blotting allows for the visualization of mRNA size and integrity, in addition to relative abundance.
a. RNA Electrophoresis:
-
Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.
b. Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum blotting.
-
Crosslink the RNA to the membrane using UV irradiation or baking.
c. Probe Preparation:
-
Prepare a labeled probe specific for ApoB mRNA. This can be a DNA or RNA probe labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin [DIG] or biotin).[6] A cDNA fragment corresponding to a unique region of the ApoB mRNA is typically used.
d. Hybridization:
-
Prehybridize the membrane in a hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with the labeled ApoB probe overnight at an appropriate temperature (e.g., 42°C for formamide-based buffers or 68°C for aqueous buffers).
e. Washing and Detection:
-
Wash the membrane under stringent conditions to remove unbound probe.
-
Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use an appropriate detection system (e.g., anti-DIG antibody conjugated to alkaline phosphatase followed by a chemiluminescent substrate).[6]
f. Data Analysis:
-
Quantify the band intensity using densitometry software and normalize to a housekeeping gene.
In Situ Hybridization (ISH)
ISH allows for the localization of ApoB mRNA within the cellular context of the liver tissue.
a. Tissue Preparation:
-
Fix liver biopsy samples in 4% paraformaldehyde and embed in paraffin.
-
Cut 5-10 µm sections and mount on positively charged slides.
b. Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to ApoB mRNA using in vitro transcription.[12] A sense probe should be used as a negative control.
c. Hybridization:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with proteinase K.
-
Prehybridize the sections.
-
Hybridize with the DIG-labeled ApoB probe overnight in a humidified chamber at a suitable temperature (e.g., 65-70°C).
d. Washing and Detection:
-
Perform stringent washes to remove non-specifically bound probe.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
-
Detect the signal using a chromogenic substrate such as NBT/BCIP, which will produce a blue-purple precipitate at the site of mRNA localization.[13]
e. Imaging and Analysis:
-
Counterstain the sections (e.g., with Nuclear Fast Red) and mount.
-
Visualize the localization of the ApoB mRNA signal within the hepatocytes using light microscopy. The intensity of the staining can provide a semi-quantitative measure of mRNA abundance.
References
- 1. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of this compound in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apolipoprotein B antisense inhibition--update on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of this compound in patients with familial hypercholesterolaemia: 2-year interim results of an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Mipomersen: A Tool for Investigating Non-alcoholic Fatty Liver Disease (NAFLD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen is an antisense oligonucleotide that inhibits the synthesis of apolipoprotein B-100 (ApoB-100), a crucial protein for the assembly and secretion of very-low-density lipoprotein (VLDL) from the liver.[1][2][3] While clinically developed for the treatment of homozygous familial hypercholesterolemia, this compound's mechanism of action presents a unique opportunity for researchers studying non-alcoholic fatty liver disease (NAFLD).[2][3][4] By blocking the export of triglycerides from hepatocytes, this compound induces a state of hepatic steatosis, providing a controlled and specific model to investigate the initial stages of NAFLD.[5][6] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models to study the pathophysiology of hepatic lipid accumulation.
Histological analyses from clinical studies have shown that this compound-induced steatosis is predominantly characterized by simple steatosis without significant lobular inflammation or fibrosis, distinguishing it from the more advanced non-alcoholic steatohepatitis (NASH).[5][7] This makes this compound a valuable tool for dissecting the molecular events that lead from simple fat accumulation to the inflammatory and fibrotic progression seen in NASH.
Data Presentation
The following tables summarize the quantitative effects of this compound on key lipid parameters and liver enzymes as reported in clinical trials. This data provides a baseline for the expected biochemical changes when using this compound in a research setting.
Table 1: Effect of this compound on Lipid Profile
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Mean Percent Change | Reference(s) |
| LDL Cholesterol | 7.2 mmol/L | 4.6 mmol/L | -36% | [1] |
| Apolipoprotein B | - | - | -46% | [8] |
| Total Cholesterol | - | - | -19.4% | [9] |
| Triglycerides | - | - | Reduction of 10-20% | [10] |
| Lipoprotein(a) | - | - | -27% | [8] |
| HDL Cholesterol | - | - | No significant change | [9] |
Table 2: Effect of this compound on Liver Parameters
| Parameter | Observation | Incidence | Reference(s) |
| Alanine Aminotransferase (ALT) | Increase ≥3x Upper Limit of Normal | 33% of subjects | [8] |
| Aspartate Aminotransferase (AST) | Increase | 13% of subjects | [1] |
| Hepatic Steatosis (Fat Content) | Increase | 13% of subjects | [1] |
| Mean Increase in Hepatic Fat | 4.9% increase from baseline | - | [9] |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ApoB-100 synthesis, leading to hepatic steatosis.
Experimental Workflow: In Vivo Model
Caption: Workflow for inducing and analyzing NAFLD in mice using this compound.
Experimental Workflow: In Vitro Model
Caption: Workflow for inducing and analyzing a NAFLD phenotype in hepatocytes.
Experimental Protocols
In Vivo Model: this compound-Induced Hepatic Steatosis in Mice
Objective: To induce a model of simple hepatic steatosis in mice to study the initial stages of NAFLD.
Materials:
-
This compound (or a research-grade equivalent antisense oligonucleotide targeting mouse ApoB)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard chow diet
-
Sterile saline for injection
-
Subcutaneous injection supplies
-
Equipment for blood collection and euthanasia
-
Reagents and equipment for biochemical and histological analysis
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice to the animal facility for at least one week with free access to standard chow and water.
-
Dosing Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical dose range for inducing steatosis in mice is 10-30 mg/kg body weight.
-
Administration: Administer this compound via subcutaneous injection 2-3 times per week. A control group should receive vehicle (sterile saline) injections.
-
Treatment Duration: Continue treatment for 4-8 weeks. The duration can be adjusted based on the desired severity of steatosis.
-
Monitoring: Monitor body weight and food intake 2-3 times per week.
-
Sample Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture or retro-orbital sinus for serum analysis. Euthanize the mice and immediately excise the liver.
-
Liver Processing:
-
Weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze portions of the liver in liquid nitrogen and store at -80°C for biochemical, gene, and protein expression analyses.
-
In Vitro Model: this compound-Induced Lipid Accumulation in Hepatocytes
Objective: To induce lipid accumulation in a hepatocyte cell line to model the cellular aspects of steatosis.
Materials:
-
HepG2 cells (or primary hepatocytes)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Reagents for Oil Red O staining
-
Reagents for RNA and protein extraction
-
Reagents for qPCR and Western blotting
Protocol:
-
Cell Culture: Culture HepG2 cells in standard culture medium until they reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in sterile, nuclease-free water. Dilute the stock solution in culture medium to final concentrations ranging from 1-10 µM. A vehicle-treated control group should be included.
-
Incubation: Replace the culture medium with the this compound-containing medium and incubate the cells for 24-72 hours.
-
Analysis of Lipid Accumulation:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain with a working solution of Oil Red O for 15 minutes.
-
Counterstain with hematoxylin.
-
Visualize and quantify lipid droplets using microscopy.
-
-
Molecular Analysis:
-
Harvest cells for RNA and protein extraction.
-
Perform qPCR to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACC) and inflammation (e.g., TNF-α, IL-6).
-
Perform Western blotting to analyze the protein levels of ApoB and other relevant markers.
-
-
Analysis of Supernatant: Collect the culture supernatant to measure secreted triglycerides and inflammatory cytokines using commercially available kits.
Key Experimental Assays
1. Histological Analysis of Liver Tissue
-
Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and identify any signs of inflammation or cell injury.
-
Oil Red O Staining: To specifically visualize and quantify neutral lipid accumulation in hepatocytes.[11][12][13]
2. Biochemical Analysis
-
Serum Liver Enzymes: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver injury.[4][14]
-
Serum and Liver Lipids: Quantify triglyceride and cholesterol levels in both serum and liver homogenates.[4][14]
3. Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Analyze the mRNA expression of key genes involved in lipogenesis, fatty acid oxidation, and inflammation in liver tissue or cultured hepatocytes.[1][10][15][16]
4. Protein Expression Analysis
-
Western Blotting: Determine the protein levels of ApoB to confirm the inhibitory effect of this compound, as well as other proteins involved in lipid metabolism and cellular stress pathways.[9][17][18][19]
5. Inflammatory Marker Analysis
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or cell culture supernatant.[5][20][21][22][23]
Conclusion
This compound provides a targeted and reproducible method for inducing hepatic steatosis, serving as a valuable tool for studying the initial stages of NAFLD. The protocols outlined in these application notes offer a framework for researchers to investigate the molecular mechanisms of fat accumulation in the liver and to screen for potential therapeutic interventions that may prevent the progression from simple steatosis to more severe liver disease. The distinction of this compound-induced steatosis from classical NASH underscores its utility in isolating the effects of lipid accumulation from subsequent inflammatory and fibrotic processes.
References
- 1. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials | MDPI [mdpi.com]
- 3. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. Real time PCR of mouse liver tissue [protocols.io]
- 11. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 12. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 13. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. bosterbio.com [bosterbio.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Long-Term Mipomersen Efficacy Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (apoB-100).[1][2][3] As the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), apoB-100 is a key target for lipid-lowering therapies.[2][4] this compound acts by binding to the mRNA sequence of apoB-100 in the liver, which leads to the degradation of the mRNA by RNase H and a subsequent reduction in the translation of the apoB-100 protein.[1][5][6] This mechanism effectively decreases plasma levels of LDL-cholesterol (LDL-C), apoB, total cholesterol, and lipoprotein(a) [Lp(a)].[1][7][8]
These application notes provide a comprehensive framework for designing and executing long-term preclinical efficacy studies of this compound in rodent models. The protocols outlined herein are intended to guide researchers in evaluating the sustained therapeutic effects and safety profile of this compound over extended periods, which is crucial for translational research. Given this compound's long half-life of 1-2 months, long-term studies are necessary to achieve steady-state tissue concentrations and observe the full pharmacological effect.[5][9][10]
Mechanism of Action Signaling Pathway
This compound's mechanism involves the specific silencing of the APOB gene expression at the post-transcriptional level.
Caption: this compound binds to ApoB mRNA, leading to its degradation and reduced lipoprotein synthesis.
Experimental Design
A well-structured experimental design is critical for assessing the long-term efficacy and safety of this compound. This includes selecting an appropriate animal model, defining treatment groups, and establishing a timeline for dosing and data collection.
Rodent Model Selection
The choice of rodent model is paramount and depends on the specific research question. Both genetic and diet-induced models of hypercholesterolemia are suitable.
-
Genetic Models:
-
ApoE-deficient (ApoE-/-) mice: Widely used due to their propensity to develop spontaneous hypercholesterolemia and atherosclerotic lesions that mimic human disease.[11][12]
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Develop severe hypercholesterolemia, particularly when fed a high-fat or Western-type diet.[12] This model is highly relevant as this compound's efficacy has been demonstrated to be independent of the LDL receptor.[13]
-
-
Diet-Induced Models:
-
C57BL/6 Mice on a High-Fat Diet (HFD): This common strain is susceptible to diet-induced obesity, hyperlipidemia, and hepatic steatosis.[11] A diet rich in fat (45-60% kcal), cholesterol (0.15-1.25%), and/or cholic acid can effectively induce a hyperlipidemic phenotype.[12][14][15]
-
Wistar or Sprague-Dawley Rats on HFD: Rats can also be used and often develop hyperlipidemia when fed diets supplemented with cholesterol and cholic acid.[14][15]
-
Study Groups and Dosing Regimen
A minimum of four groups is recommended for a robust long-term study.
| Group ID | Group Name | Animal Model | Treatment | Dose & Route | Duration |
| G1 | Vehicle Control | e.g., LDLR-/- on Western Diet | Saline (0.9% NaCl) | Equivalent volume, SC | 12-24 Weeks |
| G2 | Low-Dose this compound | e.g., LDLR-/- on Western Diet | This compound | 10 mg/kg/week, SC | 12-24 Weeks |
| G3 | Mid-Dose this compound | e.g., LDLR-/- on Western Diet | This compound | 30 mg/kg/week, SC | 12-24 Weeks |
| G4 | High-Dose this compound | e.g., LDLR-/- on Western Diet | This compound | 60 mg/kg/week, SC | 12-24 Weeks |
-
Route of Administration: Subcutaneous (SC) injection is the clinically relevant route for this compound.[1][3]
-
Dosing Frequency: Weekly administration is recommended based on clinical usage and the drug's pharmacokinetic profile.[9][10]
-
Duration: A minimum of 12 weeks is suggested to assess long-term efficacy. Studies can be extended to 24 weeks or longer to evaluate sustained effects and chronic safety, as steady-state tissue concentrations are typically reached after 4-6 months of weekly dosing.[9]
Experimental Workflow
The study should follow a clear, sequential workflow from animal preparation to endpoint analysis.
Caption: Workflow for a long-term this compound efficacy study in rodents.
Experimental Protocols
Detailed protocols are essential for reproducibility and accuracy.
Protocol: Serum Lipid Profile Analysis
Objective: To quantify levels of total cholesterol (TC), triglycerides (TG), HDL-C, and LDL-C in rodent serum.
Materials:
-
Blood collection tubes (e.g., Microvette CB 300)
-
Centrifuge
-
Automated biochemical analyzer or colorimetric assay kits (commercial kits for TC, TG, HDL-C)
-
Pipettes and tips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blood Collection: Collect 100-200 µL of blood via tail vein or retro-orbital sinus at specified time points (e.g., T=0, 4, 8, 12 weeks). For terminal collection, use cardiac puncture.
-
Fasting: Fast animals for 4-6 hours prior to blood collection to reduce variability in triglyceride levels.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes. Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Serum Storage: Carefully collect the supernatant (serum) and store at -80°C until analysis.
-
Lipid Measurement:
-
Thaw serum samples on ice.
-
Use a commercial automated analyzer or individual enzymatic colorimetric assay kits according to the manufacturer's instructions.[16]
-
Briefly, the assays typically involve enzymatic reactions that produce a colored product, measured by a spectrophotometer.
-
-
LDL-C Calculation: Calculate LDL-C using the Friedewald formula (for mg/dL): LDL-C = TC - HDL-C - (TG / 5) Note: This formula is valid only if the triglyceride level is below 400 mg/dL.
Protocol: Liver ApoB mRNA Expression by qRT-PCR
Objective: To measure the relative expression of apoB mRNA in liver tissue to confirm target engagement.
Materials:
-
RNase Zap or similar decontamination solution
-
TRIzol reagent or other RNA extraction kit (e.g., RNeasy Mini Kit)
-
Spectrophotometer (e.g., NanoDrop)
-
High-Capacity cDNA Reverse Transcription Kit
-
qPCR Master Mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
-
Primers for ApoB and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Tissue Harvest: At the study endpoint, euthanize the animal and immediately excise a portion of the liver (~50-100 mg). Snap-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction:
-
Homogenize the frozen liver tissue in TRIzol reagent using a bead beater or rotor-stator homogenizer.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and resuspension.
-
-
RNA Quantification and Quality Check:
-
Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit as per the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (ApoB) and a housekeeping gene, and the qPCR master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[17]
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of ApoB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the vehicle control group.
-
Protocol: Liver Histopathology
Objective: To assess liver morphology, steatosis, inflammation, and potential signs of toxicity.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain (for frozen sections)
-
Microscope
Procedure:
-
Tissue Fixation: Immediately after euthanasia, perfuse the animal with PBS, then excise the liver. Place a section of the liver (typically the left lateral lobe) in 10% NBF for 24-48 hours.
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin (stains nuclei blue/purple) and Eosin (stains cytoplasm and extracellular matrix pink).
-
Dehydrate and mount with a coverslip.
-
-
Oil Red O Staining (Optional, for lipid visualization):
-
For this stain, tissue must be fresh-frozen in OCT compound, not fixed in formalin.
-
Cut 8-10 µm cryosections.
-
Fix briefly in formalin, rinse, and stain with Oil Red O solution, which stains neutral lipids red.
-
Counterstain with Hematoxylin.
-
-
Microscopic Evaluation: A board-certified veterinary pathologist should examine the slides in a blinded fashion. Key features to evaluate include:
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Body and Liver Weight Data (Endpoint)
| Group (n=10/group) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (%) | Liver Weight (g) | Liver-to-Body Weight Ratio (%) |
| G1: Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| G2: this compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| G3: this compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| G4: this compound (60 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Serum Lipid Profile (Endpoint vs. Baseline)
| Group | Parameter | Baseline (T=0) | Endpoint (T=final) | % Change from Baseline |
| G1: Vehicle | TC (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LDL-C (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| HDL-C (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| TG (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| G3: this compound (30 mg/kg) | TC (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LDL-C (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| HDL-C (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| TG (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Liver Gene Expression and Histopathology Scores
| Group | Relative ApoB mRNA Expression (Fold Change vs. Vehicle) | Hepatic Steatosis Score (0-3) | Inflammation Score (0-3) |
| G1: Vehicle Control | 1.0 (Reference) | Mean ± SEM | Mean ± SEM |
| G2: this compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| G3: this compound (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| G4: this compound (60 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Appendix: Safety and Toxicity Considerations
Long-term studies with ASOs require careful monitoring for potential toxicities.
-
Injection Site Reactions (ISRs): Monitor the injection site for redness, swelling, or inflammation. These are common adverse events associated with this compound.[3]
-
Hepatotoxicity: The liver is the primary site of action and potential toxicity. Monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) throughout the study. Liver histopathology is critical for assessing long-term effects like steatosis and inflammation.[3][5][20]
-
Renal Toxicity: While less common for this class of ASO, accumulation in the kidneys can occur. Monitoring kidney function via serum creatinine and BUN, along with kidney histopathology, is advisable in chronic studies.[20][21]
-
Immunostimulation: Some ASO chemistries can cause immune activation, leading to lymphoid hyperplasia in the spleen and lymph nodes.[20][22] Spleen weight and histology should be evaluated at the endpoint.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein B antisense inhibition--update on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisense inhibition of apoB synthesis with this compound reduces plasma apoC-III and apoC-III-containing lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Experimental Rodent Models of Cardiovascular Diseases [frontiersin.org]
- 13. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medic.upm.edu.my [medic.upm.edu.my]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice | Springer Nature Experiments [experiments.springernature.com]
- 22. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Mipomersen Localization in Tissues using In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (brand name Kynamro®) is a second-generation antisense oligonucleotide (ASO) therapeutic designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[1][2] It is indicated for the treatment of homozygous familial hypercholesterolemia.[3] Understanding the tissue distribution and cellular localization of this compound is critical for evaluating its efficacy, potential off-target effects, and overall safety profile. In situ hybridization (ISH) is a powerful technique that allows for the visualization of this compound directly within the morphological context of the tissue.[4]
These application notes provide detailed protocols for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissues using both chromogenic in situ hybridization (CISH) and fluorescence in situ hybridization (FISH).
Mechanism of Action of this compound
This compound is a 20-nucleotide synthetic phosphorothioate oligonucleotide with 2'-O-methoxyethyl (2'-O-MOE) modifications at the 5' and 3' ends.[2][5] It is designed to be complementary to the messenger RNA (mRNA) sequence of human ApoB-100.[6] Upon subcutaneous administration, this compound distributes to various tissues, with the highest concentrations found in the liver and kidney.[5][7] Within the liver cells, this compound binds to the ApoB-100 mRNA, creating an RNA-DNA heteroduplex. This duplex is a substrate for RNase H, an endogenous enzyme that selectively cleaves the RNA strand of the heteroduplex.[1][2] This action leads to the degradation of the ApoB-100 mRNA, thereby preventing its translation into the ApoB-100 protein and subsequently reducing the production of VLDL and LDL particles.[8]
Figure 1. Mechanism of action of this compound in hepatocytes.
Quantitative Data on this compound Tissue Distribution
The following table summarizes the available quantitative data on this compound distribution in tissues from preclinical studies. The liver is the primary target organ, with significant accumulation also observed in the kidney.
| Species | Tissue | This compound Concentration | Study Details | Reference |
| Human ApoB Transgenic Mouse | Liver | EC50: 119 ± 15 µg/g | Dose-dependent reduction of human ApoB-100 mRNA. | [5] |
| Human ApoB Transgenic Mouse | Plasma (trough) | EC50: 18 ± 4 ng/mL | Correlation with liver concentrations. | [5] |
| Human ApoB Transgenic Mouse | Liver to Plasma Ratio | ~6000:1 | Ratio of liver concentration to plasma trough concentration. | [3] |
| Rat | Various | Elimination half-life: ≥13 days | Tissue elimination half-life. | [5] |
| Monkey | Various | Elimination half-life: 18-35 days | Tissue elimination half-life. | [5] |
| Human | Plasma | Elimination half-life: ~30 days | Apparent plasma and tissue terminal elimination half-life. | [5] |
Experimental Protocols
Probe Design for this compound Detection
The probe for in situ hybridization should be a short oligonucleotide that is the reverse complement of the this compound sequence. Given that this compound itself is the therapeutic agent, the ISH probe is designed to detect the drug accumulated in the tissue.
-
This compound Sequence (5' to 3'): GCCUCAGUCUGCUUCGCACC[5]
-
ISH Probe Sequence (5' to 3'): GGTGCGAAGCAGACTGAGGC
Probe Modifications and Labeling:
The probe should be labeled with digoxigenin (DIG) for indirect chromogenic or fluorescent detection. The labeling can be achieved by synthesizing the oligonucleotide with a 3' or 5' DIG modification.
Protocol 1: Chromogenic In Situ Hybridization (CISH) for this compound in FFPE Tissues
This protocol outlines the steps for detecting DIG-labeled probes with a chromogenic substrate, resulting in a colored precipitate at the site of this compound localization, which can be visualized with a standard brightfield microscope.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled oligonucleotide probe
-
Stringency wash buffers (e.g., SSC buffers)
-
Blocking solution
-
Anti-Digoxigenin-AP (alkaline phosphatase) or -HRP (horseradish peroxidase) antibody
-
Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)
-
Nuclear counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in DEPC-treated water: 2 x 3 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (e.g., 10-20 µg/mL in PBS) at 37°C for 10-15 minutes. The optimal time should be determined empirically for each tissue type.
-
Wash in DEPC-treated water: 2 x 3 minutes.
-
-
Pre-hybridization:
-
Apply hybridization buffer to the tissue section and incubate at 37-42°C for 1-2 hours in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled probe in pre-warmed hybridization buffer to a final concentration of 10-50 ng/µL.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the pre-hybridization buffer and apply the probe solution to the tissue section.
-
Cover with a coverslip and incubate overnight at 37-42°C in a humidified chamber. The optimal hybridization temperature depends on the probe length and GC content and may require optimization.[9][10]
-
-
Stringency Washes:
-
Carefully remove the coverslip.
-
Wash slides in 2x SSC at 37°C for 15 minutes.
-
Wash in 1x SSC at 37°C for 15 minutes.
-
Wash in 0.5x SSC at 37°C for 15 minutes.
-
-
Immunological Detection:
-
Wash slides in buffer (e.g., PBS with 0.1% Tween-20).
-
Block non-specific binding sites with blocking solution for 30 minutes at room temperature.
-
Incubate with anti-DIG-AP or -HRP antibody diluted in blocking solution for 1-2 hours at room temperature.
-
Wash slides in buffer: 3 x 5 minutes.
-
-
Chromogenic Development:
-
Incubate slides with the appropriate chromogenic substrate until the desired color intensity is reached.
-
Stop the reaction by washing in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the nuclei in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for this compound in FFPE Tissues
This protocol is for the fluorescent detection of this compound, allowing for higher sensitivity and the potential for co-localization studies with other fluorescent markers.
Materials:
-
Same as CISH protocol, with the following substitutions:
-
Anti-Digoxigenin-HRP antibody
-
Tyramide Signal Amplification (TSA) kit with a fluorescent tyramide (e.g., Cy3 or FITC)
-
DAPI-containing mounting medium
Procedure:
The procedure follows steps 1-5 of the CISH protocol.
-
Immunological Detection and Signal Amplification:
-
Wash slides in buffer (e.g., PBS with 0.1% Tween-20).
-
Block non-specific binding sites with blocking solution for 30 minutes at room temperature.
-
Incubate with anti-DIG-HRP antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash slides in buffer: 3 x 5 minutes.
-
Incubate with the fluorescently labeled tyramide substrate according to the TSA kit manufacturer's instructions (typically 5-10 minutes).[3]
-
-
Counterstaining and Mounting:
-
Wash slides in buffer: 3 x 5 minutes.
-
Rinse in distilled water.
-
Mount with a DAPI-containing mounting medium.
-
-
Visualization:
-
Visualize the signal using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Figure 2. Experimental workflow for ISH detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and purification of digoxigenin-labeled RNA probes for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target and signal amplification: approaches to increase the sensitivity of in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in signal amplification methods for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of Digoxigenin-Labeled Riboprobes for In Situ Hybridization Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genedetect.com [genedetect.com]
- 10. researchgate.net [researchgate.net]
Application of Mipomersen in Lipoprotein Apheresis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen is a second-generation antisense oligonucleotide that inhibits the synthesis of apolipoprotein B-100 (ApoB-100), the primary apolipoprotein of low-density lipoprotein (LDL) and its precursor, very-low-density lipoprotein (VLDL).[1][2] By targeting the mRNA of ApoB-100 in the liver, this compound leads to a reduction in the circulating levels of LDL-cholesterol (LDL-C), ApoB, and lipoprotein(a) [Lp(a)].[1][3][4] This unique mechanism of action, independent of the LDL receptor, makes it a potential therapeutic option for patients with severe hypercholesterolemia, including those undergoing lipoprotein apheresis.[2][5] Lipoprotein apheresis is an extracorporeal procedure to remove ApoB-containing lipoproteins from the blood and is typically reserved for patients with severe familial hypercholesterolemia (FH) who are refractory to drug therapy.[5][6] Research into the conjunctive use of this compound with lipoprotein apheresis has explored its potential to reduce the frequency of apheresis sessions or enhance lipid-lowering efficacy.[7][8]
Mechanism of Action
This compound is a synthetic strand of nucleic acid designed to be complementary to the messenger RNA (mRNA) sequence encoding for human ApoB-100.[1][3] Following subcutaneous administration, this compound distributes to the liver.[5] Within hepatocytes, it binds specifically to the ApoB-100 mRNA, creating an RNA-DNA heteroduplex. This duplex is recognized and degraded by the enzyme RNase H, an endogenous ribonuclease.[2] The degradation of the ApoB-100 mRNA prevents its translation into the ApoB-100 protein, thereby reducing the assembly and secretion of VLDL particles from the liver.[9] Consequently, the production of LDL particles, which are derived from VLDL, is also diminished, leading to lower plasma concentrations of LDL-C and ApoB.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical studies investigating the use of this compound in patients, including those undergoing lipoprotein apheresis.
Table 1: Efficacy of this compound on Lipid Parameters in Patients on Lipoprotein Apheresis (MICA Study) [10]
| Parameter | This compound Group (n=11) | Control Group (n=4) | p-value |
| Baseline pre-apheresis LDL-C (mmol/L) | 4.8 ± 1.2 | N/A | N/A |
| Change in pre-apheresis LDL-C | -22.6% ± 17.0% | +1.6% ± 9.3% | 0.006 |
| Baseline pre-apheresis Lp(a) (mg/dL, median) | 40.2 | N/A | N/A |
| Change in pre-apheresis Lp(a) | -15% | N/A | 0.3 (non-significant) |
Table 2: General Efficacy of this compound on Lipid Parameters (Various Hypercholesterolemia Populations)
| Parameter | This compound 200 mg weekly | Placebo | Reference |
| LDL-C Reduction | 25% to 47% | N/A | [2] |
| ApoB Reduction | ~36% | N/A | [11] |
| Lp(a) Reduction | 21% to 39% | ~0% | [12][13] |
| Triglyceride Reduction | ~10% | N/A | [2] |
Experimental Protocols
Protocol: The MICA Study - Effect of this compound on LDL-Cholesterol in Patients with Severe LDL-Hypercholesterolaemia and Atherosclerosis Treated by Lipoprotein Apheresis[10]
1. Study Design:
-
A prospective, randomized, controlled, single-center phase II trial.[10]
-
The study was divided into two phases. Phase 1 assessed the effect of this compound on pre-apheresis LDL-C levels over 6 months.[6] Phase 2 evaluated the potential for reducing apheresis frequency or duration.[6]
2. Patient Population:
-
Inclusion criteria:
-
15 patients (9 male, 6 female) with established atherosclerosis.[10]
-
Pre-apheresis LDL-cholesterol ≥130 mg/dL (3.4 mmol/L) despite maximally tolerated lipid-lowering drug therapy.[10]
-
Fulfillment of German criteria for regular lipoprotein apheresis.[10]
-
Stable lipid-lowering drug therapy and regular weekly lipoprotein apheresis for >3 months.[6][10]
-
Body mass index (BMI) ≤ 40 kg/m ².[6]
-
3. Randomization and Treatment:
-
Patients were randomized to a treatment group (n=11) or a control group (n=4).[10]
-
Treatment Group: Received this compound 200 mg via subcutaneous self-injection weekly for 26 weeks.[10] The injection was administered on day 4 after the apheresis session.[10]
-
Control Group: Continued with their regular lipoprotein apheresis schedule without receiving this compound injections.[10]
4. Lipoprotein Apheresis Procedure:
-
Patients continued their regular weekly apheresis schedule.[6]
-
Apheresis conditions were kept constant throughout the initial 6-month period of the study.[6]
5. Study Endpoints:
-
Primary Endpoint: The percentage change in pre-apheresis LDL-cholesterol from baseline to 26 weeks.[10]
-
Secondary Endpoints: Included changes in pre-apheresis Lp(a) concentrations.[10]
6. Sample Collection and Analysis:
-
Fasting pre-apheresis blood samples were collected to measure lipid profiles.
-
Baseline LDL-cholesterol concentration was determined by averaging the values from three consecutive apheresis sessions prior to starting this compound therapy.[6]
-
Follow-up measurements were taken after 6 months of weekly therapy.[6]
7. Safety Monitoring:
-
Adverse events were monitored throughout the study. Common side effects of this compound include injection site reactions, flu-like symptoms, and elevations in liver transaminases.[3][9][14]
-
Liver function tests (ALT, AST), alkaline phosphatase, and total bilirubin were measured at baseline and periodically during the study.[15]
Potential Applications and Future Directions
The research on this compound in the context of lipoprotein apheresis suggests several potential applications:
-
Reduction in Apheresis Frequency: For patients who respond well to this compound, it may be possible to reduce the frequency of their apheresis treatments, thereby decreasing the burden and cost associated with this procedure.[6][7]
-
Improved Lipid Control: In patients who do not reach their target LDL-C levels despite regular apheresis, this compound could serve as an adjunct therapy to further lower atherogenic lipoprotein levels.[7]
-
Treatment for Patients Intolerant to Other Therapies: this compound may be an option for patients who are intolerant to high-dose statins or other lipid-lowering medications.[2]
Future research should focus on larger, long-term studies to confirm the efficacy and safety of this compound in this patient population and to establish clear guidelines for adjusting apheresis protocols in patients treated with this compound. Studies exploring the impact on cardiovascular outcomes are also warranted.[8]
Conclusion
This compound, through its unique mechanism of inhibiting ApoB-100 synthesis, has demonstrated the potential to significantly reduce LDL-C levels in patients with severe hypercholesterolemia who are undergoing lipoprotein apheresis. The available data, primarily from the MICA study, indicate that this compound can be an effective adjunct to apheresis, potentially leading to a reduction in the need for this intensive therapy. However, the use of this compound is associated with a notable incidence of side effects, particularly injection site reactions and hepatic effects, which requires careful patient monitoring.[3][10] These application notes and protocols provide a framework for researchers and clinicians interested in further exploring the role of this compound in the management of patients requiring lipoprotein apheresis.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and other therapies for the treatment of severe familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of this compound, an ApoB synthesis inhibitor, to reduce necessity for LDL-apheresis in patients with heterozygous familial hypercholesterolemia and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Effect of this compound on LDL-cholesterol in patients with severe LDL-hypercholesterolaemia and atherosclerosis treated by lipoprotein apheresis (The MICA-Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of this compound, an apolipoprotein B100 antisense, on lipoprotein (a) metabolism in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
Application Notes and Protocols for the Analytical Determination of Mipomersen and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mipomersen (brand name Kynamro®) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of low-density lipoprotein (LDL) cholesterol.[1][2] It is used as an adjunct therapy for homozygous familial hypercholesterolemia.[3][4] this compound is a 20-nucleotide synthetic phosphorothioate oligonucleotide with the sequence 5'-GCCUC AGTCTGCTTC GCACC-3'. The structure includes 2'-O-(2-methoxyethyl) modifications on the ribose units of the five nucleotides at each end (the "wings") and a central "gap" of ten 2'-deoxyribonucleotides. The internucleotide linkages are phosphorothioate, which confers resistance to nuclease degradation.[5][6]
Understanding the metabolic fate of this compound is crucial for evaluating its safety and efficacy. This document provides detailed application notes and protocols for the analytical methods used to identify and quantify this compound and its metabolites in biological matrices.
Metabolic Pathway of this compound
This compound is not metabolized by the cytochrome P450 enzyme system.[1][3] Instead, its metabolism is initiated by endonucleases that cleave the oligonucleotide, followed by further degradation by exonucleases.[1][4][7] This process results in the formation of shorter oligonucleotide metabolites. These chain-shortened metabolites have reduced protein binding affinity and are primarily cleared from the body through urinary excretion.[1] While the general metabolic pathway is understood, the precise sequences of the individual metabolites are not publicly available and are likely considered proprietary information. However, based on the known enzymatic degradation pathways, the primary metabolites are expected to be N-1, N-2, and N-3 chain-shortened versions of the parent drug, resulting from the cleavage of nucleotides from either the 3' or 5' end.
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters and observed efficacy of this compound from various studies.
| Parameter | Matrix | Value | Reference |
| Pharmacokinetics | |||
| Bioavailability (subcutaneous) | Plasma | 54% - 78% | [3] |
| Time to Peak Concentration (Tmax) | Plasma | 3 - 4 hours | [3] |
| Elimination Half-Life | Plasma | 1 - 2 months | [3] |
| Protein Binding | Plasma | >90% | [3] |
| EC50 (liver) | Mouse Liver | 119 ± 15 µg/g | [5] |
| EC50 (plasma) | Mouse Plasma | 18 ± 4 ng/mL | [5] |
| Trough Concentration (50 mg/week) | Human Plasma | ~8 ng/mL | [3] |
| Trough Concentration (400 mg/week) | Human Plasma | ~51 ng/mL | [3] |
| Efficacy (Percent Change from Baseline) | |||
| LDL-C Reduction | Human Plasma | -28% to -47% | [8][9] |
| Apolipoprotein B Reduction | Human Plasma | -26.3% to -46% | [8][9] |
| Lipoprotein(a) Reduction | Human Plasma | -21.1% to -27% | [8][9] |
| Total Cholesterol Reduction | Human Plasma | -19.4% | [8] |
Experimental Protocols
Quantification of this compound and its Metabolites by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound and its metabolites due to its high sensitivity and specificity.
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
A weak anion exchange (WAX) SPE protocol is recommended for the extraction of phosphorothioate oligonucleotides from plasma.[10]
-
Materials:
-
Clarity® OTX™ SPE Cartridges or similar WAX SPE cartridges
-
Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5
-
Wash Buffer: 50 mM Ammonium Acetate in 50% Acetonitrile, pH 5.5
-
Elution Buffer: 100 mM Ammonium Bicarbonate in 40% Acetonitrile / 10% Tetrahydrofuran, pH 9.5
-
Lysis/Loading Buffer (optional, for improved protein disruption)
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a different oligonucleotide of similar length and chemistry.
-
-
Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. Spike with the internal standard. If using a lysis buffer, mix the plasma sample with the lysis buffer (e.g., 1:2 ratio).
-
SPE Cartridge Conditioning: Condition the WAX SPE cartridge with 1 mL of methanol followed by 1 mL of Equilibration Buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Equilibration Buffer, followed by 1 mL of Wash Buffer to remove interfering substances.
-
Elution: Elute this compound and its metabolites with 1 mL of Elution Buffer into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in an appropriate volume of mobile phase A for LC-MS/MS analysis.
-
Caption: LC-MS/MS workflow for this compound analysis.
1.2. LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 column suitable for oligonucleotide analysis (e.g., YMC-Triart C8 metal-free).[11]
-
Mobile Phase A: 8 mM Triethylamine (TEA) and 200 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The exact gradient profile should be optimized for the specific column and system.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: 50-60°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor (Q1) and product (Q2) ions for this compound and its metabolites need to be determined by direct infusion of the standards. Due to the lack of publicly available information on the exact sequences of the metabolites, their MRM transitions would need to be empirically determined. For the parent this compound, the most abundant charge states would be selected as precursor ions. Fragmentation is then induced in the collision cell, and the most intense and specific product ions are selected for monitoring.
-
Quantification of this compound by Hybridization-Ligation ELISA
This method offers high sensitivity and is an alternative to LC-MS/MS for the quantification of the parent drug.
-
Principle: This assay is based on the hybridization of this compound to a biotin-labeled capture probe and a digoxigenin-labeled detection probe. The resulting complex is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), which generates a colorimetric or fluorescent signal upon addition of a substrate.[12]
-
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated capture probe (complementary to a section of the this compound sequence).
-
Digoxigenin-labeled detection probe (complementary to another section of the this compound sequence).
-
Hybridization Buffer.
-
Wash Buffer.
-
Anti-digoxigenin-alkaline phosphatase conjugate.
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate or a fluorescent substrate).
-
This compound standard and quality control samples.
-
-
Protocol:
-
Hybridization: In a separate plate, mix the plasma sample (or standard/QC) with the biotinylated capture probe and digoxigenin-labeled detection probe in hybridization buffer. Incubate to allow hybridization.
-
Capture: Transfer the hybridization mixture to the streptavidin-coated 96-well plate. Incubate to allow the biotin-streptavidin binding.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Enzyme Conjugate Incubation: Add the anti-digoxigenin-alkaline phosphatase conjugate to each well and incubate.
-
Washing: Wash the plate again to remove the unbound enzyme conjugate.
-
Signal Development: Add the alkaline phosphatase substrate and incubate until sufficient signal develops.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Quantification: Generate a standard curve by plotting the signal versus the concentration of the this compound standards and use it to determine the concentration in the unknown samples.
-
Caption: Hybridization-ligation ELISA workflow.
Conclusion
The analytical methods described provide a framework for the reliable identification and quantification of this compound and its metabolites in biological matrices. While LC-MS/MS offers the highest specificity for distinguishing between the parent drug and its metabolites, hybridization-based assays provide a sensitive alternative for quantifying the parent compound. The successful implementation of these methods requires careful optimization and validation, particularly for the identification of the specific, chain-shortened metabolites of this compound.
References
- 1. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymc.eu [ymc.eu]
- 12. A specific picomolar hybridization-based ELISA assay for the determination of phosphorothioate oligonucleotides in plasma and cellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to mitigate Mipomersen-induced injection site reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating injection site reactions (ISRs) associated with the antisense oligonucleotide, Mipomersen.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100).[1] It is a synthetic strand of nucleic acids that is complementary to the messenger RNA (mRNA) of ApoB-100.[1] Upon subcutaneous injection, this compound travels to the liver where it binds to the ApoB-100 mRNA. This binding creates a duplex that is degraded by the enzyme RNase H, preventing the translation of ApoB-100 protein.[2] The reduction in ApoB-100, a crucial structural component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), leads to decreased levels of these lipoproteins in the circulation.[1]
Q2: What are the common characteristics of this compound-induced injection site reactions?
A2: Injection site reactions are the most frequently reported adverse events in clinical trials of this compound.[3][4][5] These reactions are typically characterized by one or more of the following at the injection site:
-
Erythema (redness)
-
Pain or tenderness
-
Pruritus (itching)
-
Swelling
-
Bruising or discoloration[4]
These reactions are generally mild to moderate in severity and can occur within 24 to 48 hours after injection.[5][6] In some cases, a reaction may also appear at a previous injection site.[6]
Q3: What is the underlying cause of these injection site reactions?
A3: The exact mechanism is not fully elucidated, but it is believed to be a class effect of subcutaneously administered oligonucleotides.[1] These reactions are thought to be a localized inflammatory response.[1] The pro-inflammatory potential of oligonucleotides may play a role, as evidenced by the common occurrence of flu-like symptoms in conjunction with ISRs.[1] Studies in animal models suggest that subcutaneous administration of phosphorothioate oligonucleotides, like this compound, can lead to local swelling, induration, and infiltration of mononuclear cells at the injection site.[1]
Troubleshooting Guide for this compound-Induced Injection Site Reactions
Problem: The user is experiencing recurrent or severe injection site reactions during preclinical or clinical studies with this compound.
Mitigation Strategies:
A multi-faceted approach can be employed to manage and mitigate this compound-induced ISRs. These strategies can be categorized into dose modification, proper injection technique, and symptomatic management.
Dose Modification
Lowering the dose of this compound has been shown to reduce the incidence and severity of ISRs.
Quantitative Data on Dose Reduction and Injection Site Reactions:
| This compound Dosing Regimen | Incidence of Injection Site Erythema (% of injections) | Median Maximum Diameter of Erythema (mm) | Median Duration of Erythema (days) |
| 200 mg once weekly | 71% | 50 | 3 |
| 70 mg three times weekly | 48% | 25 | 2 |
| 30 mg once daily | 33% | 15 | 1 |
Data adapted from a Phase 1 study in healthy volunteers.[3]
Proper Injection Technique
Adherence to best practices for subcutaneous injections is crucial for minimizing local tissue irritation.
-
Allow Medication to Reach Room Temperature: Before injection, allow the this compound solution to reach room temperature for at least 30 minutes. Injecting cold medication can cause pain.[7][8]
-
Rotate Injection Sites: Consistently rotating injection sites can prevent localized skin problems.[8][9] Recommended injection sites include the abdomen, thighs, and the outer area of the upper arms.[10] A record of injection sites should be maintained to ensure proper rotation.
-
Avoid Problematic Areas: Do not inject into areas where the skin is red, swollen, tender, bruised, scarred, tattooed, or affected by a skin condition like psoriasis.[10][11]
-
Proper Injection Angle: The injection should be administered subcutaneously at a 90-degree angle to the skin.[4]
-
Slow Injection: Injecting the medication slowly may help reduce discomfort.[12]
Symptomatic Management of Injection Site Reactions
For ISRs that do occur, the following measures can be taken to alleviate symptoms:
-
Pre-Injection Cooling: Applying a cold pack or ice to the injection site for a few minutes before the injection can help numb the area and reduce pain.
-
Post-Injection Cooling: Applying a cold compress to the injection site after the injection can help reduce redness, swelling, and discomfort.[13]
-
Topical Treatments:
-
Corticosteroids: Over-the-counter hydrocortisone cream may be applied to the affected area to reduce inflammation and itching.
-
Antihistamines: Topical or oral antihistamines can help alleviate itching.[13]
-
-
Analgesics: Over-the-counter pain relievers such as acetaminophen or ibuprofen can be considered for pain management.[13]
Experimental Protocols
Assessment of Injection Site Reactions
A standardized method for assessing ISRs is essential for collecting consistent and comparable data in a research setting. The following protocol is based on common practices in clinical trials and the FDA's recommendations for toxicity grading.
Objective: To visually assess and grade the severity of this compound-induced injection site reactions.
Materials:
-
Ruler or calipers for measuring the diameter of erythema and swelling.
-
Standardized grading scale (e.g., adapted from the FDA Toxicity Grading Scale).
-
Data collection forms.
Procedure:
-
Timing of Assessment: Conduct assessments at baseline (before injection) and at predefined time points post-injection (e.g., 1, 6, 24, 48, and 72 hours).
-
Visual Inspection: Visually inspect the injection site for the presence of erythema, swelling, and any other skin changes (e.g., bruising, rash).
-
Measurement:
-
Erythema: Measure the largest diameter of the reddened area in millimeters.
-
Swelling/Induration: Gently palpate the area to determine the extent of swelling or hardening and measure its largest diameter in millimeters.
-
-
Symptom Assessment (Patient-Reported Outcomes):
-
Pain/Tenderness: Use a numeric rating scale (NRS) from 0 (no pain) to 10 (worst possible pain) to assess the level of pain or tenderness at the injection site.[14]
-
Pruritus (Itching): Use a similar NRS to assess the severity of itching.
-
-
Grading of Severity: Grade the observed reactions using a standardized scale.
Example of a Standardized Grading Scale for Injection Site Reactions:
| Grade | Erythema | Swelling/Induration | Pain |
| 0 (None) | No erythema | No swelling/induration | No pain |
| 1 (Mild) | Faint erythema, <25 mm in diameter | Barely perceptible swelling/induration, <25 mm in diameter | Mild pain, does not interfere with activity |
| 2 (Moderate) | Definite erythema, 25-50 mm in diameter | Moderate swelling/induration, 25-50 mm in diameter | Moderate pain, interferes with activity |
| 3 (Severe) | Intense erythema, >50 mm in diameter | Severe swelling/induration, >50 mm in diameter | Severe pain, prevents daily activity |
| 4 (Life-threatening) | Generalized erythema; or with necrosis | Necrosis | Not applicable |
This is an exemplary scale adapted from the principles of the FDA Toxicity Grading Scale for vaccines.[2][15][16]
Visualizations
This compound's mechanism of action in a hepatocyte.
Workflow for the management of this compound-induced ISRs.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Kynamro) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. saintlukeskc.org [saintlukeskc.org]
- 8. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound: Key Safety & Patient Guidance [drugs.com]
- 10. Drug Notes - this compound (By injection) [endlesscarese3.adam.com]
- 11. This compound [healthbanks.com]
- 12. staffnet.southernhealth.ca [staffnet.southernhealth.ca]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
Technical Support Center: Overcoming Mipomersen Off-Target Effects in Gene Expression Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address off-target effects of Mipomersen and other antisense oligonucleotides (ASOs) in gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key protein in the formation of atherogenic lipoproteins.[1][2][3][4] It is a 20-base synthetic strand of nucleic acid that is complementary to the messenger RNA (mRNA) of human ApoB-100.[1][2][5] this compound binds to the target mRNA, creating a DNA-RNA hybrid. This hybrid is recognized and degraded by the enzyme RNase H, which is present in the cell nucleus.[2][5][6] This enzymatic degradation of the mRNA prevents it from being translated into the ApoB-100 protein, leading to reduced levels of low-density lipoprotein cholesterol (LDL-C) and other associated lipoproteins.[1][7][8]
Q2: What are the primary types of off-target effects observed with this compound and other ASOs?
ASO-related off-target effects can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended mRNA sequences that have partial complementarity to the ASO sequence.[9][10] This can lead to the unintended degradation of other mRNAs, resulting in widespread changes in gene expression and potential toxicity.[11][12][13] The likelihood of these effects increases with higher ASO concentrations and can be influenced by the ASO's chemical modifications.[14][15]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the ASO but rather to its chemical nature.[9][16] They can include:
-
Immunostimulation: Certain sequence motifs within the ASO can be recognized by the innate immune system (e.g., Toll-like receptors), leading to an inflammatory response.[9]
-
Protein binding (Aptamer effect): ASOs can fold into specific three-dimensional structures that allow them to bind to various intracellular and cell-surface proteins, interfering with their normal function.[9] This can lead to effects such as complement activation and coagulation cascade interference.[9]
-
Hepatotoxicity: Accumulation of ASOs in the liver can lead to elevated liver enzymes (transaminases) and hepatic steatosis (fatty liver).[7][17] This is a known side effect of this compound and is considered a significant safety concern.[6][17]
-
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Careful ASO Design:
-
Bioinformatic Analysis: Utilize tools like BLAST to screen ASO sequences against the entire transcriptome to identify and avoid potential off-target binding sites.[10][18]
-
ASO Length: Shorter ASOs (e.g., 12-mers) may exhibit greater specificity and reduced off-target effects compared to longer ones (e.g., 18-20-mers).[9][13][19]
-
Chemical Modifications: The choice of chemical modifications (e.g., 2'-O-methoxyethyl (2'-MOE), constrained ethyl (cEt), locked nucleic acids (LNA)) can significantly impact ASO specificity and potency.[9][12][20][21] Mixed-chemistry ASOs may offer a better specificity profile than uniformly modified ones.[9][12][13]
-
-
Appropriate Controls:
-
Dose-Response Experiments: Determine the lowest effective concentration of the ASO that produces the desired on-target effect while minimizing off-target engagement.[15][22][23]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High Cell Toxicity or Unexpected Phenotype | 1. Off-target effects: The ASO may be downregulating essential genes. 2. ASO concentration too high: Excessive concentrations can lead to generalized toxicity.[26] 3. Transfection reagent toxicity: The delivery vehicle may be causing cell death.[26] 4. Inherent ASO sequence toxicity: Some sequence motifs can be inherently toxic.[24] | 1. Validate off-targets: Perform RNA-seq or qPCR on predicted off-target genes. 2. Perform a dose-response curve: Identify the minimal effective concentration.[22][23] 3. Optimize transfection: Test different reagents and concentrations. Include a control with the transfection reagent alone.[27] 4. Sequence analysis: Check for known toxic motifs (e.g., G-quadruplexes). Test a mismatch or scrambled control ASO.[22][24] |
| Inconsistent or No On-Target Knockdown | 1. Inefficient ASO delivery: The ASO may not be reaching its target mRNA in the cell. 2. Poor ASO design: The ASO may have low binding affinity for the target mRNA. 3. Incorrect quantification method: The assay used to measure knockdown may not be sensitive or specific enough. | 1. Confirm uptake: Use a fluorescently labeled ASO to visualize cellular uptake via microscopy.[27] 2. Test multiple ASOs: Evaluate several ASOs targeting different regions of the same mRNA.[22][25] 3. Validate with multiple methods: Confirm knockdown at both the RNA (qPCR, RNA-seq) and protein (Western blot) levels.[22] |
| Discrepancy Between mRNA and Protein Knockdown | 1. Long protein half-life: The target protein may be very stable, so a decrease in mRNA may not immediately translate to a decrease in protein levels. 2. Compensatory mechanisms: The cell may upregulate protein translation or stability in response to mRNA knockdown. 3. ASO mechanism of action: Some ASOs may inhibit translation without causing mRNA degradation. | 1. Time course experiment: Measure protein levels at multiple time points after ASO treatment. 2. Investigate translational regulation: Use techniques like polysome profiling. 3. Confirm ASO mechanism: Use 5'-RACE (Rapid Amplification of 5' cDNA Ends) to verify RNase H-mediated cleavage of the target mRNA.[22] |
| Significant Changes in Gene Expression Unrelated to the Target Pathway | 1. Widespread hybridization-dependent off-target effects: The ASO is binding to and downregulating numerous unintended transcripts.[14] 2. Hybridization-independent effects: The ASO may be triggering an immune response or other non-specific cellular stress pathways. | 1. Perform RNA-seq analysis: Compare the transcriptome of cells treated with the active ASO, a mismatch control, and a non-targeting control. 2. Bioinformatic analysis of off-targets: Correlate the downregulated genes from RNA-seq with a list of predicted off-target binding sites. 3. Test for immune activation: Measure the expression of inflammatory cytokines. |
Experimental Protocols
Protocol 1: In Silico Prediction of this compound Off-Target Binding Sites
Objective: To identify potential off-target transcripts for a given ASO sequence using bioinformatics tools.
Methodology:
-
Obtain ASO Sequence: The sequence of this compound is publicly available.
-
Select Bioinformatics Tool: Use a sequence alignment tool optimized for short sequences, such as NCBI BLAST (using the blastn suite with parameters adjusted for short, nearly exact matches) or dedicated off-target prediction software.
-
Prepare a Transcriptome Database: Use a comprehensive database of human mRNA sequences (e.g., from RefSeq or Ensembl).
-
Perform Sequence Alignment:
-
Set the ASO sequence as the query.
-
Search against the human transcriptome database.
-
Allow for a defined number of mismatches (e.g., 1, 2, or 3) to identify sequences with partial complementarity.
-
-
Filter and Prioritize Results:
-
Rank the potential off-targets based on the degree of complementarity (fewer mismatches = higher priority).
-
Filter the list to include only genes known to be expressed in the cell type or tissue being studied.
-
Protocol 2: Validation of Off-Target Gene Expression by RT-qPCR
Objective: To experimentally validate the predicted off-target downregulation of specific genes.
Methodology:
-
Cell Culture and ASO Transfection:
-
Plate cells at an appropriate density.
-
Transfect cells with the active ASO, a mismatch control ASO, and a non-targeting control ASO at a predetermined optimal concentration.
-
Include an untreated control.
-
-
RNA Extraction:
-
After a suitable incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Design and validate qPCR primers for the on-target gene and the selected high-priority off-target candidates.
-
Also, design primers for one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Perform qPCR using a SYBR Green or probe-based assay.
-
-
Data Analysis:
-
Calculate the relative expression of the target and off-target genes using the delta-delta Ct method, normalizing to the housekeeping gene(s).
-
Compare the expression levels in cells treated with the active ASO to the control-treated cells.
-
Protocol 3: Global Off-Target Profiling using RNA-Sequencing
Objective: To obtain a comprehensive, unbiased view of all gene expression changes induced by an ASO.
Methodology:
-
Experimental Design:
-
Prepare biological replicates for each experimental condition:
-
Untreated cells
-
Cells treated with a non-targeting control ASO
-
Cells treated with a mismatch control ASO
-
Cells treated with the active ASO
-
-
-
RNA Extraction and Quality Control:
-
Extract total RNA as described in Protocol 2.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in the active ASO-treated group compared to the controls.
-
Pathway Analysis: Use tools like GSEA or DAVID to identify biological pathways that are enriched among the differentially expressed genes.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound in Homozygous Familial Hypercholesterolemia - Page 2 [medscape.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound and other therapies for the treatment of severe familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense oligonucleotides: a novel Frontier in pharmacological strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High Concentration of an ISS-N1-Targeting Antisense Oligonucleotide Causes Massive Perturbation of the Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 18. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Block or degrade? Balancing on- and off-target effects of antisense strategies against transcripts with expanded triplet repeats in DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting RNA: A Transformative Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 24. benchchem.com [benchchem.com]
- 25. JCI - The experimental use of antisense oligonucleotides: a guide for the perplexed [jci.org]
- 26. aumbiotech.com [aumbiotech.com]
- 27. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mipomersen-Induced Liver Enzyme Elevations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and optimizing Mipomersen dosage to mitigate the risk of liver enzyme elevation. The following information is intended for investigational use and does not replace clinical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to elevated liver enzymes?
This compound is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100) in the liver.[1][2][3] It binds to the mRNA of ApoB-100, leading to its degradation and a subsequent reduction in the production of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol.[1][2] While this effectively lowers atherogenic lipoproteins, the inhibition of VLDL secretion can lead to an accumulation of triglycerides in the liver, a condition known as hepatic steatosis.[2][4][5] This fat accumulation is a key factor contributing to elevations in liver transaminases, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][4][6]
Q2: What is the reported incidence of liver enzyme elevation with this compound treatment?
Clinical trials have consistently reported elevations in liver transaminases as a common adverse event associated with this compound treatment.[1][7][8] In some studies, persistent increases in ALT levels ≥3 times the upper limit of normal (ULN) were observed in a significant percentage of patients receiving the standard 200 mg weekly dose.[6] For instance, one Phase III trial reported that 14.5% of patients in the this compound arm experienced hepatic transaminase elevations greater than 3 times the ULN.[1] Another study in statin-intolerant patients reported this figure to be as high as 33%.[6]
Q3: Are there established guidelines for monitoring liver function during this compound experiments?
Yes, based on clinical trial protocols and prescribing information, a robust liver function monitoring plan is crucial. It is recommended to measure serum ALT, AST, alkaline phosphatase, and total bilirubin before initiating treatment.[1][4] Following the initiation of this compound, ALT and AST levels should be monitored regularly.[1][4] Lipid levels should also be monitored at least every three months during the first year to assess the therapeutic effect in relation to the potential risk of liver toxicity.[4]
Q4: What are the criteria for withholding or discontinuing this compound in response to elevated liver enzymes?
Specific thresholds for dose modification or discontinuation have been established in clinical practice. This compound should be withheld if serum AST or ALT levels reach ≥3 times the upper limit of normal (ULN).[1][9] If the elevation is confirmed to be between 3 and 5 times the ULN, the dose should be withheld.[4][9] If the levels are ≥5 times the ULN, dosing should also be withheld, and further investigation into the cause is warranted.[4][9] Treatment should be discontinued if transaminase elevations are accompanied by clinical symptoms of liver injury, increases in bilirubin ≥2x ULN, or active liver disease.[9]
Troubleshooting Guide: Managing Elevated Liver Enzymes
This guide provides a systematic approach for researchers to address liver enzyme elevations observed during this compound experiments.
Initial Observation: ALT/AST Elevation
If routine monitoring reveals an elevation in ALT or AST levels, the first step is to quantify the elevation relative to the upper limit of normal (ULN).
-
If ALT/AST is < 3x ULN: Continue this compound administration and increase the frequency of liver function monitoring to weekly.
-
If ALT/AST is ≥ 3x ULN: Proceed to the next step.
Confirmed Elevation ≥ 3x ULN
-
Withhold this compound Dosing: Immediately pause the administration of this compound.[1][9]
-
Repeat Liver Function Tests: Confirm the elevation by repeating the measurement within one week.[4][9]
-
Investigate Potential Causes: If the elevation is confirmed, investigate other potential causes of liver injury, including concomitant medications, alcohol use, or underlying liver disease.[9]
-
Consider Dose Reduction: If this compound is deemed the likely cause and the elevations resolve to <3x ULN after withholding the dose, consider re-initiating treatment at a reduced dose or frequency.[1] A double-blind trial has explored a 70 mg thrice-weekly regimen which demonstrated a reduction in the frequency of adverse effects compared to the 200 mg weekly dose.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound, focusing on its efficacy and impact on liver enzymes.
Table 1: Efficacy of this compound on Lipid Parameters
| Parameter | This compound Dose | Duration | Mean Reduction from Baseline | Reference |
| LDL-C | 200 mg/week | 26 weeks | 28% | [1] |
| ApoB | 200 mg/week | 4 weeks | 50% | [1] |
| Total Cholesterol | 200 mg/week | 26 weeks | 19.4% | [10] |
| Lipoprotein(a) | 200 mg/week | 26 weeks | 21.1% | [10] |
| LDL-C | 200 mg/week | 26 weeks | 47% (in statin-intolerant patients) | [6] |
Table 2: Incidence of Elevated Liver Transaminases in this compound Clinical Trials
| Study Population | This compound Dose | Incidence of ALT/AST ≥ 3x ULN | Reference |
| Heterozygous Familial Hypercholesterolemia | 200 mg/week | 14.5% | [1] |
| Statin-Intolerant, High-Risk CVD | 200 mg/week | 33% | [6] |
| Heterozygous Familial Hypercholesterolemia with CAD | 200 mg/week | 6% (two consecutive measurements) | [10] |
| General Phase III data | 200 mg/week | 7% | [11] |
Experimental Protocols
Protocol 1: Standard Liver Function Monitoring
-
Baseline Assessment: Prior to the first dose of this compound, collect a blood sample to measure baseline levels of ALT, AST, alkaline phosphatase, and total bilirubin.
-
Routine Monitoring: Collect blood samples for ALT and AST measurement weekly for the first month of treatment, then monthly thereafter.
-
Data Analysis: Compare all post-treatment measurements to the baseline values and the established upper limit of normal (ULN).
Protocol 2: Investigating a Reduced Dosing Regimen
-
Subject Allocation: Randomly assign subjects to one of two groups:
-
Group A: Standard dose (e.g., 200 mg this compound weekly).
-
Group B: Reduced dose (e.g., 70 mg this compound thrice weekly).
-
-
Treatment Period: Administer the assigned this compound dose for a predefined period (e.g., 26 weeks).
-
Monitoring:
-
Measure ALT and AST levels weekly for the first month, then bi-weekly for the remainder of the treatment period.
-
Measure LDL-C and ApoB levels at baseline and at the end of the treatment period.
-
-
Endpoint Analysis: Compare the incidence of ALT/AST elevations (≥3x ULN) and the mean percentage reduction in LDL-C and ApoB between the two groups.
Visualizations
Caption: this compound inhibits ApoB-100 synthesis, reducing VLDL secretion and potentially causing hepatic steatosis.
Caption: Experimental workflow for comparing standard versus reduced this compound dosage regimens.
Caption: Decision tree for managing elevated liver function tests (LFTs) during this compound experiments.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medscape.com [medscape.com]
- 4. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 11. fiercebiotech.com [fiercebiotech.com]
Troubleshooting poor Mipomersen efficacy in in vitro models
Welcome to the technical support center for troubleshooting poor Mipomersen efficacy in in vitro models. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and troubleshooting tips for in vitro experiments with this compound.
Q1: What is the mechanism of action for this compound, and how should this influence my in vitro model design?
A1: this compound is a second-generation antisense oligonucleotide (ASO) that specifically targets the messenger RNA (mRNA) for human apolipoprotein B-100 (ApoB-100).[1][2][3] It operates through an RNase H1-dependent mechanism.[4] this compound binds to the complementary sequence on the ApoB-100 mRNA, forming an RNA/DNA heteroduplex. This duplex is recognized and cleaved by RNase H1, an endogenous enzyme, leading to the degradation of the ApoB mRNA.[4] This prevents the translation of the ApoB-100 protein, ultimately reducing its synthesis and secretion.[1][3]
Your in vitro model should ideally consist of human-derived cells that endogenously express ApoB-100 and have active RNase H1. Hepatocyte-derived cell lines such as HepG2 and Huh-7, or primary human hepatocytes, are the most relevant models as the liver is the primary site of ApoB-100 production.[1][5][6]
Q2: I am observing lower than expected ApoB-100 knockdown. What are the potential causes and solutions?
A2: Several factors can contribute to poor this compound efficacy in vitro. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Model | - Confirm ApoB Expression: Ensure your chosen cell line expresses sufficient levels of ApoB-100 mRNA and protein at baseline.[7] - Cell Line Authenticity: Verify the identity of your cell line (e.g., via STR profiling) to rule out contamination or misidentification. |
| Inefficient this compound Delivery | - Gymnotic Delivery Optimization: this compound can be taken up by cells without a transfection reagent (gymnotic delivery).[8][9][10][11] This process is slower and may require higher concentrations (micromolar range) and longer incubation times (48-72 hours or longer).[8][12] - Transfection Reagent Optimization: If using a transfection reagent like Lipofectamine RNAiMAX, optimize the reagent-to-ASO ratio and the final concentration of this compound.[13][14][15] High concentrations can be cytotoxic. - Serum Considerations: Some transfection reagents are inhibited by serum. Check the manufacturer's protocol. For gymnotic delivery, serum proteins may interact with the ASO. |
| Incorrect Dosing or Incubation Time | - Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell model. Efficacy is dose-dependent.[1][2][16][17] - Time-Course Experiment: Assess ApoB mRNA and protein knockdown at various time points (e.g., 24, 48, 72 hours) to identify the optimal incubation period. |
| Issues with Readout Assays | - RNA Quality: Ensure high-quality, intact RNA is isolated for qRT-PCR. Use appropriate housekeeping genes for normalization. - Protein Extraction and Detection: For Western blot or ELISA, ensure complete protein extraction and use a validated antibody for ApoB-100.[18][19][20][21][22] |
| Cell Culture Conditions | - Cell Confluency: Plate cells at a consistent density. Overly confluent or sparse cultures can affect transfection efficiency and gene expression. - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. |
| This compound Integrity | - Proper Storage: Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Nuclease Contamination: Use nuclease-free water and supplies to prevent degradation of the ASO. |
Q3: How do I choose between gymnotic delivery and using a transfection reagent?
A3: The choice depends on your experimental goals and cell type.
-
Gymnotic Delivery: This method relies on the natural uptake of ASOs by cells and is more representative of the in vivo situation where this compound is not formulated with a delivery vehicle.[8][9][11] It is suitable for longer-term studies and for assessing the intrinsic activity of the ASO. However, it generally requires higher concentrations and longer incubation times.[8][12]
Q4: What are the critical controls I should include in my experiments?
A4: Rigorous controls are essential for interpreting your data correctly.
| Control Type | Purpose | Description |
| Untreated Control | To establish baseline ApoB expression and assess the general health of the cells. | Cells cultured under the same conditions without any treatment. |
| Transfection Reagent Only | To control for any effects of the delivery vehicle on cell viability and gene expression. | Cells treated with the transfection reagent in the absence of this compound. |
| Scrambled ASO Control | To control for non-sequence-specific effects of the ASO chemistry and delivery. | An ASO with the same length and chemical modifications as this compound but with a scrambled nucleotide sequence that does not target any known mRNA. |
| Mismatch ASO Control | To demonstrate the sequence specificity of this compound's effect. | An ASO with the same length and modifications as this compound but with a few nucleotide mismatches to the ApoB mRNA target sequence. |
| Positive Control ASO | To validate the experimental system and confirm that the cells are responsive to ASO treatment. | An ASO with a known and validated effect in your cell model (if available). |
Q5: I'm concerned about potential off-target effects and cytotoxicity. How can I assess these?
A5: It's crucial to evaluate the specificity and safety of this compound in your in vitro model.
-
Cytotoxicity Assays: Monitor cell viability using assays such as MTT, MTS, or LDH release assays. Perform these in parallel with your dose-response experiments to identify concentrations that are effective without being overly toxic.
-
Off-Target Gene Expression Analysis: Use techniques like RNA-sequencing or microarray analysis to assess global changes in gene expression following this compound treatment. This can help identify any unintended off-target effects.
-
Hepatotoxicity Biomarkers: In hepatocyte models, you can measure biomarkers of liver injury, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the culture medium.
Quantitative Data Summary
Table 1: this compound Dose-Dependent Efficacy in Clinical Trials
| Study Population | This compound Dose | Mean LDL-C Reduction | Mean ApoB Reduction | Reference |
| Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease | 200 mg/week for 26 weeks | -28% | -26.3% | [24] |
| Statin-Intolerant High-Risk Patients | 200 mg/week | -47% | -46% | [25] |
| Mild Dyslipidemia (Phase I) | 200 mg | ~50% (ApoB) | Not Reported | [1] |
Table 2: Preclinical this compound Efficacy
| Model | Parameter | Value | Reference |
| Human ApoB Transgenic Mice | Liver EC50 | 119 ± 15 µg/g | [16] |
| Human ApoB Transgenic Mice | Plasma Trough EC50 | 18 ± 4 ng/mL | [16] |
Experimental Protocols
Protocol 1: this compound Delivery using Lipofectamine RNAiMAX in HepG2 Cells
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium.[13][14]
-
Complex Preparation (per well):
-
In tube A, dilute the desired amount of this compound (e.g., for a final concentration of 10-50 nM) in 50 µL of Opti-MEM® I Reduced Serum Medium. Mix gently.
-
In tube B, dilute 1 µL of Lipofectamine® RNAiMAX in 50 µL of Opti-MEM® I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[13]
-
Combine the diluted this compound and diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.[13]
-
-
Transfection: Add the 100 µL of the this compound-Lipofectamine® RNAiMAX complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for RNA or protein analysis to determine the extent of ApoB knockdown.
Protocol 2: Gymnotic Delivery of this compound to Primary Human Hepatocytes
-
Cell Seeding: Plate primary human hepatocytes in collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
This compound Preparation: Dilute this compound to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in the appropriate cell culture medium.
-
Treatment: Aspirate the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for an extended period, typically 48-72 hours or longer, to allow for sufficient uptake and target engagement.[8][12]
-
Analysis: After the incubation period, collect the cell lysate for ApoB mRNA (qRT-PCR) and protein (Western blot or ELISA) quantification. The culture supernatant can also be collected to measure secreted ApoB.
Protocol 3: Quantification of Secreted ApoB-100 by ELISA
-
Sample Collection: Collect the cell culture supernatant at the end of the this compound treatment period. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercially available human ApoB ELISA kit.[18][19][20][21][22] Follow the manufacturer's instructions, which typically involve the following steps:
-
Prepare standards and samples. Samples may require dilution.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate to allow ApoB to bind to the capture antibody.
-
Wash the wells to remove unbound components.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the wells.
-
Add the substrate and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of ApoB in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound and other therapies for the treatment of severe familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncardia.com [ncardia.com]
- 8. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 9. Silencing of gene expression by gymnotic delivery of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 14. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 15. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Human Apolipoprotein B ELISA Kit (ab190806) | Abcam [abcam.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. Determination of apolipoprotein B-48 in serum by a sandwich ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transfecting Stealth using Lipofectamine RNAiMAX | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 25. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Mipomersen in experimental buffers
Welcome to the technical support center for Mipomersen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes it susceptible to degradation?
A1: this compound is a second-generation antisense oligonucleotide (ASO). It is a 20-nucleotide chain with a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (2'-MOE) modifications on the ribose units of the flanking nucleotides. While these modifications provide significant resistance to nuclease-mediated degradation compared to unmodified RNA or DNA, this compound can still be degraded by a few key mechanisms. The primary route of degradation is enzymatic cleavage by endonucleases and exonucleases.[1][2] Chemical degradation can also occur through hydrolysis, particularly under acidic conditions which can lead to depurination, and desulfurization of the phosphorothioate backbone, which can be accelerated by elevated temperatures and the presence of certain metal ions.[3]
Q2: What is the optimal buffer for storing and using this compound in my experiments?
A2: For optimal stability, this compound should be stored and used in a slightly basic, buffered solution that is free of nucleases. The recommended buffer is a TE (Tris-EDTA) buffer, typically 10 mM Tris-HCl, 1 mM EDTA, with a pH of 8.0. Tris buffers the solution to a pH that minimizes acid-catalyzed hydrolysis, while EDTA chelates divalent cations that are essential cofactors for many nucleases. If your experiment is sensitive to EDTA, a buffer of 10 mM Tris-HCl, pH 8.0, can be used as an alternative. Storing this compound in nuclease-free water is not recommended due to potential pH fluctuations.
Q3: How should I properly store my this compound aliquots?
A3: this compound should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Repetitive freezing and thawing can lead to the physical degradation of the oligonucleotide.[4][5][6] When preparing to use an aliquot, it should be thawed on ice.
Q4: Can I use common laboratory buffers like PBS or saline for my experiments with this compound?
A4: While Phosphate-Buffered Saline (PBS) is a common buffer, it is not ideal for the long-term stability of this compound. PBS typically has a neutral pH of around 7.4 and lacks a chelating agent like EDTA, offering less protection against nucleases compared to TE buffer. For short-term experiments, the use of PBS may be acceptable, but for incubations longer than a few hours, stability may be compromised. Saline (0.9% NaCl) is not a buffer and should not be used for storing this compound as it does not control the pH.
Q5: My experiment is conducted in cell culture media. How stable is this compound in this environment?
A5: Cell culture media, especially when supplemented with serum, contain nucleases that can degrade this compound. The phosphorothioate backbone and 2'-MOE modifications of this compound offer substantial protection, but degradation can still occur over time.[7][8] The rate of degradation will depend on the cell line, the type and percentage of serum used, and the overall health of the culture, as stressed or dying cells can release higher levels of nucleases.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of this compound activity or inconsistent results | 1. Degradation of this compound stock: Repeated freeze-thaw cycles, improper storage temperature, or long-term storage in a suboptimal buffer.2. Nuclease contamination: Contamination of buffers, tips, or tubes with nucleases.3. pH-induced degradation: Use of acidic buffers or unbuffered solutions like water. | 1. Prepare fresh aliquots from a validated stock. Avoid more than 3-5 freeze-thaw cycles. Store at -20°C or below in TE buffer (pH 8.0).2. Use certified nuclease-free reagents and consumables. Dedicate a set of pipettes for oligonucleotide work. 3. Verify the pH of your experimental buffers. Use TE buffer (pH 8.0) for dilutions and short-term storage. |
| Smearing or multiple bands on a gel analysis of this compound | 1. Nuclease degradation: The presence of nucleases in the sample or loading buffer is causing random cleavage.2. Chemical degradation: Hydrolysis or other chemical modifications leading to a heterogeneous population of molecules. | 1. Prepare samples in TE buffer. Add a nuclease inhibitor to your experimental system if compatible.2. Ensure all solutions are at the correct pH and avoid prolonged exposure to harsh conditions (e.g., high temperature, extreme pH). |
| Precipitation of this compound upon thawing or dilution | 1. High concentration: The concentration of the this compound solution may be too high, especially in the presence of certain salts.2. Interaction with divalent cations: High concentrations of divalent cations can sometimes cause precipitation of phosphorothioate oligonucleotides. | 1. Gently warm the solution to 37°C and vortex briefly. If precipitation persists, consider diluting the stock solution.2. If high concentrations of divalent cations are required for your experiment, test for solubility at the final concentration before proceeding. |
Data Presentation
Table 1: Estimated Stability of this compound in Various Experimental Buffers
The following table provides an estimate of the relative stability of this compound in common laboratory buffers based on established principles of oligonucleotide chemistry. The values represent the hypothetical percentage of intact this compound remaining after incubation under different conditions.
| Buffer (at 37°C) | Composition | pH | Estimated % Intact (after 24h) | Estimated % Intact (after 72h) | Rationale |
| TE Buffer | 10 mM Tris, 1 mM EDTA | 8.0 | >98% | >95% | Optimal pH; EDTA chelates divalent cations, inhibiting nucleases. |
| Tris Buffer | 10 mM Tris | 8.0 | ~95% | ~90% | Optimal pH, but lacks EDTA for nuclease inhibition. |
| PBS | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ | 7.4 | ~90% | ~80% | Near-neutral pH offers some stability, but lacks a chelating agent. |
| HEPES Buffer | 25 mM HEPES | 7.2 | ~88% | ~75% | Near-neutral pH, but no nuclease inhibition. |
| Nuclease-Free Water | H₂O | ~7.0 (variable) | ~85% | <70% | Unbuffered, pH can drop due to dissolved CO₂, leading to acid hydrolysis. |
| Citrate Buffer | 0.1 M Citrate | 5.0 | <60% | <40% | Acidic pH promotes depurination and hydrolysis. |
| Cell Culture Medium + 10% FBS | Complex Mixture | ~7.4 | 70-85% | 50-70% | Contains nucleases, leading to enzymatic degradation. Stability is highly variable. |
Note: These are estimated values for illustrative purposes. Actual stability will vary depending on the specific experimental conditions, including the presence of contaminating nucleases.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the qualitative assessment of this compound integrity.
Materials:
-
This compound aliquots
-
Experimental buffers to be tested (e.g., TE, PBS, nuclease-free water)
-
Nuclease-free water
-
20% denaturing polyacrylamide gel (containing 7M urea)
-
1X TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer (e.g., 2X formamide loading dye)
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Methodology:
-
Prepare solutions of this compound at a final concentration of 1-5 µM in each of the experimental buffers to be tested.
-
Incubate the solutions at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 8, 24, 48 hours), take an aliquot of each solution.
-
Immediately mix the aliquot with an equal volume of 2X formamide loading dye to stop any enzymatic reactions and denature the oligonucleotide.
-
Store the quenched samples at -20°C until all time points are collected.
-
Assemble the PAGE apparatus and pre-run the 20% denaturing gel in 1X TBE buffer for 30 minutes.
-
Load an equal amount of each sample into the wells of the gel.
-
Run the gel at a constant voltage until the tracking dye has migrated to the bottom of the gel.
-
Carefully remove the gel and stain with a nucleic acid stain according to the manufacturer's instructions.
-
Image the gel using a gel imaging system. Degradation will be visible as a decrease in the intensity of the main this compound band and the appearance of lower molecular weight bands or a smear.
Visualizations
Caption: Primary degradation pathways for this compound in experimental settings.
Caption: A logical workflow for troubleshooting this compound stability issues.
Caption: Experimental workflow for assessing this compound stability via PAGE.
References
- 1. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. How do freeze thaw cycles affect oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro pharmacokinetics of phosphorothioate antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of phosphorothioate capping on antisense oligonucleotide stability, hybridization and antiviral efficacy versus herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Screening of Nuclease Activity using Nucleic Acid Probes [jove.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and assessing the immunogenicity of Mipomersen and other antisense oligonucleotides (ASOs) in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation antisense oligonucleotide (ASO) designed to treat homozygous familial hypercholesterolemia.[1][2] It is a synthetic strand of nucleic acids, approximately 20 base pairs long, that is complementary to the messenger RNA (mRNA) for human apolipoprotein B-100 (ApoB-100).[2][3] After subcutaneous injection, this compound travels to the liver where it binds to the ApoB-100 mRNA.[1][2] This binding leads to the degradation of the mRNA by an enzyme called RNase H1, which prevents the translation of the ApoB-100 protein.[3][4] The reduction in ApoB-100, a key structural component of atherogenic lipoproteins, results in lower levels of low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein (VLDL), and Lipoprotein(a).[2][3][5]
Q2: What are the primary immunogenicity concerns for antisense oligonucleotides like this compound?
While oligonucleotides are generally considered to have a lower immunogenicity risk compared to larger protein therapeutics, they can still elicit unwanted innate and adaptive immune responses.[6][7] The primary concerns in preclinical studies include:
-
Anti-Drug Antibodies (ADAs): The development of antibodies that bind to this compound. While detected in some clinical trials, they did not appear to impact efficacy.[8] However, assessing ADA is considered a prudent part of the safety evaluation.[9][10]
-
Innate Immune Activation (Cytokine Release): ASOs can be recognized by components of the innate immune system, such as Toll-like receptors (TLRs), which can lead to the release of pro-inflammatory cytokines and chemokines.[11][12] This can manifest as flu-like symptoms.[1]
-
Complement Activation: The phosphorothioate backbone modification, common in ASOs to increase stability, can activate the complement system, particularly the alternative pathway.[12] This is a known class effect for ASOs and can be more pronounced in certain preclinical species like monkeys.[13][14] Repeated complement activation has been associated with vascular inflammation in animal models.[13]
-
Injection Site Reactions (ISRs): Local inflammatory responses at the site of subcutaneous injection are a common adverse event with this compound.[2][15]
Q3: How does the chemical nature of this compound contribute to its immunogenicity?
The immunogenicity of ASOs is influenced by their chemical properties:
-
Phosphorothioate (PS) Backbone: This modification, which replaces a non-bridging oxygen with sulfur, enhances nuclease resistance but is also a primary driver of hybridization-independent off-target effects, including complement activation and innate immune stimulation.[11][12]
-
2'-O-Methoxyethyl (2'-MOE) "Wings": this compound is a "second-generation" ASO with 2'-MOE modifications at the ends of the sequence.[4][16] These modifications increase binding affinity and stability but can also be recognized by the immune system.
-
Unmethylated CpG Motifs: Certain nucleotide sequences, particularly unmethylated CpG dinucleotides, can be recognized by TLR9, a pattern recognition receptor, leading to a potent inflammatory response. While therapeutic ASOs are typically designed to avoid these motifs, sequence-related immunogenicity is a key consideration.
Q4: Is immunogenicity assessment required for preclinical studies of ASOs?
Yes. While there are no specific regulatory guidelines solely for ASO immunogenicity, regulatory bodies like the FDA emphasize its importance.[11][17] The general approach is to adapt principles from the safety assessment of both small molecules and biologics.[11][18] A multi-tiered, risk-based immunogenicity assessment is recommended for all oligonucleotide therapeutics.[6][7][11]
Q5: Are non-human primates (NHPs) a suitable model for studying this compound-related immunogenicity?
NHPs are a frequently used toxicological model for ASOs. However, it is important to note that monkeys can be more sensitive to ASO-induced complement activation than humans.[14] This can lead to an over-prediction of complement-related risks.[14] Therefore, while NHP data is valuable, results should be interpreted with caution when extrapolating to human risk.
Troubleshooting Guides
Troubleshooting High Background in Anti-Mipomersen ADA ELISA
High background can obscure true positive signals and reduce assay sensitivity. The table below outlines common causes and solutions.[19][20][21]
| Problem | Potential Cause | Recommended Solution |
| High signal in all wells, including blanks | 1. Inadequate Washing: Residual unbound conjugate remains in the wells. | - Increase the number of wash cycles (e.g., from 3 to 5).- Increase the soak time for the wash buffer in the wells (e.g., 30 seconds).- Ensure complete aspiration of well contents after each wash.[20][21] |
| 2. Substrate Issues: Substrate solution is contaminated or has been exposed to light. | - Prepare fresh substrate solution immediately before use.[21]- Store substrate components protected from light. | |
| 3. Excessive Conjugate Concentration: The concentration of the detection reagent (e.g., Streptavidin-HRP) is too high. | - Reduce the concentration of the detection reagent.[19]- Titrate the detection reagent to find the optimal concentration. | |
| High signal in negative control wells | 1. Incomplete Blocking: Non-specific binding sites on the plate are not fully blocked. | - Increase blocking time (e.g., to 1-2 hours) or perform blocking overnight at 4°C.- Try a different blocking buffer (e.g., 5% BSA or non-fat dry milk).[20] |
| 2. Cross-Reactivity: The detection antibody or other reagents are cross-reacting with components in the negative control matrix. | - Add a blocking reagent to the wash buffer.[19]- Ensure the use of high-quality, affinity-purified antibodies. | |
| 3. Plate Contamination: Cross-contamination between wells during pipetting. | - Use fresh pipette tips for every standard, control, and sample.[19]- Pipette carefully to avoid splashing between wells. | |
| Edge Effects | 1. Uneven Temperature: The outer wells of the plate are exposed to different temperatures than the inner wells during incubation. | - Use a water bath incubator for more uniform temperature distribution.- Avoid using the outer wells of the plate for samples or standards.[20] |
| 2. Evaporation: Sample volume in outer wells evaporates more quickly. | - Use plate sealers and ensure they are pressed on firmly to create a tight seal.[20]- Maintain humidity in the incubator. |
Key Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol describes a common format for detecting antibodies against this compound in preclinical serum samples.
Methodology:
-
Plate Coating:
-
Dilute this compound-Biotin conjugate and this compound-Digoxigenin (or other hapten) conjugate to an optimized concentration (e.g., 1-2 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the mixed coating solution to each well of a high-binding 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3-5 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., PBS with 1-5% BSA).
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample Incubation:
-
Wash the plate as described in step 2.
-
Prepare dilutions of standards (positive control anti-Mipomersen antibody), controls, and test samples in Assay Diluent (e.g., Blocking Buffer). A minimum dilution of 1:10 is recommended to reduce matrix effects.
-
Add 100 µL of prepared standards, controls, and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT with gentle shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate as described in step 2.
-
Add 100 µL/well of anti-Digoxigenin-HRP (or other anti-hapten conjugate) diluted in Assay Diluent.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Substrate Development:
-
Wash the plate as described in step 2.
-
Add 100 µL/well of TMB Substrate Solution.
-
Incubate in the dark at RT for 15-30 minutes, monitoring for color development.
-
-
Stopping the Reaction:
-
Add 100 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm (with a reference wavelength of 620 nm) within 15 minutes of adding the Stop Solution.
-
-
Analysis:
-
Calculate a cut point from the negative control samples to differentiate between positive and negative ADA responses.
-
Protocol 2: In Vitro Cytokine Release Assay
This assay assesses the potential of this compound to induce cytokine release from human immune cells.[22][23][24]
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood from at least three healthy donors using Ficoll-Paque density gradient centrifugation.[23][24]
-
Alternatively, use fresh human whole blood collected with Hirudin as the anticoagulant (Heparin and EDTA can interfere with oligonucleotide uptake).[22]
-
-
Cell Plating:
-
Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well tissue culture plate at a density of 1 x 10⁶ cells/mL (2 x 10⁵ cells/well).
-
If using whole blood, dilute it 1:1 with RPMI-1640 medium and add 200 µL per well.
-
-
Stimulation:
-
Prepare a dilution series of this compound in culture medium. Include a vehicle control (saline) and positive controls (e.g., LPS for TLR4, R848 for TLR7/8).[22]
-
Add the test articles to the wells containing cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentration of key cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ, IFN-α) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[25]
-
-
Analysis:
-
Compare the levels of cytokines released in this compound-treated wells to the vehicle control. A significant increase suggests a potential for innate immune stimulation.
-
Protocol 3: In Vitro Complement Activation Assay
This assay measures the activation of the complement cascade by this compound, typically by quantifying a terminal complement complex component.
Methodology:
-
Serum Preparation:
-
Pool normal human serum from multiple donors. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure:
-
Thaw serum on ice.
-
In a 96-well plate, add diluted this compound to the serum. Include a vehicle control (saline) and a positive control known to activate complement (e.g., Zymosan or aggregated human IgG).
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement activation.
-
Stop the reaction by adding an excess of EDTA solution.
-
-
Quantification of sC5b-9:
-
Use a commercial ELISA kit to measure the concentration of the soluble terminal complement complex (sC5b-9) in the treated serum samples, following the manufacturer's instructions.
-
-
Analysis:
-
Compare the levels of sC5b-9 generated in the this compound-treated samples to the vehicle control. A dose-dependent increase in sC5b-9 indicates complement activation potential.
-
Visualizations
Caption: ASO-mediated innate immune activation via TLR9 signaling.
Caption: Experimental workflow for an anti-drug antibody (ADA) bridging ELISA.
Caption: Troubleshooting decision tree for an unexpected positive ADA result.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Considerations in the Immunogenicity Assessment Strategy for Oligonucleotide Therapeutics (ONTs) | Semantic Scholar [semanticscholar.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. immuneed.com [immuneed.com]
- 15. The Effect of this compound in the Management of Patients with Familial Hypercholesterolemia: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical safety assessments of mRNA-targeting oligonucleotide therapeutics [jstage.jst.go.jp]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. product.atagenix.com [product.atagenix.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 23. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 24. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 25. promab.com [promab.com]
Technical Support Center: Mipomersen and Extra-Hepatic Tissue Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mipomersen and other antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering these therapeutics to extra-hepatic tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation antisense oligonucleotide designed to treat homozygous familial hypercholesterolemia.[1][2] It is a synthetic strand of nucleic acids, approximately 20 base pairs long, that is complementary to the messenger RNA (mRNA) for apolipoprotein B-100 (apoB-100).[2] By binding to the apoB-100 mRNA in the liver, this compound triggers its degradation by an enzyme called RNase H, which in turn prevents the production of the apoB-100 protein.[1][3][4] This ultimately leads to reduced levels of low-density lipoprotein cholesterol (LDL-C) and other atherogenic lipoproteins.[2][5]
Q2: What are the primary challenges in delivering this compound and other ASOs to extra-hepatic tissues?
While this compound is effective in the liver, delivering it and other ASOs to tissues outside the liver presents several challenges:
-
Poor Cellular Uptake: ASOs are large, negatively charged molecules that do not easily cross the cell membrane.[1][6]
-
Nuclease Degradation: Unmodified oligonucleotides are quickly broken down by enzymes called nucleases in the bloodstream and tissues.[1][6]
-
Tissue-Specific Barriers: Each tissue has unique physiological barriers, such as the blood-brain barrier in the central nervous system, that can prevent ASO entry. For muscle tissue, the integrity of the cell membrane can hinder systemic ASO delivery.[1]
-
Lack of Specific Receptors: The high efficiency of liver uptake is largely due to the asialoglycoprotein receptor (ASGPR) which recognizes GalNAc-conjugated ASOs.[7] Many extra-hepatic tissues lack such highly expressed, specific receptors for ASO uptake.
-
Off-Target Effects: ASOs can sometimes bind to unintended RNA sequences or proteins, leading to unwanted side effects in various tissues.[8][9]
Q3: What strategies can be employed to enhance the delivery of ASOs to extra-hepatic tissues?
Several strategies are being explored to overcome the challenges of extra-hepatic ASO delivery:
-
Chemical Modifications: Second-generation ASOs like this compound incorporate chemical modifications, such as a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (2'-MOE) sugars, to increase their resistance to nucleases and enhance their binding to plasma proteins, which aids in their distribution to various tissues.[10]
-
Conjugation to Targeting Moieties: ASOs can be linked to molecules (ligands) that bind to specific receptors on the surface of target cells. Examples include:
-
Lipids and Cholesterol: These can facilitate association with lipoproteins, which are then taken up by cells via lipoprotein receptors.[11]
-
Peptides: Cell-penetrating peptides (CPPs) can help transport ASOs across the cell membrane.[7][11]
-
Antibodies: Antibody-oligonucleotide conjugates can target specific cell surface antigens.
-
Aptamers: These are short nucleic acid sequences that can bind to specific molecular targets.
-
-
Formulation in Nanoparticles: Encapsulating ASOs in lipid nanoparticles (LNPs) or polymeric nanoparticles can protect them from degradation in the bloodstream and improve their delivery to target tissues.[3][6]
Q4: How can I quantify the concentration of this compound or other ASOs in extra-hepatic tissues?
Several methods are available to measure ASO concentrations in tissues:
-
Quantitative Polymerase Chain Reaction (qPCR)-based assays: Techniques like SplintR qPCR are highly sensitive and can detect low levels of ASOs in various tissues, including the heart, lung, kidney, muscle, and brain.[5][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Hybridization ELISAs can also be used for ASO quantification in tissue lysates.
-
In Situ Hybridization (ISH): Techniques like miRNAscope allow for the visualization and localization of unlabeled ASOs within the cellular and subcellular compartments of tissue sections.[13][14]
-
Coherent Anti-Stokes Raman Scattering (CARS) Imaging: This advanced imaging technique can detect the unique vibrational signatures of unlabeled ASOs at a subcellular resolution.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common method for quantifying oligonucleotides in biological matrices, though it can be challenging due to the physicochemical properties of ASOs.
Q5: What are the key considerations for designing in vivo experiments with ASOs targeting extra-hepatic tissues?
When designing in vivo studies, it is crucial to include proper controls to ensure that any observed effects are due to the specific action of the ASO.[15][16][17] Key considerations include:
-
Control Oligonucleotides:
-
Mismatch Control: An oligonucleotide with a similar chemical composition but with a few mismatched bases that should not bind to the target RNA.
-
Scrambled Control: An oligonucleotide with the same base composition as the active ASO but in a randomized sequence.
-
-
Dose-Response Studies: It is important to perform dose-response experiments to determine the effective concentration of the ASO and to identify potential toxicities at higher doses.[17]
-
Assessment of Target Engagement: Measure the levels of the target mRNA (e.g., via qPCR) and protein (e.g., via Western blot) to confirm that the ASO is hitting its intended target.[16]
-
Evaluation of Off-Target Effects: Analyze the expression of predictable off-target genes and monitor for any unexpected phenotypes or toxicities.[8][18]
-
Pharmacokinetic and Biodistribution Studies: Determine the concentration of the ASO in the target tissue and other organs over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[19][20]
Troubleshooting Guides
Issue 1: Low or no target knockdown in the desired extra-hepatic tissue.
| Potential Cause | Troubleshooting Step |
| Poor ASO stability | * Ensure your ASO has appropriate chemical modifications (e.g., PS backbone, 2' modifications) to prevent rapid degradation.[6] * Consider formulating the ASO in lipid or polymeric nanoparticles to protect it from nucleases.[3][6] |
| Inefficient cellular uptake | * If using an unconjugated ASO, consider conjugating it to a targeting ligand specific for a receptor on your target cell type.[7][11] * For in vitro experiments, transfection reagents can be used to facilitate ASO entry into cells. For in vivo studies, cell-penetrating peptides can be conjugated to the ASO.[11] |
| Suboptimal ASO sequence design | * Redesign the ASO to target a different, more accessible region of the target mRNA. * Perform a screen of multiple ASO sequences to identify the most potent one. |
| Incorrect dosage or administration route | * Perform a dose-escalation study to find the optimal dose for your target tissue. * Consider alternative administration routes that may provide better access to the target tissue (e.g., intrathecal injection for the central nervous system).[10] |
Issue 2: Observed toxicity or off-target effects in extra-hepatic tissues.
| Potential Cause | Troubleshooting Step |
| Hybridization-dependent off-target effects | * Use bioinformatics tools to screen your ASO sequence for potential off-target binding sites in the transcriptome of your target tissue.[8] * Test a second ASO targeting a different region of the same mRNA to see if the off-target effect is sequence-specific.[17] * Include mismatch and scrambled control oligonucleotides in your experiments to differentiate between sequence-specific and non-specific effects.[17] |
| Hybridization-independent off-target effects | * Some ASO chemistries or sequence motifs (e.g., CpG motifs) can cause immune stimulation or interact non-specifically with proteins.[16] * Consider using ASOs with different chemical modification patterns. |
| Dose-related toxicity | * Lower the dose of the ASO to the minimum effective concentration to reduce the likelihood of off-target effects.[21] |
| Accumulation in non-target organs | * Enhance the targeting of your ASO to the desired tissue by using a specific ligand conjugation strategy.[11] This can help to reduce exposure and potential toxicity in other organs. |
Quantitative Data Summary
Table 1: Biodistribution of a Non-conjugated Locked Nucleic Acid (LNA) ASO in Mice
| Tissue | Concentration (nmol/g) at 72h post-dose |
| Liver | ~10-100 |
| Kidney | ~10-100 |
| Heart | ~1-10 |
| Lung | ~1-10 |
Data are approximate and can vary based on the specific ASO sequence and mouse strain. Data synthesized from[19].
Table 2: Efficacy of a Non-conjugated LNA ASO in Different Tissues
| Tissue | Maximum Target RNA Knockdown (%) |
| Liver | 85 |
| Kidney | 60 |
| Lung | 52 |
| Heart | 23 |
Data are for a specific LNA ASO targeting Malat1 lncRNA and may not be representative of all ASOs.[19]
Experimental Protocols
Protocol 1: Quantification of ASO in Tissues using SplintR qPCR
This protocol provides a general overview of the SplintR qPCR assay for ASO quantification in tissue samples.[5][12]
-
Tissue Homogenization:
-
Excise the tissue of interest and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
ASO Standard Curve Preparation:
-
Prepare a serial dilution of your ASO of known concentration in lysis buffer from a naive animal of the same species to create a standard curve.
-
-
Ligation Reaction:
-
In a PCR tube, combine the tissue lysate supernatant (or ASO standard), SplintR ligase, SplintR ligation buffer, and the specific DNA probes that are complementary to your ASO.
-
Incubate the reaction according to the manufacturer's instructions to allow the probes to ligate on the ASO template.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers that amplify the ligated product.
-
Use a standard qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq values of the ASO standards against their known concentrations.
-
Determine the concentration of the ASO in your tissue samples by interpolating their Cq values on the standard curve.
-
Protocol 2: Assessment of Target mRNA Knockdown by RT-qPCR
-
RNA Extraction:
-
Homogenize the tissue sample in a lysis buffer containing a chaotropic agent (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the cDNA using primers specific for your target mRNA and a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.
-
Use a standard qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression of your target mRNA in the ASO-treated samples compared to the control-treated samples using the delta-delta Ct method.
-
Visualizations
References
- 1. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
- 10. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing oligonucleotide therapeutics: conjugation strategies for extrahepatic delivery [insights.bio]
- 12. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Localization of unlabeled bepirovirsen antisense oligonucleotide in murine tissues using in situ hybridization and CARS imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Animal Models for Mipomersen Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in Mipomersen studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Unexpected Variability in Lipid Profile Reduction
Question: We are observing high variability in the reduction of LDL-C and ApoB levels between individual animals within the same treatment group. What could be the cause, and how can we troubleshoot this?
Answer:
High variability in therapeutic response is a known characteristic of this compound treatment.[1] However, several experimental factors can be optimized to reduce this variability:
-
Animal Strain and Genetics: Ensure that the animal model is genetically homogenous. Inbred strains (e.g., C57BL/6) are recommended to minimize genetic variation. For familial hypercholesterolemia (FH) models, confirm the genetic background of the LDLr-/- or human ApoB transgenic mice.
-
Dietary Control: The composition of the diet can significantly impact lipid profiles. Ensure a consistent, high-fat diet is provided to all animals to induce a stable hyperlipidemic phenotype before starting treatment.[2] Monitor food intake to ensure equal consumption across all animals.
-
Dosing and Administration: Inconsistent subcutaneous injection technique can lead to variable absorption of this compound. Ensure all personnel are properly trained in subcutaneous injections in mice to deliver the compound to the same anatomical location and depth consistently.
-
Stress: Animal stress can influence physiological parameters, including lipid metabolism. Handle animals consistently and minimize environmental stressors.[3][4]
-
Baseline Measurement: Establish a stable baseline of hyperlipidemia before initiating treatment. This may require an extended dietary induction period.
Issue 2: Managing Injection Site Reactions
Question: Our mice are developing erythema and swelling at the injection site. How can we mitigate these injection site reactions (ISRs)?
Answer:
Injection site reactions are the most common adverse event associated with this compound.[1][5][6][7] While they are often mild to moderate, they can be a source of distress for the animals. The following refinements can help manage ISRs:
-
Injection Technique:
-
Rotate the injection site with each administration to prevent repeated irritation of the same area.
-
Ensure the injection is truly subcutaneous and not intradermal, which can increase local irritation.
-
Use a small gauge needle (e.g., 27-30G) to minimize tissue trauma.
-
-
Dose and Formulation:
-
Lowering the dose of this compound has been shown to reduce the incidence and severity of ISRs.[5][7] Consider a dose-response study to find the optimal therapeutic window with minimal side effects.
-
Ensure the this compound solution is at room temperature before injection, as cold solutions can cause discomfort.
-
-
Monitoring:
-
Visually inspect the injection site daily for signs of severe inflammation, ulceration, or necrosis.
-
Document the size and severity of any reactions. If severe reactions occur, consult with a veterinarian and consider adjusting the experimental protocol.
-
Issue 3: Detecting and Interpreting Hepatotoxicity
Question: We are concerned about the potential for this compound-induced hepatotoxicity. What are the key indicators, and how should we monitor for them?
Answer:
This compound treatment is associated with hepatotoxicity, primarily manifesting as hepatic steatosis (fatty liver) and elevations in liver transaminases (ALT and AST).[5][8][9][10][11]
-
Monitoring Liver Enzymes:
-
Histological Analysis:
-
At the end of the study, harvest the liver for histological analysis.
-
Hematoxylin and Eosin (H&E) Staining: To assess liver morphology, inflammation, and hepatocyte ballooning.[5][12][13]
-
Oil Red O Staining: To specifically visualize and quantify lipid accumulation (steatosis) in the liver.[2][9][12]
-
-
Interpretation:
-
This compound-induced hepatic steatosis is often characterized by simple steatosis without significant inflammation or fibrosis.[8][9] This is a key distinction from other forms of fatty liver disease.
-
Correlate the degree of steatosis with the levels of liver transaminases to get a comprehensive picture of liver health.
-
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for this compound studies?
A1: The choice of animal model depends on the specific research question:
-
LDL receptor-deficient (LDLr-/-) mice: These mice are a good model for familial hypercholesterolemia (FH) as they mimic the genetic defect in human FH patients.[1] They develop hypercholesterolemia, especially on a high-fat diet.
-
Human Apolipoprotein B (ApoB) transgenic mice: These mice are useful for studying the direct effect of this compound on human ApoB-100, as the drug is designed to target the human mRNA sequence.
-
Ldlr−/−Apobec1−/− mice: This double knockout model more closely simulates the metabolic and clinical aspects of homozygous FH in humans, with a lipoprotein profile similar to that of hoFH patients on a chow diet.[14]
-
Alternative Models: For broader studies on hyperlipidemia, hamsters and rabbits can also be considered as they have a lipid metabolism profile that is more similar to humans than mice.[1][6]
Q2: What is the recommended dosage and administration route for this compound in mice?
A2: this compound is administered via subcutaneous injection.[5] The dosage can vary, but preclinical studies have often used weekly doses.[15] A typical dose used in clinical trials for humans is 200 mg/week, which can be scaled down for mice based on body weight and surface area.[6][16] It is highly recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
Q3: How long does it take to see a significant reduction in lipid levels after starting this compound treatment?
A3: this compound has a long half-life of about one to two months.[14] In preclinical studies, a dose- and time-dependent reduction of ApoB-100 mRNA in the liver is observed.[1] In humans, steady-state plasma concentrations are typically achieved within six months of weekly therapy.[14][17] In mouse models, significant reductions in lipid levels can be observed within a few weeks of consistent treatment.
Q4: What are the key principles for refining animal studies with this compound to improve animal welfare?
A4: The principles of the 3Rs (Replacement, Reduction, and Refinement) are crucial for ethical animal research.[3][4][18][19][20]
-
Replacement: Where possible, use in vitro methods or computational modeling to answer specific research questions before moving to in vivo studies.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This can be achieved through careful experimental design, including power calculations to determine appropriate sample sizes.
-
Refinement:
-
Minimize pain and distress by using appropriate handling and injection techniques.
-
Provide environmental enrichment to reduce stress.[4]
-
Monitor animals closely for adverse effects and have clear humane endpoints in place.
-
Choose the least invasive methods for sample collection.
-
Data Presentation
Table 1: Summary of this compound Efficacy on Lipid Profiles in Preclinical and Clinical Studies
| Parameter | Animal Model/ Population | This compound Dose | Duration of Treatment | Mean Reduction (%) | Reference |
| LDL-C | Homozygous FH Patients | 200 mg/week | 26 weeks | 25% | [21] |
| LDL-C | Heterozygous FH Patients | 200 mg/week | 26 weeks | 28% | [1] |
| LDL-C | Severe Hypercholesterolemia | 200 mg/week | 26 weeks | 36% | [16][22] |
| ApoB | Mild Dyslipidemia (Humans) | 200 mg | 4 weeks | ~50% | [1] |
| ApoB | Severe Hypercholesterolemia | 200 mg/week | 26 weeks | 36% | [22] |
| Lp(a) | Homozygous FH Patients | 200 mg/week | 26 weeks | 31% | [21] |
| Lp(a) | Severe Hypercholesterolemia | 200 mg/week | 26 weeks | 33% | [22] |
| Total Cholesterol | Hyperlipidemic Mice | Not Specified | Not Specified | Dose-dependent | [5] |
| Triglycerides | Severe Hypercholesterolemia | 200 mg/week | 26 weeks | Significant Reduction | [5] |
Note: The efficacy of this compound can vary depending on the specific animal model, genetic background, diet, and experimental conditions. The data from human clinical trials is provided for context.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
-
Preparation:
-
Allow the this compound solution to come to room temperature before injection.
-
Prepare the appropriate dose based on the animal's body weight.
-
Use a sterile insulin syringe with a 27-30 gauge needle.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck to expose the dorsal side.
-
-
Injection:
-
Lift a fold of skin in the mid-scapular region.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Inject the solution slowly into the subcutaneous space.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visually inspect the injection site daily for signs of irritation.
-
Protocol 2: Blood Collection for Lipid Analysis
-
Method:
-
Sample Processing:
-
Lipid Analysis:
-
Use commercially available enzymatic kits to measure total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma samples.
-
Protocol 3: Liver Histology for Steatosis Assessment
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the mouse and perfuse with saline to remove blood from the liver.
-
Excise a lobe of the liver.
-
For H&E staining, fix the tissue in 10% neutral buffered formalin for 24-48 hours.[26]
-
For Oil Red O staining, embed the fresh tissue in Optimal Cutting Temperature (OCT) compound and freeze it immediately in isopentane cooled with liquid nitrogen.
-
-
Sectioning:
-
For H&E, process the formalin-fixed tissue, embed in paraffin, and cut 4-5 µm sections.[5]
-
For Oil Red O, cut 5-10 µm cryosections from the frozen tissue block.
-
-
Staining:
-
H&E Staining: Follow standard protocols for deparaffinization, rehydration, and staining with hematoxylin and eosin.[5]
-
Oil Red O Staining: Fix cryosections in formalin, rinse, and stain with a freshly prepared Oil Red O solution. Counterstain with hematoxylin.
-
-
Analysis:
Mandatory Visualizations
Caption: this compound's mechanism of action in hepatocytes.
Caption: General experimental workflow for this compound studies in mice.
Caption: Logical troubleshooting workflow for common issues.
References
- 1. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Implementing the 3Rs in Laboratory Animal Research—From Theory to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3Rs of Animal Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated assessment of steatosis in murine fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Therapy in a Humanized Mouse Model of Familial Hypercholesterolemia Leads to Marked Regression of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic injection of an optimized antisense oligonucleotide into an FSH mouse model appears to be effective - Institut de Myologie [institut-myologie.org]
- 16. This compound, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 18. imavita.com [imavita.com]
- 19. The 3Rs | NC3Rs [nc3rs.org.uk]
- 20. The 3Rs [hpra.ie]
- 21. Animal models and animal-free innovations for cardiovascular research: current status and routes to be explored. Consensus document of the ESC Working Group on Myocardial Function and the ESC Working Group on Cellular Biology of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bcm.edu [bcm.edu]
- 24. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 25. idexxbioanalytics.com [idexxbioanalytics.com]
- 26. researchgate.net [researchgate.net]
Minimizing Variability in Mipomersen Response: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Mipomersen Research. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help minimize variability in your experimental outcomes with this compound.
This compound is a second-generation antisense oligonucleotide (ASO) that specifically targets the messenger RNA (mRNA) of human apolipoprotein B-100 (ApoB-100).[1][2] By binding to the ApoB-100 mRNA, this compound facilitates its degradation by RNase H, thereby inhibiting the synthesis of the ApoB-100 protein.[3] This protein is a crucial structural component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3][4] Consequently, this compound treatment leads to a reduction in plasma levels of LDL-cholesterol (LDL-C), ApoB, and other atherogenic lipoproteins.[2][5]
While a potent tool, significant inter-individual variability in response to this compound has been observed in both clinical and preclinical studies.[6][7] This guide provides detailed experimental protocols, troubleshooting advice, and data to help you design robust experiments and interpret your results with greater confidence.
Core Concepts and Mechanisms
Understanding the mechanism of action of this compound is fundamental to designing effective experiments and troubleshooting unexpected results.
This compound's Mechanism of Action
Detailed Experimental Protocols
To ensure consistency and reproducibility, a detailed and standardized protocol is essential. The following is a comprehensive methodology for a preclinical study in a mouse model, synthesized from best practices for antisense oligonucleotide research.
Protocol: Evaluating the Efficacy of this compound in a Human ApoB Transgenic Mouse Model
1. Animal Model and Acclimation:
-
Animal Strain: Human ApoB-100 transgenic mice are recommended to ensure the target sequence of this compound is present.
-
Age and Sex: Use age- and sex-matched animals (e.g., 8-12 week old males) to reduce biological variability.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.
2. Experimental Groups and Controls:
-
This compound Treatment Group: Administer this compound at the desired dose (e.g., 10, 30, 100 mg/kg).
-
Saline Control Group: Administer a corresponding volume of sterile saline. This group controls for the effects of the injection procedure.
-
Mismatch Control Oligonucleotide Group: Administer a control ASO with a sequence that has several base mismatches to the ApoB-100 mRNA target. This is a critical control to demonstrate the sequence-specificity of this compound's effect.
-
Scrambled Control Oligonucleotide Group: Administer a control ASO with the same base composition as this compound but in a randomized order. This controls for potential non-sequence-specific effects of the oligonucleotide chemistry.
3. Dosing and Administration:
-
Formulation: Dissolve this compound and control oligonucleotides in sterile, nuclease-free saline or phosphate-buffered saline (PBS).
-
Route of Administration: Subcutaneous (SC) injection is the standard route for this compound.[1]
-
Dosing Regimen: Administer injections once or twice weekly for a predetermined duration (e.g., 4-6 weeks) to achieve steady-state tissue concentrations.
4. Sample Collection:
-
Blood Collection: Collect blood samples via tail-vein or retro-orbital bleeding at baseline and at specified time points throughout the study. A terminal blood collection can be performed via cardiac puncture.
-
Tissue Collection: At the end of the study, euthanize animals and harvest the liver for analysis. A portion of the liver should be snap-frozen in liquid nitrogen for RNA and protein analysis, and another portion fixed in formalin for histological analysis.
5. Analytical Methods:
-
Lipid Profile Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides from serum or plasma using commercially available enzymatic assays.
-
ApoB-100 mRNA Quantification:
-
Isolate total RNA from a portion of the snap-frozen liver tissue using a suitable RNA extraction kit.
-
Perform quantitative real-time reverse transcription PCR (qRT-PCR) to measure the relative expression of human ApoB-100 mRNA.
-
Normalize the ApoB-100 mRNA levels to a stable housekeeping gene (e.g., GAPDH, Actin).
-
-
ApoB-100 Protein Quantification:
-
Homogenize a portion of the snap-frozen liver tissue and prepare protein lysates.
-
Measure ApoB-100 protein levels in serum/plasma and liver lysates using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.
-
6. Data Analysis:
-
Calculate the percent change from baseline for all lipid parameters for each animal.
-
Compare the mean values between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow
Troubleshooting Guide
Variability in experimental results can be frustrating. This section addresses common issues in a question-and-answer format to help you troubleshoot your experiments.
Q1: Why am I seeing high variability in LDL-C reduction within my this compound-treated group?
A1: High variability can stem from several factors:
-
Inconsistent Dosing: Ensure accurate and consistent subcutaneous administration. Improper injection technique can lead to variations in drug absorption.
-
Biological Variation: Even with age- and sex-matched animals, there can be inherent biological differences in drug metabolism and response. Increasing the number of animals per group can help to mitigate this.
-
Animal Health Status: Underlying health issues can affect an animal's response to treatment. Monitor animals closely for any signs of illness.
-
Genetic Background of the Animal Model: The specific genetic background of your transgenic mice can influence the baseline lipid levels and the response to this compound. Ensure you are using a well-characterized and consistent animal model.
Q2: My this compound treatment is not showing a significant reduction in ApoB-100 mRNA levels. What could be the problem?
A2: A lack of target knockdown can be due to several issues:
-
Oligonucleotide Integrity: Antisense oligonucleotides can be degraded by nucleases. Ensure that you are using nuclease-free reagents and proper handling techniques. Store oligonucleotides as recommended by the manufacturer.
-
Incorrect Dose: The dose of this compound may be too low to achieve a significant effect. A dose-response study is recommended to determine the optimal dose for your specific model.
-
Suboptimal Delivery: While subcutaneous injection is standard, factors like injection site rotation and volume can influence absorption. Ensure a consistent administration protocol.
-
Timing of Analysis: The reduction in mRNA may be transient. Consider performing a time-course experiment to identify the point of maximal knockdown.
-
qRT-PCR Issues: Problems with your qRT-PCR assay, such as poor primer design or RNA degradation, can lead to inaccurate results. Always include appropriate controls in your PCR experiments.
Q3: I am observing signs of toxicity (e.g., weight loss, lethargy) in my this compound-treated animals. What should I do?
A3: this compound can be associated with side effects, including injection site reactions and potential hepatotoxicity.[1][5]
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the dose of this compound.
-
Monitor Liver Enzymes: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess for liver injury.
-
Histological Analysis: At the end of the study, perform a histological examination of the liver to look for signs of steatosis (fatty liver) or inflammation.
-
Refine Dosing Schedule: Some studies have explored alternative dosing regimens (e.g., more frequent, lower doses) to improve tolerability while maintaining efficacy.[8]
Q4: My mismatch control oligonucleotide is also showing a reduction in LDL-C. Why is this happening?
A4: If your mismatch control is showing an effect, it could indicate:
-
Off-Target Effects: The mismatch control may have unintended hybridization to other mRNAs, leading to off-target effects. It is crucial to use a second, scrambled control oligonucleotide to further assess for non-sequence-specific effects.
-
Non-Specific Biological Activity: Phosphorothioate-modified oligonucleotides can sometimes interact with proteins in a non-sequence-specific manner, leading to biological effects.
-
Inadequate Control Design: Ensure your mismatch control has a sufficient number of mismatched bases to significantly disrupt binding to the target ApoB-100 mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of this compound to use in my animal experiments?
A1: The optimal dose can vary depending on the animal model and the desired level of target knockdown. Preclinical studies have used a range of doses.[9] It is highly recommended to perform a dose-response study in your specific model to determine the most effective and well-tolerated dose.
Q2: How should I store and handle this compound and other oligonucleotides?
A2: Oligonucleotides should be stored desiccated at -20°C for long-term storage. For short-term use, they can be stored in a nuclease-free solution at 4°C. Always use nuclease-free tubes and pipette tips to prevent degradation.
Q3: How long does it take to see an effect with this compound?
A3: Due to its long half-life, it can take several weeks of consistent dosing to reach steady-state concentrations in tissues and observe the maximal effect on lipid levels. In preclinical studies, treatment durations of 4-6 weeks are common.
Q4: Are there any known drug interactions with this compound?
A4: this compound is not metabolized by the cytochrome P450 system, so it has a low potential for pharmacokinetic drug interactions with drugs that are substrates for these enzymes.[5]
Q5: What are the expected side effects of this compound in animal models?
A5: The most commonly reported side effects in both preclinical and clinical studies are injection site reactions (e.g., erythema) and elevations in liver transaminases, which may be associated with hepatic steatosis.[4][6] Flu-like symptoms have also been reported in humans.[6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Dose-Dependent Effects of this compound on Lipid Parameters in Human ApoB Transgenic Mice
| This compound Dose (mg/kg/week) | % Reduction in ApoB mRNA (liver) | % Reduction in Plasma LDL-C |
| 10 | ~25% | ~20% |
| 30 | ~50% | ~45% |
| 100 | >75% | ~80% |
Data synthesized from preclinical studies for illustrative purposes.
Table 2: Summary of this compound Efficacy in Phase III Clinical Trials
| Study Population | This compound Dose | Duration | Mean % Reduction in LDL-C |
| Homozygous Familial Hypercholesterolemia | 200 mg/week | 26 weeks | 25% |
| Severe Hypercholesterolemia | 200 mg/week | 26 weeks | 36%[1] |
| Heterozygous Familial Hypercholesterolemia with CAD | 200 mg/week | 26 weeks | 28%[7] |
| High-Risk Hypercholesterolemia | 200 mg/week | 26 weeks | 37%[1] |
Table 3: Common Adverse Events in this compound Clinical Trials
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Injection Site Reactions | 70-100%[6] | ~20% |
| Flu-like Symptoms | 29-46%[6] | ~20% |
| Elevated Liver Transaminases (ALT >3x ULN) | 6-15%[6] | <1% |
This technical support guide provides a comprehensive resource for researchers working with this compound. By following the detailed protocols, utilizing the troubleshooting guide, and understanding the key factors that contribute to variability, you can enhance the reproducibility and reliability of your experimental findings.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apolipoprotein B Knockdown by AAV-delivered shRNA Lowers Plasma Cholesterol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of endogenous liver apolipoprotein B mRNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mipomersen Accumulation and Mitigation Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mipomersen. The content addresses potential issues related to its accumulation in the liver and spleen and explores potential strategies for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound accumulation in the liver?
This compound is a second-generation antisense oligonucleotide (ASO) designed to inhibit the synthesis of apolipoprotein B-100 (apoB-100) in the liver.[1] Its chemical modifications, including a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (2'-MOE) sugar moieties, enhance its stability and promote binding to plasma proteins, facilitating its distribution to various tissues, with the highest concentrations found in the liver and kidneys.[2][3][4] The accumulation in the liver is a direct consequence of its intended mechanism of action, as it targets apoB-100 mRNA primarily within hepatocytes.[1]
Q2: Is this compound accumulation in the liver associated with toxicity?
Yes, this compound accumulation in the liver is associated with hepatotoxicity, characterized by elevated liver transaminases (ALT and AST) and hepatic steatosis (fatty liver).[1][5][6][7] This is considered a mechanism-based side effect resulting from the inhibition of VLDL secretion due to reduced apoB-100 synthesis.[8] While liver biopsies in some patients have shown simple steatosis without significant inflammation or fibrosis, the long-term consequences of hepatic fat accumulation are a key safety concern.[8][9]
Q3: Does this compound accumulate in the spleen?
Q4: Are there established methods to reduce this compound accumulation in the liver and spleen?
Currently, there are no clinically established methods specifically designed to reduce this compound accumulation. However, research into antisense oligonucleotide delivery and design suggests potential strategies that could be explored:
-
Targeted Delivery Systems: Utilizing delivery vehicles like nanoparticles or antibody-oligonucleotide conjugates could potentially enhance delivery to specific cell types within the liver (hepatocytes) and reduce uptake by other cells, thereby altering the overall accumulation pattern and potentially reducing off-target effects.
-
Chemical Modifications: While this compound is a second-generation ASO, newer generations of ASOs incorporate different chemical modifications. For instance, conjugation with N-acetylgalactosamine (GalNAc) has been shown to target ASOs specifically to hepatocytes via the asialoglycoprotein receptor, which could be a strategy to explore for future apoB-targeting ASOs to concentrate the therapeutic effect and limit broader liver accumulation.
Q5: How can I quantify this compound concentration in tissue samples?
Quantifying ASO concentration in tissues typically involves a multi-step process:
-
Tissue Homogenization: The liver or spleen tissue is homogenized to release the cellular contents.
-
Extraction: this compound is extracted from the homogenate using techniques like solid-phase extraction or liquid-liquid extraction.
-
Quantification: The concentration of this compound in the extract is determined using methods such as:
-
Ligand-binding assays: ELISA-based methods are commonly used.
-
Liquid chromatography-mass spectrometry (LC-MS/MS): This provides high sensitivity and specificity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST) in Animal Models | Mechanism-based hepatotoxicity due to apoB-100 inhibition and subsequent hepatic steatosis. | - Confirm the finding: Repeat the liver function tests to ensure the elevation is persistent.[10]- Dose-response assessment: Determine if the enzyme elevation is dose-dependent. Consider reducing the this compound dose in subsequent experiments.[5]- Histopathological analysis: Perform a histological examination of the liver tissue to assess the degree of steatosis, inflammation, and fibrosis.[8]- Monitor other liver function markers: Check levels of bilirubin and alkaline phosphatase to assess broader liver function.[10] |
| High Variability in Tissue Accumulation Data | Inconsistent dosing, sample collection, or processing. | - Standardize administration: Ensure consistent subcutaneous injection technique and volume.- Control for biological variables: Use age- and sex-matched animals.- Optimize tissue processing: Develop and validate a robust protocol for tissue homogenization and this compound extraction to ensure high and consistent recovery. |
| Unexpected Biodistribution Profile (e.g., high accumulation in non-target organs) | Off-target uptake mechanisms. | - Investigate potential transporters: Explore if this compound interacts with any uptake transporters that are highly expressed in the organs showing unexpected accumulation.- Consider alternative delivery strategies: For future studies, explore targeted delivery systems to improve tissue specificity. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Clinical Trials (Percent Change from Baseline)
| Parameter | Homozygous FH | Heterozygous FH with CAD | Severe Hypercholesterolemia | High Risk for CAD |
| LDL-C | -25% to -37%[3] | -28%[11] | -36%[12] | -47%[5] |
| ApoB | -25% to -37%[3] | -26.3%[11] | -46%[5] | -46%[5] |
| Lp(a) | -20% to -35%[5] | -21.1%[11] | -31%[7] | -27%[5] |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | Frequency | Reference |
| Injection Site Reactions | 75% - 100% | [5] |
| Flu-like Symptoms | 29% - 46% | [5] |
| Elevated Transaminases (>3x ULN) | 6% - 33% | [5][6] |
| Hepatic Steatosis | Increased hepatic fat content observed | [5][7][9] |
Experimental Protocols & Methodologies
While specific, detailed protocols for this compound are proprietary, the following outlines a general experimental workflow for assessing ASO accumulation in tissues.
Caption: General workflow for assessing this compound tissue accumulation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the mechanism of action of this compound and the downstream consequences leading to hepatic steatosis.
Caption: this compound's mechanism of action and its link to hepatic steatosis.
This diagram illustrates potential strategies to modify ASO biodistribution, which could be conceptually applied to reduce this compound accumulation in non-target tissues or cell types.
Caption: Conceptual strategies to alter antisense oligonucleotide biodistribution.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
Technical Support Center: Improving Antisense Oligonucleotide (ASO) Safety with Alternative Backbones
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and troubleshooting alternative antisense oligonucleotide (ASO) backbones to improve the safety profile of ASO-based therapeutics, using Mipomersen as a case study.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with this compound, a second-generation phosphorothioate (PS) 2'-O-methoxyethyl (MOE) ASO?
A1: this compound's clinical use is primarily limited by safety concerns, most notably hepatotoxicity.[1][2] This includes elevations in serum transaminases (ALT and AST) and an increase in hepatic fat (steatosis).[1][3][4] Due to this risk, this compound carries an FDA-issued boxed warning for hepatotoxicity.[5] Other common adverse events include injection site reactions and flu-like symptoms.[3][6][7]
Q2: How do third-generation ASO modifications aim to improve upon this compound's profile?
A2: Third-generation ASOs incorporate novel chemical modifications to the sugar, backbone, or nucleobase to improve upon earlier generations.[8] The primary goals are to increase binding affinity for the target RNA (improving potency and allowing for lower doses), enhance stability against nuclease degradation, and improve the overall safety and tolerability profile.[8][9] Key examples of third-generation modifications include Locked Nucleic Acid (LNA), constrained ethyl (cEt), tricyclo-DNA (tcDNA), and Peptide Nucleic Acids (PNAs).[8][9]
Q3: Do all high-affinity third-generation modifications improve the safety profile?
A3: No, a higher binding affinity does not automatically guarantee improved safety. A prominent example is Locked Nucleic Acid (LNA). While LNA-modified ASOs can be up to 5-fold more potent than their MOE counterparts, they are also associated with a significant risk of profound hepatotoxicity.[10][11] This liver toxicity has been observed across multiple LNA sequences and targets, suggesting it is a chemistry-related effect rather than a target-specific one.[10][11] In contrast, constrained ethyl (cEt) modifications also improve potency over MOE but demonstrate a greatly improved toxicity profile compared to LNA, making them a more promising alternative.[12][13]
Q4: What is the role of the phosphorothioate (PS) backbone in ASO toxicity?
A4: The phosphorothioate (PS) backbone, where a non-bridging oxygen is replaced by sulfur, is a foundational modification that increases nuclease resistance and improves pharmacokinetic properties.[14][15] However, the PS modification itself can contribute to a range of toxicities. These are typically hybridization-independent and can include immunostimulatory effects via pathways like Toll-like receptors (TLRs) and thrombocytopenia (low platelet count).[16][17] Strategies to mitigate these effects include optimizing the ASO sequence to remove immunostimulatory motifs (like CpG) and, in some cases, reducing the number of PS linkages.[16]
Troubleshooting Guides for Preclinical Research
Problem: High hepatotoxicity observed with a novel LNA-based ASO construct.
-
Potential Cause 1: Inherent LNA-Associated Toxicity.
-
Explanation: LNA modifications, while increasing potency, have been consistently linked to hepatotoxicity in animal models, characterized by elevated transaminases and histopathological liver damage.[10][11][18] This toxicity is a known risk of the chemistry itself.
-
Solution: Consider replacing LNA modifications with an alternative high-affinity chemistry such as constrained ethyl (cEt). Studies have directly shown that substituting LNA with cEt can maintain high potency while significantly reducing or eliminating the hepatotoxic effects.[12][13]
-
-
Potential Cause 2: Presence of Hepatotoxic Sequence Motifs.
-
Explanation: Research has identified specific short nucleotide sequences, such as the trinucleotide motifs TCC and TGC, that are associated with an increased likelihood of hepatotoxicity in LNA-modified ASOs.[18]
-
Solution: Before synthesis, perform an in silico analysis of your candidate ASO sequences. Screen for and avoid known toxic motifs to proactively reduce the risk of liver injury.
-
-
Potential Cause 3: Gapmer Design.
-
Explanation: For RNase H-dependent ASOs (gapmers), the design of the central "gap" of DNA-like nucleotides can influence toxicity. In LNA ASOs, a larger DNA gap has been correlated with increased hepatotoxicity.[10]
-
Solution: Systematically evaluate different gapmer designs. Test constructs with shorter DNA gaps, as this may reduce liver toxicity while maintaining sufficient RNase H activity for target knockdown.
-
Problem: Immunostimulatory effects (e.g., cytokine release, flu-like symptoms) observed in animal models.
-
Potential Cause 1: Phosphorothioate (PS) Backbone and/or CpG Motifs.
-
Explanation: The PS backbone is known to trigger innate immune responses.[16] This effect can be exacerbated by the presence of unmethylated cytosine-guanine (CpG) dinucleotides in the sequence, which are recognized by TLR9.
-
Solution: If the ASO's mechanism is steric blocking (not RNase H-dependent), consider chemistries with a neutral backbone, such as phosphorodiamidate morpholino oligomers (PMOs) or peptide nucleic acids (PNAs), which are less immunostimulatory.[9] For PS-ASOs, replace cytosine with 5-methylcytosine in any CpG motifs to blunt TLR9 activation.[16]
-
-
Potential Cause 2: Chemistry of the ASO.
-
Explanation: While the PS backbone is a primary driver, the overall chemistry contributes to the inflammatory potential.
-
Solution: Second-generation modifications like 2'-MOE have been shown to reduce the inflammatory stimuli compared to first-generation PS-DNA ASOs.[16] Ensuring your ASO incorporates these or more advanced modifications in the "wings" can help mitigate immune responses.
-
Data Summaries & Experimental Protocols
Data Summary Tables
Table 1: Comparative Hepatotoxicity of ASO Modifications in Mice
| Modification | Dose (mg/kg) | Key Safety Finding (vs. Control) | Species | Citation(s) |
|---|---|---|---|---|
| 2'-MOE | up to 100 | No significant increase in serum ALT/AST; minor liver weight increase (0-17%) | Mouse | [10][11] |
| LNA | 32 - 100 | Profound, dose-dependent ALT/AST increase (>100-fold); large liver weight increase (45-62%) | Mouse | [10][11][13] |
| S-cEt | up to 100 | No significant increase in serum ALT/AST | Mouse | [13] |
| cEt | up to 70 | Minor ALT/AST increase (~1.8-fold) at highest dose | Mouse | [19] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data are compiled from multiple studies and represent typical findings.
Table 2: Comparative In Vivo Potency of ASO Modifications in Mice
| Modification | Target | ED₅₀ (mg/kg) | Citation(s) |
|---|---|---|---|
| 2'-MOE | Various | ~10-50 | [12] |
| LNA | Various | ~2-10 (up to 5-fold more potent than MOE) | [10][11][12] |
| cEt | STAT3, PTEN | ~2-5 (Superior potency to MOE, similar to LNA) | [12][13][19] |
ED₅₀: Effective dose required to achieve 50% of the maximal reduction in target mRNA.
Experimental Protocols
Protocol 1: Standard Method for Assessing ASO-Induced Hepatotoxicity in Mice
-
Objective: To evaluate and compare the potential for liver toxicity of novel ASO candidates in vivo.
-
Animal Model: Male BALB/c or C57BL/6 mice are commonly used as they are considered sensitive to ASO-induced hepatotoxicity.[18]
-
ASO Administration:
-
Administer ASOs via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Include a saline-treated control group and a positive control group (e.g., a known hepatotoxic LNA ASO) if available.
-
Conduct a dose-response study, with doses typically ranging from 10 mg/kg to 100 mg/kg.
-
For acute toxicity, assess at a single time point (e.g., 72-96 hours post-injection). For sub-acute studies, dose weekly for 4-6 weeks.[10][19]
-
-
Sample Collection:
-
At the study endpoint, collect blood via cardiac puncture for serum chemistry analysis.
-
Euthanize animals and immediately weigh the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathology and flash-freeze the remainder for potential gene expression analysis.
-
-
Analysis:
-
Serum Chemistry: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Significant elevations are primary indicators of hepatocellular injury.[10]
-
Organ Weight: Calculate liver-to-body weight ratios. A significant increase can indicate inflammation, hypertrophy, or steatosis.[10]
-
Histopathology: Embed, section, and stain fixed liver tissue with Hematoxylin and Eosin (H&E). A qualified pathologist should examine slides for signs of necrosis, inflammation, apoptosis, and steatosis.[11][18]
-
Protocol 2: Workflow for Preclinical Evaluation of a Novel ASO Backbone
This protocol outlines a general workflow for advancing a novel ASO from design to preclinical candidate selection.
-
In Silico Design & Screening:
-
Select target RNA and identify accessible sites.
-
Design ASO sequences with chosen backbone chemistry (e.g., PS-cEt gapmer).
-
Screen sequences in silico to eliminate those with known hepatotoxic motifs (e.g., TCC, TGC) or high potential for off-target hybridization.[18]
-
-
In Vitro Potency & Cytotoxicity Screening:
-
Treat relevant cultured cells (e.g., primary hepatocytes) with ASO candidates.
-
Measure target mRNA reduction via qPCR to determine initial potency (IC₅₀).
-
Assess general cytotoxicity using assays like MTS or LDH to filter out overtly toxic candidates.
-
-
In Vivo Efficacy Study:
-
Select the most potent and least cytotoxic candidates.
-
Administer a range of doses to a relevant animal model.
-
Measure target mRNA and/or protein reduction in the target tissue (e.g., liver) to determine in vivo potency (ED₅₀).
-
-
In Vivo Safety & Tolerability Study:
-
Perform a dose-escalation study in mice, administering weekly injections for at least 4 weeks.
-
Monitor animal health, body weight, and injection site reactions.
-
Conduct comprehensive blood analysis (serum chemistry for liver/kidney function, hematology for platelet counts).
-
Perform full histopathological evaluation of key organs, with a focus on the liver and kidneys.[16][20]
-
-
Lead Candidate Selection:
-
Integrate all data to select the lead candidate with the best overall balance of potency, safety, and tolerability for further development.
-
Visualizations
References
- 1. blogs.nejm.org [blogs.nejm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver Histology During this compound Therapy for Severe Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging LDL therapies: this compound-antisense oligonucleotide therapy in the management of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The powerful world of antisense oligonucleotides: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Mipomersen
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and experimental use of Mipomersen.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a second-generation antisense oligonucleotide (ASO), which is a synthetic, single-stranded nucleic acid.[1][2] Its primary function is to inhibit the synthesis of Apolipoprotein B-100 (ApoB-100), a key structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[2][3] this compound is designed to be complementary to the messenger RNA (mRNA) sequence that codes for ApoB-100.[1][4][5][6] It binds to this target mRNA in the liver, creating a this compound-mRNA duplex.[1] This duplex is recognized and degraded by the enzyme RNase H, which effectively prevents the mRNA from being translated into the ApoB-100 protein.[1][4]
2. How does research-grade this compound differ from the clinical formulation? Research-grade this compound is typically supplied as a lyophilized powder, intended for reconstitution in a laboratory setting for in vitro or in vivo experiments.[7][8] In contrast, the clinical formulation, known by the brand name Kynamro®, is supplied as a sterile, preservative-free 200 mg/mL aqueous solution in single-use vials or pre-filled syringes designed for subcutaneous injection in patients.[2][9][10]
3. What safety precautions are necessary when handling this compound powder? When handling this compound in its powder form, it is crucial to use proper personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[11][12] All handling of the powder should be performed in a well-ventilated area, such as a chemical fume hood, to prevent inhalation.[12] Direct contact with the eyes, skin, and clothing should be avoided.[12] In the event of accidental contact, flush the affected area with copious amounts of water.[11] Always consult the Material Safety Data Sheet (MSDS) before starting any work.[11][12]
Long-Term Storage, Handling, and Stability
Adherence to proper storage and handling protocols is critical for maintaining the stability and efficacy of this compound in a research setting.
Recommended Storage Conditions
| Form | Storage Temperature | Maximum Duration | Key Conditions |
| Lyophilized Powder | -20°C | 3 years | Store under nitrogen, away from moisture.[7][8] |
| Stock Solution in Solvent | -80°C | 1 year | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[8] |
| Stock Solution in Solvent | -20°C | 1 month | Store under nitrogen, away from moisture.[7] |
Solution Preparation and Handling Guidelines
-
Reconstitution: this compound sodium is soluble in water.[7] To prepare high-concentration stock solutions (e.g., 100 mg/mL), sonication may be required to ensure complete dissolution.[7] It is best practice to prepare fresh solutions and use them promptly.[7]
-
Stability: The compound is stable under the recommended storage conditions.[11] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Visual Inspection: Always visually inspect parenteral solutions before administration. If the solution appears cloudy or contains particulate matter, it should not be used.[10]
Troubleshooting Guide for Experimental Use
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Actions |
| Precipitation in Stock Solution | High concentration; Improper storage; Use of an incompatible solvent. | Gently warm and/or sonicate the solution to aid dissolution.[7] Prepare a more dilute stock solution. Ensure proper storage temperature and aliquot to avoid freeze-thaw cycles.[8] |
| Inconsistent or Variable Results | Degradation of this compound; Inconsistent administration; Biological variability in models. | Prepare fresh stock solutions from lyophilized powder before key experiments.[7] Standardize all dosing and administration procedures. Use cells of a consistent passage number or age- and weight-matched animal cohorts. |
| Low Efficacy in Cell Culture | Inefficient cellular uptake; Sub-optimal concentration; Inappropriate cell line. | Utilize a transfection reagent designed for oligonucleotides to improve cellular delivery. Conduct a dose-response experiment to identify the optimal concentration. Confirm that the chosen cell line (e.g., HepG2) expresses ApoB. |
| Injection Site Reactions (in vivo) | Solution is too concentrated or cold; Injection technique. | Consider diluting the dose into a larger, isotonic volume. Allow the solution to reach room temperature for at least 30 minutes before injection.[10] Rotate injection sites to prevent irritation.[9] |
Experimental Protocols: Methodologies & Considerations
Key Methodological Considerations for In Vitro Studies:
-
Cell Line Selection: Liver-derived cell lines, particularly the human hepatoma cell line HepG2, are highly recommended as they endogenously express and secrete ApoB-100.
-
Delivery Method: While some cellular uptake of "naked" this compound can occur, for consistent and efficient delivery into cells, the use of a cationic lipid-based transfection reagent is advised. Always optimize the transfection protocol based on the reagent manufacturer's guidelines.
-
Determining Optimal Dose: A dose-response study is essential to determine the EC50 (half-maximal effective concentration) in your specific experimental system. Concentrations typically range from the low nanomolar to the low micromolar range.
-
Assessing Efficacy: The primary experimental endpoints are the quantification of ApoB mRNA and ApoB protein levels.
-
mRNA Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in ApoB mRNA levels.
-
Protein Analysis: Use an enzyme-linked immunosorbent assay (ELISA) or Western blot to measure the decrease in secreted or intracellular ApoB protein.
-
General Protocol for this compound Treatment in Cell Culture (e.g., HepG2 cells)
-
Cell Plating: Seed HepG2 cells in multi-well plates to achieve 70-80% confluency on the day of treatment.
-
Complex Formation:
-
For each treatment condition, dilute the this compound stock solution to the desired final concentration in a serum-free cell culture medium.
-
In a separate tube, dilute the chosen transfection reagent in a serum-free medium according to the manufacturer's protocol.
-
Combine the diluted this compound and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of oligonucleotide-lipid complexes.
-
-
Cell Treatment: Aspirate the growth medium from the cells and add the this compound-transfection reagent complexes.
-
Incubation: Incubate the cells with the treatment complexes for 4 to 6 hours at 37°C in a CO2 incubator.
-
Recovery: After the treatment incubation, remove the complex-containing medium and replace it with fresh, complete growth medium.
-
Endpoint Analysis: Continue to incubate the cells for 24 to 72 hours post-treatment before harvesting cells for RNA or protein analysis.
Visualizations: Pathways and Workflows
Caption: this compound binds to ApoB mRNA, recruiting RNase H to degrade the mRNA and block protein synthesis.
Caption: A step-by-step logical guide for troubleshooting common issues of low efficacy in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its use in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fig. 3, [Mechanism of action of this compound...]. - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Changes in this compound Dosing Regimen Provide Similar Exposure With Improved Tolerability in Randomized Placebo‐Controlled Study of Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Validation & Comparative
Validating ApoB Knockdown by Mipomersen: A Comparative Guide to Western Blot and ELISA Techniques
For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of Apolipoprotein B (ApoB) is crucial in assessing the efficacy of therapeutic interventions like Mipomersen. This guide provides a comprehensive comparison of two gold-standard immunoassays, Western blot and Enzyme-Linked Immunosorbent Assay (ELISA), for the validation of this compound-induced ApoB reduction. We present supporting experimental data, detailed protocols, and a comparative look at alternative therapies.
This compound is a second-generation antisense oligonucleotide that functions by inhibiting the synthesis of ApoB-100, the primary structural protein of atherogenic lipoproteins such as low-density lipoprotein (LDL).[1][2] Clinical studies have consistently demonstrated its efficacy in reducing levels of ApoB, LDL-cholesterol (LDL-C), and lipoprotein(a).[1][3][4][5][6][7] The validation of this ApoB knockdown is a critical step in both preclinical and clinical research.
Comparative Analysis of Western Blot and ELISA for ApoB Quantification
Choosing the appropriate immunoassay for validating ApoB knockdown depends on the specific requirements of the study, such as the need for quantitative precision, throughput, and information about the protein's physical characteristics.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Separation of proteins by molecular weight via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.[8] | Immobilization of an antigen or antibody on a solid surface (microplate well) followed by detection with an enzyme-conjugated antibody.[9][10] |
| Data Output | Semi-quantitative or relative quantification of protein abundance. Provides information on protein size and integrity.[2][10] | Quantitative measurement of protein concentration.[9][10] |
| Sensitivity | Generally less sensitive than ELISA, making it potentially challenging for detecting very low abundance proteins.[2] | Highly sensitive, capable of detecting picogram to nanogram levels of protein.[9][10] |
| Throughput | Lower throughput, as it involves multiple manual steps and is typically run on a per-gel basis.[9] | High throughput, suitable for analyzing a large number of samples simultaneously in a 96-well plate format.[9][10] |
| Specificity | High specificity due to the combination of size separation and antibody recognition. Can distinguish between different isoforms or degradation products.[10] | High specificity is dependent on the quality of the antibodies used. Cross-reactivity can be a concern. |
| Cost & Time | More time-consuming and labor-intensive, often requiring several hours to a full day. Generally more expensive per sample due to reagents and labor.[9] | Faster and less labor-intensive, with results typically obtained within a few hours. More cost-effective for large sample numbers.[9] |
| Sample Volume | Requires a larger sample volume compared to ELISA. | Requires a smaller sample volume. |
| Confirmatory Role | Often used as a confirmatory method to validate ELISA results, providing additional information about the target protein.[9][10] | Ideal for initial screening and large-scale quantification of ApoB levels. |
This compound's Efficacy: Quantitative Data from Clinical Trials
Numerous clinical trials have validated the efficacy of this compound in reducing ApoB levels in various patient populations. The following table summarizes key findings from these studies.
| Trial Identifier/Reference | Patient Population | Treatment Group | Baseline ApoB (mean ± SD or range) | Endpoint ApoB (mean ± SD or range) | Percent Reduction in ApoB (mean ± SD) |
| NCT00707746[1] | Statin-intolerant patients at high risk for CVD | This compound (200 mg/week) | Not specified | 0.98 ± 0.51 g/L | 46% ± 20% |
| NCT00706849[3][5] | Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease | This compound (200 mg/week) | Not specified | Not specified | 26.3% |
| Phase III Study (Homozygous Familial Hypercholesterolemia)[11] | Homozygous Familial Hypercholesterolemia (HoFH) | This compound (200 mg/week) | Not specified | Not specified | Significant reduction (p<0.001) |
| NCT00770146[4] | Severe hypercholesterolemia at high cardiovascular risk | This compound (200 mg/week) | Not specified | Not specified | 38% |
| Pooled Analysis of 4 Phase III Trials[6] | Various hypercholesterolemia populations | This compound (200 mg/week) | Not specified | Not specified | 36% - 38% |
Alternative Therapies for ApoB Reduction
While this compound directly inhibits ApoB synthesis, other therapeutic agents lower ApoB-containing lipoproteins through different mechanisms.
| Therapeutic Agent | Mechanism of Action | Effect on ApoB Levels |
| Lomitapide | A microsomal triglyceride transfer protein (MTP) inhibitor that blocks the assembly of ApoB-containing lipoproteins in the liver and intestine.[1][3][11][12] | Significant reductions in plasma ApoB levels have been observed.[12][13] |
| Evinacumab | A monoclonal antibody that inhibits angiopoietin-like protein 3 (ANGPTL3), leading to increased clearance of ApoB-containing lipoproteins.[9][14][15] | Reduces plasma concentrations of ApoB.[5][7] |
Experimental Protocols
Western Blot Protocol for Plasma ApoB
This protocol provides a general framework for the detection and semi-quantification of ApoB in plasma samples.
1. Sample Preparation: a. Collect whole blood in EDTA-containing tubes. b. Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma. c. Determine the total protein concentration of the plasma using a suitable protein assay (e.g., BCA assay). d. For loading, dilute plasma samples in a reducing sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to a final concentration of 1-2 µg/µL. e. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
2. Gel Electrophoresis: a. Load 20-40 µg of total protein per lane onto a low-percentage (e.g., 4-8%) SDS-polyacrylamide gel to resolve the large ApoB protein (~550 kDa). b. Include a pre-stained protein ladder to monitor migration. c. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
3. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Ensure complete transfer by checking the gel for remaining protein bands after transfer.
4. Immunoblotting: a. Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for ApoB (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer. b. Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
6. Analysis: a. Quantify the band intensity using densitometry software. b. Normalize the ApoB band intensity to a loading control (e.g., total protein stain or a housekeeping protein like transferrin for plasma samples) to compare relative ApoB levels between samples.
ELISA Protocol for Serum/Plasma ApoB
This protocol outlines a typical sandwich ELISA procedure for the quantitative measurement of ApoB.
1. Reagent and Sample Preparation: a. Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. b. Collect serum or plasma as described in the Western blot protocol. c. Due to the high concentration of ApoB in plasma/serum, samples will require significant dilution (e.g., 1:20,000 to 1:80,000) with the provided assay diluent. The optimal dilution factor should be determined empirically.
2. Assay Procedure: a. Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the anti-ApoB antibody-coated microplate. b. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at 37°C or overnight at 4°C).[4] c. Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. d. Add 100 µL of the detection antibody (e.g., biotinylated anti-ApoB antibody) to each well. e. Incubate the plate as recommended (e.g., 1 hour at 37°C).[4] f. Aspirate and wash the plate as before. g. Add 100 µL of the enzyme conjugate (e.g., streptavidin-HRP) to each well. h. Incubate the plate as recommended (e.g., 30 minutes at 37°C). i. Aspirate and wash the plate as before.
3. Signal Development and Reading: a. Add 100 µL of the substrate solution (e.g., TMB) to each well. b. Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until a color change is observed. c. Stop the reaction by adding 50 µL of stop solution to each well. d. Read the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of ApoB in the unknown samples. c. Multiply the calculated concentration by the sample dilution factor to obtain the final ApoB concentration in the original sample.
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of this compound action and the workflows of the two primary validation techniques.
Caption: Mechanism of action of this compound in reducing ApoB protein synthesis.
Caption: Experimental workflow for Western blot analysis of ApoB.
Caption: Experimental workflow for ELISA quantification of ApoB.
References
- 1. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 4. This compound, an apolipoprotein B synthesis inhibitor, reduces atherogenic lipoproteins in patients with severe hypercholesterolemia at high cardiovascular risk: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein B synthesis inhibition with this compound in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. h-h-c.com [h-h-c.com]
- 9. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. integra-biosciences.com [integra-biosciences.com]
A Comparative Analysis of Mipomersen and Inclisiran on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of lipid-lowering therapies has evolved significantly with the advent of novel genetic-based treatments. This guide provides a detailed comparative analysis of two such therapies, Mipomersen and Inclisiran, focusing on their impact on lipid profiles, their distinct mechanisms of action, and the experimental frameworks of their pivotal clinical trials. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: A Tale of Two Silencing Pathways
This compound and Inclisiran represent two distinct approaches to silencing gene expression for therapeutic benefit in hypercholesterolemia.
This compound is a second-generation antisense oligonucleotide.[1] It is a synthetic strand of deoxynucleotides designed to be complementary to the messenger RNA (mRNA) of apolipoprotein B-100 (apoB-100).[1][2] Upon subcutaneous administration, this compound travels to the liver where it binds to the apoB-100 mRNA. This binding event leads to the selective degradation of the mRNA, thereby inhibiting the translation of the apoB-100 protein.[1][2] Since apoB-100 is a crucial structural component of very low-density lipoprotein (VLDL) and its metabolite, low-density lipoprotein (LDL), this inhibition results in a decreased production of these atherogenic lipoproteins.[1]
Inclisiran , on the other hand, is a small interfering RNA (siRNA) therapeutic.[3][4] It targets the mRNA of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3] To ensure targeted delivery to the liver, Inclisiran is conjugated to N-acetylgalactosamine (GalNAc), which binds to the asialoglycoprotein receptor (ASGPR) highly expressed on hepatocytes.[3] Once inside the liver cell, Inclisiran utilizes the RNA-induced silencing complex (RISC) to bind to and cleave the PCSK9 mRNA.[3][5] This prevents the synthesis of the PCSK9 protein.[5] By reducing PCSK9 levels, the degradation of LDL receptors (LDL-R) is decreased, leading to an increased number of LDL-Rs on the hepatocyte surface that can clear LDL cholesterol (LDL-C) from the circulation.[5][6]
Comparative Efficacy on Lipid Profiles
The distinct mechanisms of this compound and Inclisiran translate to different, yet significant, impacts on the lipid profile. The following tables summarize the quantitative data from key clinical trials.
| Parameter | This compound (200 mg weekly) | Placebo | p-value | Study Population | Trial Duration |
| LDL-C Reduction | -28%[7] | +5.2%[7] | <0.001[7] | Heterozygous Familial Hypercholesterolemia (HeFH) with CAD | 26 weeks |
| -36%[8][9] | +13%[8] | <0.001[8] | Severe Hypercholesterolemia | 26 weeks | |
| -47%[10] | - | <0.001 vs. placebo[10] | Statin-intolerant, high-risk for CVD | 26 weeks | |
| ApoB Reduction | -26.3%[7] | - | <0.001[7] | HeFH with CAD | 26 weeks |
| Statistically significant reduction[8] | - | <0.001[8] | Severe Hypercholesterolemia | 26 weeks | |
| -46%[10] | - | <0.001 vs. placebo[10] | Statin-intolerant, high-risk for CVD | 26 weeks | |
| Lp(a) Reduction | -21.1%[7] | - | <0.001[7] | HeFH with CAD | 26 weeks |
| -26.4% (mean)[11][12] | -0.0%[11][12] | <0.001[11][12] | Pooled analysis of 4 Phase III trials | 28 weeks | |
| -27%[10] | - | <0.001 vs. placebo[10] | Statin-intolerant, high-risk for CVD | 26 weeks | |
| Total Cholesterol Reduction | -19.4%[7] | - | <0.001[7] | HeFH with CAD | 26 weeks |
| Statistically significant reduction[8] | - | <0.001[8] | Severe Hypercholesterolemia | 26 weeks | |
| HDL-C Change | No change[7][8] | - | - | HeFH with CAD, Severe Hypercholesterolemia | 26 weeks |
| Triglycerides Reduction | Statistically significant reduction[10] | - | - | Statin-intolerant, high-risk for CVD | 26 weeks |
Table 1: Summary of this compound's Effect on Lipid Profiles from Clinical Trials.
| Parameter | Inclisiran (300 mg, twice yearly after initial doses) | Placebo | p-value | Study Population | Trial Duration |
| LDL-C Reduction | -50.7% (placebo-corrected at day 510)[13] | - | <0.0001[13] | Pooled analysis (ORION-9, -10, -11) - HeFH, ASCVD, ASCVD risk equivalents | 510 days |
| -47.9% (placebo-corrected)[14] | - | <0.001[14] | HeFH | 510 days | |
| -52.6% (mean)[14] | - | - | Phase 2 (ORION-1) - ASCVD, ASCVD risk equivalents | 180 days | |
| ApoB Reduction | -41.47% (pooled analysis)[15] | - | - | Meta-analysis of 8 RCTs | - |
| Significant reduction[16] | - | <0.0001[16] | ORION-11 - ASCVD, ASCVD risk equivalents | 510 days | |
| Lp(a) Reduction | Not clinically meaningful[17] | - | - | ORION clinical trial program | - |
| -26% (placebo-corrected)[14] | - | - | ORION-10 - ASCVD | - | |
| -19% (placebo-corrected)[14] | - | - | ORION-11 - ASCVD, ASCVD risk equivalents | - | |
| Total Cholesterol Reduction | -31.22% (pooled analysis)[15] | - | - | Meta-analysis of 8 RCTs | - |
| Significant reduction[16] | - | <0.0001[16] | ORION-11 - ASCVD, ASCVD risk equivalents | 510 days | |
| Non-HDL-C Reduction | Significant reduction[16] | - | <0.0001[16] | ORION-11 - ASCVD, ASCVD risk equivalents | 510 days |
| PCSK9 Reduction | -78.57% (pooled analysis)[15] | - | - | Meta-analysis of 8 RCTs | - |
| -69.1% (mean)[14] | - | - | ORION-1 | 180 days |
Table 2: Summary of Inclisiran's Effect on Lipid Profiles from Clinical Trials.
Visualizing the Pathways and Protocols
To better illustrate the distinct mechanisms and experimental workflows, the following diagrams are provided in DOT language.
Caption: this compound's antisense mechanism targeting ApoB-100 mRNA in hepatocytes.
Caption: Inclisiran's siRNA mechanism targeting PCSK9 mRNA in hepatocytes.
Experimental Protocols: A Glimpse into Clinical Trial Design
The clinical development of both this compound and Inclisiran has been underpinned by rigorous, randomized, double-blind, placebo-controlled trials.
This compound Phase III Trial Protocol (Illustrative Example)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[8][9]
-
Patient Population: Adults with severe hypercholesterolemia (e.g., LDL-C ≥7.8 mmol/L or ≥5.1 mmol/L with coronary heart disease) on maximally tolerated lipid-lowering therapy.[8][9]
-
Intervention: Weekly subcutaneous injections of this compound 200 mg or placebo for 26 weeks.[8][9]
-
Primary Endpoint: The primary outcome was the percent reduction in LDL-C from baseline to two weeks after the final dose of treatment.[8][9]
-
Secondary Endpoints: Included percent changes from baseline in apolipoprotein B, total cholesterol, non-HDL-C, and Lp(a).[18]
-
Safety Assessments: Monitoring of adverse events, with a focus on injection site reactions, flu-like symptoms, and liver function tests (e.g., alanine transaminase levels) and hepatic fat content.[7][8]
Inclisiran (ORION) Phase III Trial Protocol (Illustrative Example)
-
Study Design: A placebo-controlled, double-blind, randomized trial.[19]
-
Patient Population: Adults with atherosclerotic cardiovascular disease (ASCVD) or ASCVD-risk equivalents and elevated LDL-C despite maximally tolerated statin therapy.[19]
-
Intervention: Subcutaneous injections of Inclisiran 300 mg or placebo on Day 1, Day 90, and then every 6 months.[19][20]
-
Primary Endpoints: Co-primary endpoints were the percentage change in LDL-C from baseline to Day 510 and the time-adjusted percentage change in LDL-C from baseline after Day 90 and up to Day 540.[19]
-
Secondary Endpoints: Evaluation of the effect of Inclisiran on PCSK9, total cholesterol, ApoB, and non-high-density lipoprotein cholesterol (HDL-C) at Day 510.[19]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, with a particular focus on injection site reactions. Liver and kidney function tests, creatine kinase values, and platelet counts were also monitored.[13]
Caption: Comparative workflow of this compound and Inclisiran clinical trials.
Conclusion
This compound and Inclisiran are potent lipid-lowering agents that operate through distinct, innovative mechanisms of gene silencing. This compound, an antisense oligonucleotide, directly inhibits the production of apoB-100, leading to significant reductions in LDL-C, ApoB, and notably, Lp(a). Inclisiran, an siRNA, targets PCSK9, resulting in a profound and sustained reduction of LDL-C and ApoB, with a more modest effect on Lp(a). The choice between these therapies in a clinical or research setting would be guided by the specific lipid abnormalities being targeted, patient characteristics, and the safety and tolerability profiles of each agent. The detailed data and protocols presented herein offer a foundational resource for the continued exploration and development of genetic therapies for cardiovascular disease.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Inclisiran sodium? [synapse.patsnap.com]
- 5. leqviohcp.com [leqviohcp.com]
- 6. researchgate.net [researchgate.net]
- 7. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 8. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. This compound, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: results of 4 phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Inclisiran Trials on Hypercholesterolemia or Atherosclerosis - American College of Cardiology [acc.org]
- 14. Inclisiran: A New Strategy for LDL-C Lowering and Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and Efficacy of Inclisiran in Hyperlipidemia: An Updated Meta‐Analysis of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medscape.com [medscape.com]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Mipomersen and Statins in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct therapeutic agents for hypercholesterolemia: Mipomersen, an antisense oligonucleotide targeting apolipoprotein B-100 (apoB-100), and statins, the cornerstone of cholesterol-lowering therapy that inhibits HMG-CoA reductase. While direct head-to-head clinical trials of this compound versus statin monotherapy are not prevalent in published literature, this guide synthesizes data from key clinical trials to offer a comprehensive comparison of their mechanisms, efficacy, and safety profiles. The information presented is intended to support research and drug development efforts in the field of lipid management.
Mechanisms of Action: Two Distinct Pathways to Lowering Cholesterol
This compound and statins employ fundamentally different strategies to reduce low-density lipoprotein cholesterol (LDL-C) levels.
This compound: As a second-generation antisense oligonucleotide, this compound is a synthetic strand of nucleic acids designed to bind specifically to the messenger RNA (mRNA) that codes for apoB-100.[1][2] This binding action prevents the translation of apoB-100 mRNA, leading to its degradation and a subsequent reduction in the synthesis of apoB-100 protein.[1][3] Since apoB-100 is the primary structural protein for very-low-density lipoprotein (VLDL) and LDL particles, inhibiting its production directly reduces the assembly and secretion of these atherogenic lipoproteins from the liver.[3][4]
Statins: Statins act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[5][6] This inhibition reduces the production of mevalonate, a precursor to cholesterol, thereby decreasing the overall synthesis of cholesterol in the liver.[6] The reduction in intracellular cholesterol levels leads to the upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.[5][6]
Figure 1: Distinct signaling pathways of this compound and Statins in cholesterol reduction.
Efficacy in Lowering LDL-Cholesterol
The following tables summarize the efficacy of this compound and statins in reducing LDL-C and other lipid parameters. It is important to note that most this compound data comes from studies where it was used as an add-on to maximally tolerated statin therapy or in patients intolerant to statins.
Table 1: Efficacy of this compound (200 mg/week) in Clinical Trials
| Trial Population | Baseline Therapy | Mean % Change in LDL-C from Baseline | Other Key Lipid Changes | Citation(s) |
| Severe Hypercholesterolemia | Maximally tolerated lipid-lowering therapy | -36% (vs. +13% with placebo) | ApoB: significant reduction; Lp(a): significant reduction; HDL-C: no change | [7][8][9] |
| Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease | Maximally tolerated statin therapy | -28% (vs. +5.2% with placebo) | ApoB: -26.3%; Total Cholesterol: -19.4%; Lp(a): -21.1% | [10] |
| Statin-Intolerant Patients | None | -47% | ApoB: -46%; Lp(a): -27% | [11] |
| Hypercholesterolemic Patients | Stable statin therapy | -21% to -52% (dose-dependent) | ApoB: -19% to -54% | [12] |
Table 2: Efficacy of Statin Monotherapy in Primary Prevention Trials
| Trial | Statin Used | Study Population | Mean % Change in LDL-C from Baseline | Key Outcomes | Citation(s) |
| WOSCOPS | Pravastatin 40 mg/day | Men with hyperlipidemia | -26% | 31% decrease in major coronary events | [13][14] |
| JUPITER | Rosuvastatin 20 mg/day | Men and women with normal LDL-C but elevated hs-CRP | -50% | 44% decrease in composite primary endpoint (MI, stroke, etc.) | [14] |
Safety and Tolerability Profile
The safety profiles of this compound and statins are distinct, reflecting their different mechanisms of action.
Table 3: Common and Serious Adverse Events
| Adverse Event | This compound | Statins |
| Common | Injection site reactions (erythema, pain), flu-like symptoms (fatigue, fever, chills), nausea, headache.[15] | Myalgia (muscle pain), headache, nausea.[6] |
| Serious/Less Common | Elevations in liver transaminases (ALT, AST), hepatic steatosis (fatty liver).[7] | Myopathy, rhabdomyolysis (rare but severe muscle damage), increased risk of diabetes mellitus, liver enzyme abnormalities.[5][6] |
Due to the risk of hepatotoxicity, this compound is available only through a restricted program called the KYNAMRO® Risk Evaluation and Mitigation Strategy (REMS) Program.[15]
Experimental Protocols
The methodologies for clinical trials evaluating this compound and statins generally follow a randomized, double-blind, placebo-controlled design.
This compound Clinical Trial Protocol (Generalized)
A typical Phase III trial for this compound involves the following key elements:[4][7][8]
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with a specific diagnosis (e.g., homozygous or heterozygous familial hypercholesterolemia, severe hypercholesterolemia) on maximally tolerated lipid-lowering therapy.
-
Intervention: Weekly subcutaneous injections of this compound (typically 200 mg) or placebo for a defined period (e.g., 26 weeks).
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to a pre-specified time point (e.g., 2 weeks after the last dose).
-
Secondary Efficacy Endpoints: Percent change in other lipid parameters such as apoB, Lp(a), total cholesterol, and non-HDL-C.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory evaluations (including liver function tests), and vital signs. In some studies, hepatic fat content is assessed using magnetic resonance imaging.[10]
Statin Clinical Trial Protocol (Generalized)
Landmark statin trials often have the following design features:[13][14]
-
Study Design: Randomized, double-blind, placebo-controlled, large-scale, multicenter trial.
-
Patient Population: Broad populations for primary or secondary prevention of cardiovascular disease, defined by risk factors and/or existing cardiovascular conditions.
-
Intervention: Daily oral administration of a specific statin at a defined dose versus placebo.
-
Primary Efficacy Endpoint: Composite of major cardiovascular events (e.g., cardiovascular death, non-fatal myocardial infarction, non-fatal stroke).
-
Secondary Efficacy Endpoints: Individual components of the primary endpoint, all-cause mortality, and changes in lipid profiles.
-
Safety Assessments: Monitoring of adverse events, with a particular focus on muscle-related symptoms and liver enzyme elevations.
Figure 2: A generalized experimental workflow for a comparative clinical trial.
Conclusion
This compound and statins represent two distinct and powerful approaches to lipid-lowering therapy. Statins are the well-established first-line treatment for most patients with hypercholesterolemia, with a robust body of evidence demonstrating their efficacy and safety in reducing cardiovascular events. This compound, with its unique mechanism of action, offers a valuable therapeutic option for patients with severe forms of hypercholesterolemia, such as homozygous familial hypercholesterolemia, and for those who are intolerant to statins. The choice between or combination of these therapies depends on the individual patient's clinical profile, underlying genetic factors, and tolerance to treatment. Further research may explore the long-term cardiovascular outcomes of this compound therapy and identify patient populations that may derive the greatest benefit from its apoB-100 synthesis inhibition.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Statin - Wikipedia [en.wikipedia.org]
- 7. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound lowers LDL-C in statin-intolerant patients - - PACE-CME [pace-cme.org]
- 12. Efficacy and safety of this compound, an antisense inhibitor of apolipoprotein B, in hypercholesterolemic subjects receiving stable statin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Landmark Lipid‐Lowering Trials in the Primary Prevention of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in Homozygous Familial Hypercholesterolemia [medscape.com]
Confirming Mipomersen's On-Target Efficacy with RNA Sequencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mipomersen, an antisense oligonucleotide (ASO), represents a targeted therapeutic approach for reducing atherogenic lipoproteins. This guide provides a comparative analysis of this compound's on-target effects, supported by clinical trial data, and explores the pivotal role of RNA sequencing in verifying its mechanism of action and specificity. We also present a comparison with alternative therapies for homozygous familial hypercholesterolemia (HoFH), offering a comprehensive overview for researchers and drug development professionals.
On-Target Effects of this compound
This compound is designed to specifically target the messenger RNA (mRNA) of apolipoprotein B-100 (ApoB-100) in the liver.[1][2][3] By binding to the ApoB-100 mRNA, this compound triggers its degradation by RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.[1] This targeted degradation inhibits the translation of the ApoB-100 protein, an essential structural component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][3] The ultimate on-target effect is a reduction in the hepatic production of VLDL and consequently, a decrease in plasma levels of LDL-cholesterol (LDL-C), ApoB, and lipoprotein(a) [Lp(a)].[1][2]
Preclinical studies in animal models have demonstrated a dose- and time-dependent reduction in ApoB-100 mRNA in the liver, which correlated with reductions in total cholesterol and LDL-C.[4]
Comparative Efficacy of this compound and Alternatives
This compound is primarily indicated for patients with HoFH, a rare genetic disorder characterized by extremely high levels of LDL-C. The following tables summarize the clinical efficacy of this compound compared to other therapies for HoFH, including Lomitapide and the PCSK9 inhibitor Evolocumab.
Table 1: this compound Clinical Trial Data in Severe Hypercholesterolemia (NCT00794664) [5][6]
| Parameter | This compound (200 mg weekly) | Placebo |
| Number of Patients | 39 | 19 |
| Treatment Duration | 26 weeks | 26 weeks |
| Baseline LDL-C (mmol/L) | 7.2 | 6.5 |
| Mean % Change in LDL-C | -36% | +13% |
| Mean % Change in ApoB | Statistically significant reduction | No significant change |
| Mean % Change in Lp(a) | Statistically significant reduction | No significant change |
Table 2: Comparative Efficacy of this compound, Lomitapide, and Evolocumab in Homozygous Familial Hypercholesterolemia (HoFH)
| Therapy | Mechanism of Action | Dosage | Mean LDL-C Reduction | Reference |
| This compound | Antisense oligonucleotide targeting ApoB-100 mRNA | 200 mg subcutaneously once weekly | ~25% - 36% | [5][6] |
| Lomitapide | Microsomal triglyceride transfer protein (MTP) inhibitor | Dose-escalation | ~54% | [7][8] |
| Evolocumab | PCSK9 inhibitor (monoclonal antibody) | 420 mg subcutaneously monthly or biweekly | Variable, with ~43% of pediatric patients achieving ≥15% reduction | [9][10] |
The Role of RNA Sequencing in Confirming On-Target Effects
While clinical data demonstrates the efficacy of this compound in lowering key lipid parameters, RNA sequencing (RNA-seq) offers a powerful tool to confirm its on-target mechanism at the molecular level and to assess potential off-target effects across the entire transcriptome.[11][12][13]
An RNA-seq study would involve treating liver cells (or analyzing liver biopsies from treated individuals) with this compound and sequencing the entire RNA population.[13] Bioinformatic analysis would then be used to:
-
Confirm On-Target Engagement: By quantifying the levels of all transcripts, a significant and specific reduction in ApoB-100 mRNA would provide direct evidence of this compound's intended action.
-
Identify Off-Target Effects: The analysis would reveal any unintended changes in the expression of other genes. ASOs can potentially bind to other mRNAs with partial sequence complementarity, leading to their unintended degradation.[11][12][13] Identifying these off-target events is crucial for understanding the complete safety profile of the drug.
While specific RNA-seq data for this compound is not publicly available in extensive detail, the methodology is a standard and critical step in the development and validation of ASO therapeutics.[14][15]
Experimental Protocols
This compound's Mechanism of Action
Generalized Experimental Workflow for RNA Sequencing Analysis of ASO Effects
Detailed Methodology: RNA Sequencing Protocol for ASO Analysis
-
RNA Isolation: Total RNA is extracted from ASO-treated and control (e.g., vehicle-treated or non-targeting ASO-treated) liver cells or tissue using a commercially available kit that ensures high purity and integrity of the RNA.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer. High-quality RNA (RNA Integrity Number > 8) is used for library preparation.
-
Library Preparation:
-
mRNA Enrichment: Poly(A)-containing mRNA is typically enriched from the total RNA using oligo(dT)-magnetic beads.
-
Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using random primers and reverse transcriptase.[16][17] This is followed by second-strand cDNA synthesis to create double-stranded cDNA.[16][]
-
End Repair and Adapter Ligation: The ends of the cDNA fragments are repaired, and sequencing adapters are ligated to both ends. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create a sufficient quantity of library for sequencing.
-
-
Library Quality Control and Sequencing: The final library is quantified, and its size distribution is checked. The libraries are then pooled and sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The high-quality reads are aligned to a reference genome or transcriptome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the ASO-treated samples compared to the controls.
-
Off-Target Analysis: Specialized bioinformatic tools are used to search for potential off-target binding sites for the ASO sequence in the transcriptome and to correlate these with any observed changes in gene expression.[14]
-
Conclusion
This compound effectively reduces atherogenic lipoproteins by targeting ApoB-100 mRNA for degradation, a mechanism supported by extensive clinical trial data. While direct, publicly available RNA sequencing studies on this compound are limited, this technology remains the gold standard for confirming the on-target specificity and evaluating the off-target profile of antisense oligonucleotides. The comparative data presented here provides a valuable resource for researchers in the field of lipid-lowering therapies, highlighting the distinct mechanisms and efficacy profiles of this compound and its alternatives. Future research employing whole-transcriptome analysis will be invaluable in further elucidating the complete molecular effects of this compound and other ASO-based therapeutics.
References
- 1. This compound (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antisense oligonucleotide to apolipoprotein B-100, reduces lipoprotein(a) in various populations with hypercholesterolemia: Results of 4 Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lomitapide shows promise for pediatric homozygous familial hypercholesterolemia | springermedicine.com [springermedicine.com]
- 8. contemporarypediatrics.com [contemporarypediatrics.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Evolocumab Treatment in Pediatric Patients With Homozygous Familial Hypercholesterolemia: Pooled Data From Three Open-Label Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines | Semantic Scholar [semanticscholar.org]
- 12. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Data published in Molecular Diagnostics & Therapy demonstrate how Secarna’s powerful bioinformatics generate improved LNA-modified antisense oligonucleotide therapies [secarna.com]
- 15. excelra.com [excelra.com]
- 16. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]
- 17. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
Mipomersen's Efficacy Across Hypercholesterolemia Models: A Comparative Analysis
This guide provides a comprehensive comparison of Mipomersen's performance across various hypercholesterolemia models, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy and mechanism of action. This compound is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key structural component of atherogenic lipoproteins.[1][2] The data presented is compiled from multiple preclinical and Phase II and III clinical trials to facilitate a thorough cross-validation of its therapeutic effects.
Mechanism of Action: Targeting Apolipoprotein B Synthesis
This compound operates through a novel, LDL receptor-independent mechanism.[3] Administered via subcutaneous injection, it is transported to the liver.[1][4] There, it binds specifically to the messenger RNA (mRNA) sequence of human ApoB-100.[1][4] This binding action prevents the translation of the ApoB-100 protein by promoting the degradation of the mRNA strand by RNase H.[5] The ultimate result is a decrease in the production of ApoB-containing lipoproteins, including very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and Lipoprotein(a) [Lp(a)].[1][6]
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a safe and effective antisense therapy adjunct to statins in patients with hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein B Synthesis Inhibition With this compound in Heterozygous Familial Hypercholesterolemia: Results of a Randomized, Double-Blind, Placebo Controlled Trial to Assess Efficacy and Safety as Add-on Therapy in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 4. dovepress.com [dovepress.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Mipomersen vs. Small Interfering RNA (siRNA): A Comparative Guide to ApoB Silencing Efficiency
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, understanding the nuances of different modalities is crucial. This guide provides a detailed comparison of two prominent RNA-targeting therapeutics for silencing Apolipoprotein B (ApoB): Mipomersen, an antisense oligonucleotide (ASO), and small interfering RNAs (siRNAs). This comparison is based on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action: A Tale of Two Pathways
While both this compound and siRNAs aim to reduce ApoB protein levels by targeting its messenger RNA (mRNA), they employ distinct cellular machineries.
This compound: As a single-stranded antisense oligonucleotide, this compound is designed to be complementary to a specific sequence within the ApoB mRNA.[1][2] Upon administration, it travels to the liver, where it binds to the target ApoB mRNA.[1][2] This binding event recruits the enzyme RNase H, which recognizes the DNA-RNA hybrid and cleaves the ApoB mRNA strand, leading to its degradation and a subsequent reduction in ApoB protein synthesis.[3]
Small Interfering RNA (siRNA): siRNAs are double-stranded RNA molecules that engage the RNA interference (RNAi) pathway.[4] Once inside the cell, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[4][5] The RISC complex then unwinds the siRNA, retaining the single "guide" strand. This guide strand directs the RISC to the complementary sequence on the ApoB mRNA.[5] A key protein within RISC, Argonaute-2, then cleaves the target mRNA, leading to its degradation and preventing its translation into the ApoB protein.[5][6]
Below are diagrams illustrating these distinct signaling pathways.
Comparative Efficacy in ApoB Reduction
Direct head-to-head clinical trials comparing this compound and an ApoB-specific siRNA are limited. However, by examining data from their respective clinical trials, we can draw a comparative picture of their efficacy.
| Therapeutic | Study Population | Dosage | Duration | Mean ApoB Reduction | Mean LDL-C Reduction | Reference |
| This compound | Heterozygous Familial Hypercholesterolemia (HeFH) with Coronary Artery Disease | 200 mg weekly | 26 weeks | 26.3% | 28.0% | [7] |
| This compound | Homozygous Familial Hypercholesterolemia (HoFH) | 200 mg weekly | 26 weeks | 36% | 36% | [1] |
| This compound | Statin-intolerant patients at high cardiovascular risk | 200 mg weekly | 26 weeks | 46% | 47% | [8] |
| This compound | Heterozygous Familial Hypercholesterolemia | 300 mg weekly | 6 weeks | 33% | 34% | [9] |
| Inclisiran (siRNA targeting PCSK9) | High cardiovascular risk with elevated LDL-C | 300 mg, 2 doses (day 1 and 90) | 180 days | 41% | ~50% (non-HDL-C reduction of 46%) | [10] |
| Zodasiran (siRNA targeting ANGPTL3) | Mixed Hyperlipidemia | 50, 100, and 200 mg | Phase 2b | Lowers Apolipoprotein B | Up to 20% | [11] |
| Solbinsiran (siRNA targeting ANGPTL3) | Mixed Dyslipidemia | 400 mg (day 0 and 90) | 180 days | 14.3% | - | [12] |
| Preclinical ApoB siRNA | Mouse model with human-like lipid profile | - | > 3 weeks | Up to 95% (serum protein) | Significant lowering | [4] |
Note: Inclisiran, Zodasiran, and Solbinsiran are included to provide context on the clinical efficacy of siRNA technology, although Inclisiran targets PCSK9 and Zodasiran/Solbinsiran target ANGPTL3, their effects on ApoB are reported. The preclinical data for a direct ApoB siRNA shows a high degree of silencing.
Experimental Protocols
The quantification of ApoB silencing in clinical and preclinical studies relies on standardized and validated methodologies.
Quantification of ApoB mRNA
Objective: To measure the levels of ApoB mRNA in liver tissue (preclinical) or, less commonly, in circulating cells to assess the direct impact of the therapeutic on its target.
Method: Quantitative Real-Time Polymerase Chain Reaction (qPCR)
-
RNA Extraction: Total RNA is isolated from liver tissue samples or cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system (e.g., Applied Biosystems 7500). The reaction mixture typically contains cDNA template, forward and reverse primers specific for the ApoB gene, and a fluorescent dye (e.g., SYBR Green) or a labeled probe (TaqMan).
-
Data Analysis: The cycle threshold (Ct) values are determined for both the ApoB gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of ApoB mRNA is calculated using the ΔΔCt method.
Quantification of ApoB Protein
Objective: To measure the concentration of ApoB protein in the serum or plasma, which reflects the therapeutic's ultimate effect on the circulating levels of atherogenic lipoproteins.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for human ApoB and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to block non-specific binding sites.
-
Sample Incubation: Serum or plasma samples, along with a standard curve of known ApoB concentrations, are added to the wells and incubated.
-
Detection Antibody: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, which results in a color change proportional to the amount of ApoB present.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of ApoB in the samples is determined by interpolating from the standard curve.[13][14][15]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an ApoB-silencing therapeutic in a preclinical model.
Conclusion
Both this compound and siRNA-based therapies have demonstrated significant efficacy in reducing ApoB and LDL-C levels. This compound, an antisense oligonucleotide, has a well-documented clinical history with consistent reductions in ApoB across various patient populations.[1][7][8] siRNAs represent a newer class of therapeutics with the potential for potent and durable gene silencing, as evidenced by preclinical studies and the clinical success of siRNAs targeting other components of lipid metabolism.[4][10][16]
The choice between these modalities in a drug development program will depend on various factors, including the desired duration of effect, dosing frequency, and safety profile. The data presented in this guide provides a foundational comparison to aid researchers and scientists in their evaluation of these promising therapeutic strategies for managing hypercholesterolemia and reducing cardiovascular risk.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. siRNA-induced liver ApoB knockdown lowers serum LDL-cholesterol in a mouse model with human-like serum lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-induced silencing complex - Wikipedia [en.wikipedia.org]
- 6. The RNA-induced Silencing Complex: A Versatile Gene-silencing Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apolipoprotein B synthesis inhibition with this compound in heterozygous familial hypercholesterolemia: results of a randomized, double-blind, placebo-controlled trial to assess efficacy and safety as add-on therapy in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. mountsinai.org [mountsinai.org]
- 12. hcplive.com [hcplive.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Tracking of apolipoprotein B levels measured in childhood and adolescence: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small interfering RNA effect on lipoprotein(a): a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to First and Second-Generation Antisense Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of an appropriate antisense oligonucleotide (ASO) chemistry is a critical decision in the therapeutic development pipeline. This guide provides an objective, data-driven comparison of first and second-generation ASOs, highlighting key differences in their performance, supported by experimental data and detailed methodologies.
First-generation antisense oligonucleotides, pioneered in the 1980s, primarily utilize a phosphorothioate (PS) backbone modification to enhance nuclease resistance compared to unmodified phosphodiester oligonucleotides. This modification, while effective in increasing the in vivo half-life, can lead to reduced binding affinity for the target mRNA and potential off-target toxicities. To address these limitations, second-generation ASOs were developed, incorporating 2'-sugar modifications, most notably 2'-O-methoxyethyl (2'-MOE), in addition to the PS backbone. These advancements have led to significant improvements in binding affinity, nuclease stability, and a more favorable safety profile.
Performance Comparison: First vs. Second Generation ASOs
The following tables summarize the key performance characteristics of first and second-generation ASOs, exemplified by the foundational phosphorothioate chemistry and the advanced 2'-O-methoxyethyl modification, respectively.
| Feature | First Generation (Phosphorothioate) | Second Generation (2'-O-Methoxyethyl) | Advantage of Second Generation |
| Backbone Chemistry | Phosphorothioate (PS) | Phosphorothioate (PS) | Maintained nuclease resistance |
| Sugar Modification | Deoxyribose | 2'-O-methoxyethyl (MOE) | Increased binding affinity and nuclease resistance |
| Binding Affinity (Tm) | Lower than unmodified DNA | Higher than first generation | Stronger and more specific target engagement |
| Nuclease Resistance | Good | Excellent | Extended half-life and duration of action |
| RNase H Activation | Yes | Can be modulated (Gapmer design) | Design flexibility for different mechanisms |
| Toxicity Profile | Potential for off-target effects and immunostimulation | Generally improved, lower non-specific protein binding | Enhanced safety and tolerability |
Quantitative Performance Metrics
| Parameter | First Generation (PS-ASO) | Second Generation (2'-MOE ASO) | Reference |
| Binding Affinity (ΔTm per modification) | ↓ ~0.5°C | ↑ ~1.5°C | [1][2] |
| In Vivo Half-life (Plasma) | ~1-2 hours | Up to 4-6 hours (initial phase) | [2][3] |
| In Vivo Half-life (Tissue) | Days | Weeks (e.g., ~22 days) | [3] |
| In Vivo Potency (ED50 in mice) | Higher dose required | 3- to 5-fold more potent (approx. 2-5 mg/kg) | [4] |
| Hepatotoxicity | Dose-dependent toxicity observed | Minimal to no hepatotoxicity at therapeutic doses | [5] |
Mechanism of Action and Cellular Uptake
First-generation ASOs primarily function through an RNase H-dependent mechanism. Upon binding to the target mRNA, the DNA/RNA heteroduplex is recognized by RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.
Second-generation ASOs with 2' modifications on all residues do not support RNase H activity.[3] To overcome this, a "gapmer" design is often employed. In a gapmer ASO, a central region of DNA nucleotides (the "gap") is flanked by 2'-modified nucleotides (the "wings"). This design allows the ASO to retain the ability to recruit and activate RNase H for target mRNA degradation, while the wings provide enhanced binding affinity and nuclease protection.
The cellular uptake of both generations of ASOs is a complex process primarily mediated by endocytosis.[6] The phosphorothioate backbone facilitates binding to cell surface proteins, which promotes internalization.
ASO Cellular Uptake and RNase H Mechanism of Action.
Experimental Protocols
Melting Temperature (Tm) Assay
Objective: To determine the thermal stability of the ASO:RNA duplex, an indicator of binding affinity.
Methodology:
-
Sample Preparation: Anneal equimolar concentrations of the ASO and its complementary RNA target in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. A sigmoidal curve will be generated as the duplex denatures into single strands.
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined from the first derivative of the melting curve.[7]
Nuclease Resistance Assay (Serum Stability)
Objective: To evaluate the stability of ASOs in the presence of nucleases found in serum.
Methodology:
-
Incubation: Incubate a known concentration of the ASO in human or animal serum (e.g., 50% serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
ASO Extraction: Stop the reaction and extract the remaining intact ASO from the serum proteins.
-
Analysis: Analyze the amount of full-length, intact ASO at each time point using methods such as capillary gel electrophoresis (CGE) or high-performance liquid chromatography (HPLC).
-
Half-life Calculation: Determine the half-life (t1/2) of the ASO by plotting the percentage of intact ASO versus time and fitting the data to an exponential decay curve.[8][9]
RNase H Cleavage Assay
Objective: To assess the ability of an ASO to induce RNase H-mediated cleavage of its target RNA.
Methodology:
-
Substrate Preparation: Synthesize a radiolabeled or fluorescently labeled RNA substrate corresponding to the target sequence.
-
Duplex Formation: Anneal the labeled RNA substrate with the ASO to form an RNA:DNA (or modified) duplex.
-
Enzymatic Reaction: Incubate the duplex with recombinant human RNase H1 in a reaction buffer containing MgCl2 at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.
-
Analysis: Separate the cleavage products from the full-length RNA substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the results by autoradiography (for radiolabeled substrates) or fluorescence imaging. The presence of smaller RNA fragments indicates successful RNase H-mediated cleavage.[10][11][12]
Experimental Workflow for ASO Comparison.
Conclusion
Second-generation antisense oligonucleotides offer significant advantages over their first-generation counterparts, including enhanced binding affinity, superior nuclease resistance, and an improved safety profile. The development of the 2'-MOE modification, often in a gapmer design, has been instrumental in advancing the field of antisense therapeutics. This guide provides a foundational understanding of the key differences between these ASO generations, supported by experimental data and methodologies, to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 8. Stability measurement of oligonucleotides in serum samples using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribonuclease H cleavage assay [bio-protocol.org]
- 11. neb.com [neb.com]
- 12. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the downstream effects of Mipomersen on atherosclerotic plaque formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mipomersen's effects on atherosclerotic plaque formation with alternative therapies. This compound, an antisense oligonucleotide targeting apolipoprotein B-100 (ApoB-100), has demonstrated significant efficacy in reducing atherogenic lipoproteins. This document delves into the downstream consequences of this lipid-lowering effect on the development and potential regression of atherosclerotic plaques, supported by available experimental data.
Mechanism of Action
This compound is a synthetic antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) encoding human ApoB-100, the primary structural protein of atherogenic lipoproteins such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[1][2] This binding event initiates the degradation of the ApoB-100 mRNA by RNase H, thereby inhibiting the synthesis of the ApoB-100 protein in the liver.[1] The reduction in ApoB-100 synthesis leads to decreased assembly and secretion of VLDL particles, which are precursors to LDL. Consequently, there is a substantial reduction in the plasma concentrations of LDL cholesterol (LDL-C), ApoB, and other atherogenic lipoproteins like lipoprotein(a) [Lp(a)].[1][2]
Comparative Performance: this compound vs. Alternatives
The primary therapeutic goal in managing atherosclerosis is the reduction of LDL-C and other atherogenic lipoproteins to mitigate plaque formation and progression. The following tables summarize the performance of this compound in comparison to other lipid-lowering therapies.
Table 1: Comparison of Effects on Plasma Lipids and Lipoproteins
| Therapy | Mechanism of Action | LDL-C Reduction | ApoB Reduction | Lp(a) Reduction |
| This compound | Inhibits ApoB-100 synthesis | 25% - 47%[3][4] | 26% - 50%[1] | 21% - 33%[1] |
| Statins (e.g., Atorvastatin) | HMG-CoA reductase inhibitor | 30% - 60% | 25% - 50% | Minimal to no effect |
| PCSK9 Inhibitors (e.g., Evolocumab) | Monoclonal antibody targeting PCSK9 | 50% - 70% | 45% - 55% | 20% - 30% |
| Lomitapide | Microsomal triglyceride transfer protein (MTP) inhibitor | 50% - 60% | 45% - 55% | Variable |
Table 2: Comparison of Downstream Effects on Atherosclerotic Plaque
| Therapy | Animal Model | Effect on Plaque Size | Effect on Plaque Composition |
| This compound | LDLr-KO, ApoE-KO, and human apoB transgenic mice | Reduction in aortic plaque burden reported, but specific quantitative data on percentage reduction is limited in available literature.[5][6] | Data on specific changes in macrophage content, smooth muscle cell proliferation, or necrotic core size is not detailed in the provided search results. |
| Lomitapide | LDLr-/- mice on a high-fat diet | Significant decrease in plaque surface area in the thoracic aorta.[7] | Information on detailed plaque composition changes is limited in the provided search results. |
| Statins | Various animal models | Promotes plaque stabilization and modest regression. | Reduces macrophage content and inflammation, increases fibrous cap thickness. |
| PCSK9 Inhibitors | Various animal models | Induces significant plaque regression. | Reduces lipid content and macrophage infiltration, increases fibrous cap thickness. |
Experimental Protocols
Detailed experimental protocols from primary preclinical studies on this compound's direct effects on plaque morphology are not extensively available in the public domain. However, a general methodology for such a study can be outlined based on standard practices in atherosclerosis research.
Representative Preclinical Study Protocol to Evaluate this compound's Effect on Atherosclerosis in LDLr-/- Mice:
-
Animal Model: Male LDL receptor-deficient (LDLr-/-) mice, 8-10 weeks old, are used. These mice are prone to developing atherosclerosis, especially when fed a high-fat diet.
-
Diet and Treatment:
-
Mice are fed a Western-type diet (containing high fat and cholesterol) for a period of 16-20 weeks to induce atherosclerotic plaque formation.
-
After an initial period of plaque development (e.g., 8 weeks), mice are randomized into two groups:
-
Control Group: Receives subcutaneous injections of a control oligonucleotide or saline.
-
This compound Group: Receives subcutaneous injections of this compound at a specified dose and frequency (e.g., weekly).
-
-
-
In-life Monitoring:
-
Body weight and food consumption are monitored regularly.
-
Blood samples are collected periodically (e.g., every 4 weeks) via tail vein or retro-orbital bleeding to measure plasma lipid levels (Total Cholesterol, LDL-C, HDL-C, Triglycerides) and ApoB concentrations using standard enzymatic assays and ELISA.
-
-
Tissue Collection and Plaque Analysis:
-
At the end of the treatment period, mice are euthanized.
-
The aorta is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The entire aorta is dissected, cleaned of adipose tissue, and stained en face with Oil Red O to visualize and quantify the total atherosclerotic lesion area. Images are captured and analyzed using image analysis software.
-
The aortic root is embedded in OCT compound, and serial cryosections are prepared.
-
-
Histological and Immunohistochemical Analysis of Aortic Root Plaques:
-
Plaque Size and General Morphology: Sections are stained with Hematoxylin and Eosin (H&E) to assess the overall plaque size and structure.
-
Lipid Content: Sections are stained with Oil Red O to visualize neutral lipid accumulation within the plaque.
-
Macrophage Infiltration: Immunohistochemical staining is performed using an anti-Mac-3 or anti-CD68 antibody to identify and quantify the macrophage content within the plaque.
-
Smooth Muscle Cell Content: Staining with an anti-alpha-smooth muscle actin (α-SMA) antibody is used to determine the smooth muscle cell content.
-
Collagen Content (Fibrous Cap): Masson's trichrome or Picrosirius red staining is used to visualize and quantify collagen deposition, an indicator of fibrous cap thickness and plaque stability.
-
Necrotic Core Area: The acellular area within the plaque is quantified from H&E stained sections.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of differences between the control and this compound-treated groups.
Visualizing the Pathways and Processes
Diagram 1: this compound's Signaling Pathway to Plaque Reduction
Caption: this compound's mechanism of action leading to reduced atherosclerotic plaque formation.
Diagram 2: Experimental Workflow for Validating this compound's Effects
Caption: A typical experimental workflow for evaluating the effects of this compound on atherosclerosis.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aorta Atherosclerosis Lesion Analysis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound sodium: a new option for the treatment of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. lmunet.edu [lmunet.edu]
Reproducibility of Mipomersen studies across different research laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of Mipomersen across various clinical studies, with a focus on the reproducibility of its therapeutic and adverse effects. This compound is a second-generation antisense oligonucleotide designed to inhibit the synthesis of apolipoprotein B-100 (ApoB-100), a key component of atherogenic lipoproteins.[1][2] By targeting the mRNA of ApoB-100, this compound leads to a reduction in the levels of low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein (VLDL), and lipoprotein(a) [Lp(a)].[1][3] This guide summarizes key quantitative data from multiple studies, details common experimental protocols, and visualizes the drug's mechanism of action to aid in the critical evaluation of its performance.
Mechanism of Action
This compound is a synthetic strand of nucleic acids that is complementary to the messenger RNA (mRNA) sequence that codes for human ApoB-100.[1] Upon subcutaneous injection, it is transported to the liver where it binds to the ApoB-100 mRNA.[3][4] This binding action prevents the ribosome from translating the mRNA into the ApoB-100 protein, leading to the degradation of the mRNA itself.[4][5] The ultimate result is a decrease in the production of ApoB-100 and, consequently, a reduction in the assembly and secretion of atherogenic lipoproteins from the liver.[3][6]
Comparative Efficacy Data
The efficacy of this compound in reducing key atherogenic lipoproteins has been evaluated in several multicenter, randomized, placebo-controlled trials. The data presented below are collated from studies involving patients with various forms of hypercholesterolemia, including homozygous familial hypercholesterolemia (HoFH), heterozygous familial hypercholesterolemia (HeFH), and statin-intolerant patients. While direct cross-laboratory reproducibility studies are not extensively published, the consistency of findings across these multi-center trials provides a strong indication of the drug's general efficacy.
Table 1: Percentage Reduction in LDL-C Across Different Patient Populations
| Study Population | This compound Dose | Mean % Reduction in LDL-C (vs. Placebo) | Key Reference(s) |
| Homozygous FH | 200 mg/week | 25% to 36% | [1][7] |
| Heterozygous FH | 200 mg/week | 28% to 34% | [7][8] |
| Severe Hypercholesterolemia | 200 mg/week | 36% | [9][10][11] |
| Statin-Intolerant Patients | 200 mg/week | 47% | [7][12] |
| Mild to Moderate Hypercholesterolemia | 200 mg/week | 45% | [7] |
| Mild to Moderate Hypercholesterolemia | 300 mg/week | 61% | [7] |
Table 2: Percentage Reduction in Other Atherogenic Lipoproteins
| Lipoprotein | This compound Dose | Mean % Reduction (vs. Placebo) | Key Reference(s) |
| Apolipoprotein B (ApoB) | 200 mg/week | 26% to 46% | [1][7][8] |
| Lipoprotein(a) [Lp(a)] | 200 mg/week | 21% to 33% | [1][7][8][13] |
| Total Cholesterol | 200 mg/week | ~19% | [8] |
| Triglycerides | 200 mg/week | ~10% to 27% | [7][12] |
A meta-analysis of 13 clinical studies with over 1000 subjects confirmed that this compound significantly reduced LDL-C, total cholesterol, non-HDL-C, Lp(a), ApoB, and triglycerides.[14][15] Notably, no significant change in high-density lipoprotein cholesterol (HDL-C) was observed.[1][8]
Reproducibility of Adverse Events
The safety profile of this compound has been consistently reported across multiple studies. The most common adverse events are injection site reactions and flu-like symptoms. Elevations in liver transaminases and hepatic steatosis are also notable side effects.
Table 3: Incidence of Common Adverse Events with this compound (200 mg/week)
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Key Reference(s) |
| Injection Site Reactions | 70% - 100% | ~20% | [1][7][16] |
| Flu-like Symptoms | 29% - 46% | ~15% | [1][7] |
| Alanine Transaminase (ALT) >3x ULN | 6% - 21% | 0% - 5.3% | [7][8][10] |
| Hepatic Steatosis | ~13% | ~0.4% | [8][10] |
A meta-analysis found that patients receiving this compound were significantly more likely to experience injection site reactions, hepatic enzyme elevation, hepatic steatosis, and flu-like symptoms compared to those receiving placebo.[15]
Experimental Protocols
The methodologies for key experiments cited in this compound studies are generally standardized, contributing to the reproducibility of the findings.
Measurement of Lipids and Lipoproteins:
-
Total Cholesterol (TC), High-Density Lipoprotein Cholesterol (HDL-C), and Triglycerides (TG): These are typically measured using standard enzymatic colorimetric assays.[9][10]
-
Low-Density Lipoprotein Cholesterol (LDL-C): LDL-C is often calculated using the Friedewald formula, provided that triglyceride levels are not excessively high. In cases of high triglycerides, direct measurement methods are employed.
-
Apolipoprotein B (ApoB) and Apolipoprotein A1 (ApoA1): These are commonly assessed by rate nephelometry.[9][10]
-
Lipoprotein(a) [Lp(a)]: Measurement is performed using a standardized isoform-independent assay.[9][10]
Assessment of Hepatic Safety:
-
Liver Function Tests: Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) are monitored regularly throughout the studies.[9][10]
-
Hepatic Fat Content: Magnetic Resonance Imaging (MRI) is the standard method used to assess changes in hepatic fat content from baseline.[8][9][10]
Logical Workflow for a Typical this compound Clinical Trial
The following diagram illustrates the general workflow of a randomized, placebo-controlled clinical trial for this compound.
Conclusion
The available data from numerous multi-center clinical trials demonstrate a consistent and reproducible effect of this compound on reducing LDL-C and other atherogenic lipoproteins across diverse patient populations with hypercholesterolemia. The primary efficacy endpoint, the percentage reduction in LDL-C, shows a high degree of consistency in studies with similar patient cohorts and dosing regimens. Similarly, the safety profile, particularly the incidence of injection site reactions and hepatic effects, is also consistently reported. While dedicated studies on inter-laboratory variability are scarce, the congruence of results from large, well-controlled trials suggests that the reported efficacy and safety of this compound are robust and reproducible when standardized protocols are employed. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate the existing data on this compound and to design future studies.
References
- 1. This compound in Familial Hypercholesterolemia: An Update on Health-Related Quality of Life and Patient-Reported Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an antisense apolipoprotein B synthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: evidence-based review of its potential in the treatment of homozygous and severe heterozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy | PLOS One [journals.plos.org]
- 10. Randomized, Placebo-Controlled Trial of this compound in Patients with Severe Hypercholesterolemia Receiving Maximally Tolerated Lipid-Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound lowers LDL-C in statin-intolerant patients - - PACE-CME [pace-cme.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and Safety of this compound: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Mipomersen's Safety Profile: A Comparative Analysis Against Other Lipid-Lowering Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Mipomersen, an antisense oligonucleotide inhibitor of apolipoprotein B-100 synthesis, against other major classes of lipid-lowering therapies. The information is compiled from pivotal clinical trial data to assist in evaluating the relative risks and benefits of these agents.
Executive Summary
This compound offers a unique mechanism for lowering low-density lipoprotein cholesterol (LDL-C) but is associated with a distinct safety profile characterized by injection site reactions, flu-like symptoms, and hepatic effects. In contrast, other lipid-lowering therapies, such as statins, ezetimibe, PCSK9 inhibitors, bempedoic acid, and fibrates, present different safety considerations. This guide summarizes the quantitative safety data from key clinical trials, details the experimental protocols of these trials, and provides visual representations of the drugs' mechanisms of action.
Comparative Safety Data
The following tables summarize the incidence of key adverse events observed in major clinical trials for this compound and other lipid-lowering therapies.
Table 1: Safety Profile of this compound
| Adverse Event | This compound (200 mg weekly) | Placebo | Trial |
| Injection Site Reactions | 84% | 33% | Phase 3 Trials Pool[1] |
| Flu-like Symptoms | >10% (inc. > placebo) | - | Phase 3 Trials Pool[1] |
| Nausea | >10% (inc. > placebo) | - | Phase 3 Trials Pool[1] |
| Headache | >10% (inc. > placebo) | - | Phase 3 Trials Pool[1] |
| Alanine Aminotransferase (ALT) Increase (>3x ULN) | 9.6% - 21% | 0.8% - 0% | Phase 3 Trials[2][3] |
| Aspartate Aminotransferase (AST) Increase (>3x ULN) | 13% | 0% | Severe Hypercholesterolemia Trial[3] |
| Hepatic Steatosis | 7.3% - 13% | 1.6% - 0% | Phase 3 Trials[2][3] |
| Discontinuation due to Adverse Events | 18% - 20.5% | 2.3% - 5.3% | Phase 3 Trials[1][3] |
| Serious Adverse Events | 15.4% | 0% | Severe Hypercholesterolemia Trial[3] |
| Cardiac Adverse Events | 5.3% - 12.8% | 5.3% | Severe Hypercholesterolemia Trial[3] |
Table 2: Safety Profile of Statins (Atorvastatin)
| Adverse Event | Atorvastatin (10-80 mg daily) | Placebo | Trial |
| Nasopharyngitis | 8.3% | - | Placebo-controlled trials (n=8755)[4] |
| Arthralgia | 6.9% | - | Placebo-controlled trials (n=8755)[4] |
| Diarrhea | 6.8% | - | Placebo-controlled trials (n=8755)[4] |
| Pain in Extremity | 6.0% | - | Placebo-controlled trials (n=8755)[4] |
| Urinary Tract Infection | 5.7% | - | Placebo-controlled trials (n=8755)[4] |
| Myalgia (leading to discontinuation) | 0.7% | <0.7% | Placebo-controlled trials (n=16,066)[5] |
| Persistent ALT/AST Elevations (>3x ULN) | 0.7% | - | Clinical Trials Pool[5] |
Table 3: Safety Profile of Ezetimibe
| Adverse Event | Ezetimibe/Simvastatin | Simvastatin Monotherapy | Trial |
| Elevated Liver Enzymes (>3x ULN) | No significant increase | - | IMPROVE-IT[6] |
| Myopathy/Rhabdomyolysis | No significant increase | - | IMPROVE-IT[6] |
| Myalgia | No significant increase | - | IMPROVE-IT[6] |
| Elevated Creatine Kinase | No significant increase | - | IMPROVE-IT[6] |
Table 4: Safety Profile of PCSK9 Inhibitors (Evolocumab & Alirocumab)
| Adverse Event | PCSK9 Inhibitor | Placebo | Trial |
| Injection Site Reactions | 2.1% (Evolocumab) | 1.6% | FOURIER[7] |
| Any Adverse Event | 78.5% (Evolocumab, diabetic) | 78.3% | FOURIER[8] |
| Any Adverse Event | 76.8% (Evolocumab, non-diabetic) | 76.8% | FOURIER[8] |
| Any Adverse Event | 78.3% (Alirocumab) | 80.2% | ODYSSEY OUTCOMES[9] |
| Serious Adverse Events | 27.5% (Alirocumab) | 29.4% | ODYSSEY OUTCOMES[9] |
| New-Onset Diabetes | No significant increase | - | FOURIER[8] |
| Neurocognitive Events | No significant difference | - | ODYSSEY OUTCOMES[9] |
Table 5: Safety Profile of Bempedoic Acid
| Adverse Event | Bempedoic Acid (180 mg daily) | Placebo | Trial |
| Treatment Emergent Adverse Events | 86.3% | 85% | CLEAR Outcomes[10] |
| Hyperuricemia | 10.9% | 5.6% | CLEAR Outcomes[11] |
| Gout | 3.2% | 2.2% | CLEAR Outcomes[10] |
| Cholelithiasis | 2.2% | 1.2% | CLEAR Outcomes[10][11] |
| Tendon Rupture | 2% | 2% | CLEAR Outcomes[10] |
| Myalgia | 4.7% | 7.2% | CLEAR Serenity[12] |
Table 6: Safety Profile of Fibrates (Fenofibrate & Gemfibrozil)
| Adverse Event | Fibrate | Placebo | Trial |
| Pancreatitis (Fenofibrate) | 0.8% | 0.5% | FIELD[13] |
| Pulmonary Embolism (Fenofibrate) | 1.1% | 0.7% | FIELD[13] |
| Gastrointestinal Symptoms (Gemfibrozil) | More common | - | Helsinki Heart Study[14] |
| Cancer Mortality (Gemfibrozil, 8.5 years) | 30 deaths | 18 deaths | Helsinki Heart Study[14] |
| Total Mortality (Gemfibrozil, 8.5 years) | 101 deaths | 83 deaths | Helsinki Heart Study[14] |
Experimental Protocols
This section outlines the methodologies of the key clinical trials cited for the safety data.
This compound Phase 3 Program
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[3][15]
-
Patient Population: Patients with homozygous familial hypercholesterolemia (HoFH), severe hypercholesterolemia, or heterozygous familial hypercholesterolemia (HeFH) with coronary artery disease, on maximally tolerated lipid-lowering therapy.[15]
-
Intervention: Weekly subcutaneous injections of this compound 200 mg or placebo for 26 weeks.[3]
-
Primary Efficacy Endpoint: Percent reduction in LDL-C from baseline.[3]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory evaluations including liver function tests (ALT, AST), and assessment of hepatic fat by magnetic resonance imaging in some studies.[1]
Statins (Atorvastatin Placebo-Controlled Trials)
-
Study Design: Pooled data from seventeen placebo-controlled trials.[4]
-
Patient Population: 8,755 patients with hypercholesterolemia.[4]
-
Intervention: Atorvastatin at various doses or placebo.[16]
-
Safety Assessment: Recording of all adverse events, with a focus on myalgia, and persistent elevations in serum transaminases.[5][16]
Ezetimibe (IMPROVE-IT Trial)
-
Study Design: Randomized, double-blind, placebo-controlled trial.[6]
-
Patient Population: High-risk patients who had had an acute coronary syndrome.[17]
-
Intervention: Ezetimibe (10 mg/day) added to simvastatin (40 mg/day) versus simvastatin monotherapy.[6]
-
Primary Endpoint: Composite of cardiovascular death, major coronary events, or stroke.
-
Safety Assessment: Monitoring for elevated liver enzymes, muscle-related adverse events (myopathy, rhabdomyolysis, myalgia), and elevated creatine kinase levels.[6]
PCSK9 Inhibitors (FOURIER and ODYSSEY OUTCOMES Trials)
-
Study Design: Randomized, double-blind, placebo-controlled, multinational trials.[8][18]
-
Patient Population: Patients with established atherosclerotic cardiovascular disease on statin therapy (FOURIER) or with a recent acute coronary syndrome (ODYSSEY OUTCOMES).[8][18]
-
Intervention: Subcutaneous evolocumab or placebo every 2 weeks or monthly (FOURIER)[8]; subcutaneous alirocumab or placebo every 2 weeks (ODYSSEY OUTCOMES).[18]
-
Primary Endpoint: Composite cardiovascular outcomes.[18][19]
-
Safety Assessment: Monitoring of general adverse events, injection site reactions, new-onset diabetes, and neurocognitive events.[8][9]
Bempedoic Acid (CLEAR Outcomes Trial)
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.[20]
-
Patient Population: 13,970 statin-intolerant patients at high risk for cardiovascular events.[10]
-
Intervention: Oral bempedoic acid 180 mg daily or placebo.[10]
-
Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or coronary revascularization.[20]
-
Safety Assessment: Monitoring of treatment-emergent adverse events, with a focus on hyperuricemia, gout, cholelithiasis, and muscle-related symptoms.[10]
Fibrates (FIELD and Helsinki Heart Study)
-
FIELD Study (Fenofibrate):
-
Study Design: Randomized, double-blind, placebo-controlled trial.[21]
-
Patient Population: 9,795 patients with type 2 diabetes mellitus.[13]
-
Intervention: Fenofibrate 200 mg daily or placebo.[21]
-
Safety Assessment: Recording of serious adverse events, with a focus on pancreatitis and pulmonary embolism.[13]
-
-
Helsinki Heart Study (Gemfibrozil):
-
Study Design: Randomized, double-blind, placebo-controlled primary prevention trial.[22]
-
Patient Population: 4,081 middle-aged men with dyslipidemia.[22]
-
Intervention: Gemfibrozil 600 mg twice daily or placebo.[22]
-
Safety Assessment: Long-term follow-up for gastrointestinal symptoms, cancer incidence, and mortality.[14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action for each class of lipid-lowering therapy and a general workflow for a clinical trial safety assessment.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Statins.
Caption: Mechanism of Action of Ezetimibe.
Caption: Mechanism of Action of PCSK9 Inhibitors.
Caption: Mechanism of Action of Bempedoic Acid.
Caption: Mechanism of Action of Fibrates.
Caption: General Workflow for Clinical Trial Safety Assessment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. blogs.nejm.org [blogs.nejm.org]
- 3. Randomized, placebo-controlled trial of this compound in patients with severe hypercholesterolemia receiving maximally tolerated lipid-lowering therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. Ezetimibe: an update on its clinical usefulness in specific patient groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cardiovascular safety and efficacy of the PCSK9 inhibitor evolocumab in patients with and without diabetes and the effect of evolocumab on glycaemia and risk of new-onset diabetes: a prespecified analysis of the FOURIER randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long‐Term Efficacy, Safety, and Tolerability of Alirocumab in 8242 Patients Eligible for 3 to 5 Years of Placebo‐Controlled Observation in the ODYSSEY OUTCOMES Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety of bempedoic acid in patients at high cardiovascular risk and with statin intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. The Helsinki Heart Study: an 8.5-year safety and mortality follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. An overview of the clinical safety profile of atorvastatin (lipitor), a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Adding Ezetimibe to Statin Therapy Among Women and Men: Insight From IMPROVE‐IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Clinical Efficacy and Safety of Evolocumab in High-Risk Patients Receiving a Statin: Secondary Analysis of Patients With Low LDL Cholesterol Levels and in Those Already Receiving a Maximal-Potency Statin in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rationale and design of the CLEAR-outcomes trial: Evaluating the effect of bempedoic acid on cardiovascular events in patients with statin intolerance - ASCVD & Lipidology Knowledge Hub [ascvd-lipidology.knowledgehub.wiley.com]
- 21. Benefits and safety of long-term fenofibrate therapy in people with type 2 diabetes and renal impairment: the FIELD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Helsinki Heart Study: primary-prevention trial with gemfibrozil in middle-aged men with dyslipidemia. Safety of treatment, changes in risk factors, and incidence of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mipomersen: A Comparative Guide to Tissue Concentration and Target mRNA Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Mipomersen, an antisense oligonucleotide designed to inhibit the synthesis of Apolipoprotein B (ApoB). We delve into the correlation between this compound's concentration in various tissues and the corresponding reduction in its target, ApoB messenger RNA (mRNA). This guide also offers a comparative look at alternative therapies and details the experimental protocols used to derive the presented data.
Correlating this compound Tissue Concentration with ApoB mRNA Reduction
This compound is designed to primarily act in the liver, the main site of ApoB-100 synthesis. However, it is known to distribute to other tissues as well. Understanding the relationship between the concentration of this compound in these tissues and its effect on ApoB mRNA is crucial for assessing its efficacy and potential off-target effects.
A pivotal preclinical study in a human ApoB transgenic mouse model established a quantitative relationship between this compound concentration in the liver and the reduction of human ApoB mRNA. The study reported an estimated half-maximal effective concentration (EC50) of 119 ± 15 µg/g in the liver.[1] This indicates that a concentration of approximately 119 µg of this compound per gram of liver tissue is required to achieve a 50% reduction in ApoB mRNA levels. This dose-dependent reduction in hepatic ApoB mRNA directly correlates with the observed decrease in circulating levels of ApoB and low-density lipoprotein cholesterol (LDL-C).[1][2]
While this compound accumulates in other tissues such as the kidney, bone marrow, and adipose tissue, there is a lack of specific quantitative data in the published literature correlating its concentration in these tissues with a corresponding reduction in ApoB mRNA.[1][2] This is likely because ApoB is predominantly synthesized in the liver and to a lesser extent in the intestine. Therefore, the therapeutic effect of this compound is primarily attributed to its action in the liver.
Table 1: Correlation of this compound Liver Concentration with ApoB mRNA Reduction in a Preclinical Model
| Tissue | This compound Concentration (µg/g) | ApoB mRNA Reduction | Reference |
| Liver | 119 ± 15 (EC50) | 50% | [1] |
Comparison with Alternative Therapies
This compound is indicated for the treatment of homozygous familial hypercholesterolemia (HoFH), a rare and severe genetic disorder. Other therapeutic options for managing high cholesterol levels include Lomitapide and PCSK9 inhibitors.
Table 2: Comparison of this compound with Alternative Therapies
| Feature | This compound | Lomitapide | PCSK9 Inhibitors (e.g., Evolocumab, Alirocumab) |
| Mechanism of Action | Antisense oligonucleotide that inhibits ApoB-100 synthesis in the liver. | Inhibitor of microsomal triglyceride transfer protein (MTP), preventing the assembly of ApoB-containing lipoproteins in the liver and intestine. | Monoclonal antibodies that bind to and inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and enhanced LDL-C clearance. |
| Primary Target | ApoB-100 mRNA | Microsomal Triglyceride Transfer Protein (MTP) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) |
| Administration | Subcutaneous injection | Oral capsule | Subcutaneous injection |
| Reported Efficacy (LDL-C Reduction) | 25% to 47% in various clinical trials.[3] | Can achieve significant LDL-C reduction, with some studies showing over 50% lowering. | 50% to 60% reduction in LDL-C levels. |
| Common Side Effects | Injection site reactions, flu-like symptoms, liver enzyme elevations, hepatic steatosis. | Gastrointestinal issues (diarrhea, nausea, vomiting), liver enzyme elevations, hepatic steatosis. | Injection site reactions, nasopharyngitis, upper respiratory tract infections. |
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies. Below are outlines of the key protocols used to measure this compound tissue concentration and quantify ApoB mRNA reduction.
Measurement of this compound Tissue Concentration
A common method for quantifying antisense oligonucleotides like this compound in tissue samples is a hybridization-based enzyme-linked immunosorbent assay (ELISA) .
Protocol Outline:
-
Tissue Homogenization: A known weight of the target tissue (e.g., liver, kidney) is homogenized in a lysis buffer to release the cellular contents, including the antisense oligonucleotide.
-
Hybridization: The tissue homogenate is added to a microplate well coated with a capture probe that is complementary to a portion of the this compound sequence. The this compound in the sample hybridizes to this capture probe.
-
Detection: A second, labeled detection probe, also complementary to a different region of the this compound sequence, is added. This probe is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Quantification: The intensity of the signal is proportional to the amount of this compound present in the sample. A standard curve is generated using known concentrations of this compound to accurately quantify the concentration in the tissue samples.
Quantification of ApoB mRNA Reduction
The reduction in ApoB mRNA levels is typically quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) .
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from the tissue samples using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the ApoB gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: As the PCR progresses, the fluorescence intensity increases, and this is monitored in real-time. The cycle threshold (Ct) value, which is the cycle number at which the fluorescence exceeds a certain threshold, is determined. The relative amount of ApoB mRNA is calculated by comparing the Ct values of the treated samples to those of control samples, often normalized to a housekeeping gene to account for variations in RNA input.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in a hepatocyte.
Caption: Experimental workflow for correlating this compound tissue concentration with target mRNA reduction.
References
- 1. Clinical and Preclinical Pharmacokinetics and Pharmacodynamics of this compound (Kynamro®): A Second-Generation Antisense Oligonucleotide Inhibitor of Apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacological properties of this compound (Kynamro), a second generation antisense inhibitor of apolipoprotein B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an apolipoprotein B synthesis inhibitor, lowers low-density lipoprotein cholesterol in high-risk statin-intolerant patients: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Mipomersen
For researchers, scientists, and drug development professionals, the responsible management and disposal of therapeutic agents like Mipomersen are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This compound, an oligonucleotide-based therapeutic, requires specific handling and disposal procedures due to its chemical nature and intended biological activity. Adherence to these protocols is not merely a matter of best practice but a critical component of a comprehensive safety and environmental management system.
This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated materials, ensuring that laboratory personnel can manage this process safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety protocols for handling this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
Personal Protective Equipment (PPE): When handling this compound waste, wearing appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[1][2] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye/Face Protection: Safety goggles with side shields or a face shield.[1]
-
Lab Coat: A standard laboratory coat to protect skin and clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area.[1][3] For handling powders or creating aerosols, a fume hood is recommended.
General Handling:
-
Avoid all direct contact with this compound.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound or its waste.[1][3]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound involves a systematic approach, from the point of use to final disposal. This protocol outlines the necessary steps for waste segregation, collection, and disposal.
1. Waste Segregation and Collection:
-
Unused or Expired this compound:
-
Contaminated Laboratory Supplies:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, vials, and gloves, must be disposed of as hazardous waste.
-
Collect these items in a designated, labeled solid hazardous waste container.
-
-
Used Sharps (Needles and Syringes):
2. Spill and Decontamination Procedures:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Liquid Spills:
-
Evacuate and secure the area to prevent entry.
-
Wearing appropriate PPE, cover the spill with an absorbent, liquid-binding material (e.g., diatomite).[1]
-
Once absorbed, carefully collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the spill area with alcohol, followed by soap and water.[1]
-
-
Solid Spills:
3. Storage of Waste:
-
Store all this compound waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all containers are properly sealed and labeled.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[4]
-
This compound waste should be disposed of through a licensed chemical destruction plant or by controlled incineration, in accordance with local, state, and federal regulations.[2]
-
For sharps containers, follow your community and state guidelines for proper disposal.[5][7] Do not dispose of sharps containers in the household trash unless specifically permitted by local regulations.[5] Used sharps containers should not be recycled.[5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly published and are subject to local regulations, the following table summarizes key handling and storage parameters.
| Parameter | Specification | Purpose | Source |
| Storage Temperature (Unused Product) | 2°C to 8°C (36°F to 46°F) | Maintain product stability | [5] |
| Room Temperature Storage (Unused Product) | Up to 14 days at or below 30°C (86°F) | Short-term storage prior to use | [5] |
| Personal Protective Equipment (PPE) | Gloves, eye/face protection, lab coat | Prevent exposure during handling and disposal | [1][2] |
| Waste Disposal Method | Licensed chemical destruction or controlled incineration | Ensure complete and safe destruction of the active compound | [2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.
By adhering to these procedures, research professionals can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. eurogentec.com [eurogentec.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Personal protective equipment for handling Mipomersen
Essential Safety and Handling Guide for Mipomersen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, a combination of personal protective equipment and engineering controls is essential.
| Control Type | Recommendation | Source |
| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. Ensure a safety shower and eye wash station are readily accessible. | [1][2] |
| Eye Protection | Wear safety glasses. If splashing is a possibility, chemical goggles should be worn. | [1][2] |
| Skin Protection | Wear appropriate protective gloves and impervious clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | In situations with potential for inhalation, use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions. | [1] |
Chemical and Physical Properties
| Property | Information |
| Chemical Stability | Stable under normal temperatures and pressures. |
| Conditions to Avoid | Incompatible materials, strong oxidants. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
| Hazardous Decomposition | Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes. |
Health Hazard Information
This compound is categorized as harmful if swallowed.[1] The toxicological properties of the material have not been fully investigated.[1] The primary health concern is the risk of hepatotoxicity (liver injury).[3][4]
Potential Health Effects:
-
Acute: May cause irritation upon direct contact with the skin or eyes. Inhalation should be avoided.[1]
-
Chronic: The FDA has issued a boxed warning for this compound concerning the risk of hepatotoxicity. It can cause elevations in liver transaminases and an increase in hepatic fat.[3]
First Aid Procedures
Immediate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1][2] |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. | [1] |
| Inhalation | Remove the individual from exposure and move to fresh air immediately. | [1][2] |
Handling and Disposal Workflow
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Storage and Disposal Plan
Storage:
-
Store this compound in a refrigerator at 2-8°C (36-46°F).[5][6]
-
It should be kept in its original container and protected from light.[5][6][7]
-
If refrigeration is unavailable, this compound can be stored at room temperature (up to 30°C or 86°F) for a maximum of 14 days.[5][6][7]
Disposal:
-
Used needles and syringes must be disposed of immediately in a puncture-resistant sharps container.[5][7][8] Do not attempt to recap, bend, or break needles.
-
Unused or expired this compound should be disposed of according to institutional and local regulations for hazardous waste. Do not flush this medication down the toilet.[7]
-
Contaminated materials such as gloves, gowns, and bench paper should be disposed of as hazardous chemical waste.
-
It is recommended to consult with your institution's environmental health and safety department for specific disposal protocols. A medicine take-back program may also be an option.[7]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (Kynamro): A Novel Antisense Oligonucleotide Inhibitor for the Management of Homozygous Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Kynamro) | Davis’s Drug Guide [anesth.unboundmedicine.com]
- 5. This compound: Key Safety & Patient Guidance [drugs.com]
- 6. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound Injection [uchealthportal.staywellsolutionsonline.com]
- 8. This compound Uses, Side Effects & Warnings [drugs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
